Methyclothiazide
Description
A thiazide diuretic with properties similar to those of hydrochlorothiazide. (From Martindale, The Extra Pharmacopoeia, 30th ed, p825)
Methyclothiazide is a Thiazide Diuretic. The physiologic effect of methyclothiazide is by means of Increased Diuresis.
Methyclothiazide is a benzothiadiazine-sulfonamide derivative belonging to the class of the thiazide diuretics.
METHYCLOTHIAZIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960 and is indicated for cardiovascular disease.
A thiazide diuretic with properties similar to those of HYDROCHLOROTHIAZIDE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p825)
See also: Chlorothiazide (related); Bendroflumethiazide (related); Hydroflumethiazide (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYKOGBSMNBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023313 | |
| Record name | Methyclothiazide | |
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Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyclothiazide | |
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Solubility |
Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |
| Record name | Methyclothiazide | |
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Color/Form |
Crystals form alcohol and water, White or practically white, crystalline powder | |
CAS No. |
135-07-9, 96783-14-1, 96783-15-2 | |
| Record name | Methyclothiazide | |
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| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |
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| Record name | METHYCLOTHIAZIDE | |
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| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
225 °C | |
| Record name | Methyclothiazide | |
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| Record name | METHYCLOTHIAZIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Methyclothiazide for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of Methyclothiazide. Understanding these characteristics is fundamental to designing robust in vitro studies, ensuring data integrity, and accurately predicting in vivo performance.
Foundational Chemical and Physical Identity
A precise understanding of Methyclothiazide's basic properties is the starting point for any rigorous scientific investigation.
-
IUPAC Name: 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1]
-
Molecular Formula: C9H11Cl2N3O4S2[2]
-
Molecular Weight: 360.24 g/mol [3]
Figure 1: Core chemical identifiers for Methyclothiazide.
Solubility: A Critical Determinant of Bioavailability
Methyclothiazide is characterized by its low aqueous solubility, a factor that profoundly influences the design and interpretation of in vitro experiments.
2.1. Causality in Experimental Design
The limited water solubility of Methyclothiazide necessitates careful consideration in various in vitro assays:
-
In Vitro Dissolution Testing: To accurately predict in vivo dissolution, especially for a poorly soluble drug, the use of biorelevant media that mimic the gastrointestinal environment is often required.[4][5] Standard aqueous buffers may not provide a meaningful release profile.
-
Cell-Based Assays: Ensuring the compound remains in solution at the tested concentrations is critical. Precipitation can lead to inaccurate dose-response curves and misinterpretation of cellular effects.
-
Permeability Assays (e.g., Caco-2): Maintaining the drug in a dissolved state in the donor compartment is essential for accurately measuring its transport across cellular monolayers.[6]
2.2. Quantitative Solubility Profile
A summary of Methyclothiazide's solubility in various solvents is presented below.
| Solvent | Solubility Description | Reference |
| Water | Very slightly soluble / Almost insoluble[3][7] | [3][7] |
| Alcohol | Slightly soluble[3][7] | [3][7] |
| Acetone | Freely soluble[3][7] | [3][7] |
| Chloroform | Almost insoluble[3] | [3] |
| Methanol | Sparingly soluble / Slightly soluble[3][7] | [3][7] |
| DMSO | Slightly soluble[8] | [8] |
2.3. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is a self-validating system for determining the thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of Methyclothiazide powder to vials containing the desired aqueous medium (e.g., purified water, pH-adjusted buffers).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the sample with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Figure 2: Workflow for Shake-Flask Solubility Determination.
pKa, LogP, and LogD: The Interplay of Ionization and Lipophilicity
These parameters are crucial for predicting a drug's absorption and distribution characteristics.
3.1. Theoretical Framework and Practical Implications
-
pKa (Ionization Constant): Methyclothiazide has a reported pKa of 9.4.[3][7] This indicates it is a weak acid. At physiological pH (well below its pKa), it will exist predominantly in its non-ionized, more lipophilic form.
-
LogP (Partition Coefficient): This value represents the lipophilicity of the non-ionized form of the drug. The reported LogP for Methyclothiazide is approximately 1.4.[7][11]
-
LogD (Distribution Coefficient): LogD accounts for both ionized and non-ionized forms at a specific pH. For Methyclothiazide at physiological pH 7.4, the LogD value will be very close to its LogP value because the compound is largely non-ionized.
This interplay is critical for predicting membrane permeability in in vitro models like Caco-2 assays, as the non-ionized form is more likely to passively diffuse across lipid membranes.[12]
3.2. Data Summary
| Parameter | Value | Significance for In Vitro Studies |
| pKa | 9.4[3][7] | Governs the ratio of ionized to non-ionized species at a given pH, impacting solubility and permeability. |
| LogP | 1.42[7] | Indicates the intrinsic lipophilicity of the neutral molecule, correlating with membrane permeability. |
| LogD at pH 7.4 | ~1.4 | Predicts the effective lipophilicity and permeability under physiological conditions. |
Stability: Ensuring the Integrity of the Test Substance
The chemical stability of Methyclothiazide under experimental conditions is paramount for the validity of in vitro data.
-
pH-Dependent Stability: Thiazide diuretics can undergo hydrolysis, particularly in alkaline conditions.[13] Studies have shown that degradation of related thiazides is more pronounced at higher pH (e.g., pH 9.5) and elevated temperatures.[13][14]
-
Photostability: Some thiazides are known to be susceptible to photodegradation.[14] Therefore, experiments should be conducted with appropriate protection from light, especially during prolonged incubation periods.
4.1. Protocol: In Vitro Stability Assessment in Experimental Media
Objective: To confirm that Methyclothiazide does not significantly degrade in the chosen in vitro medium over the duration of the experiment.
Methodology:
-
Incubation: Prepare a solution of Methyclothiazide in the specific experimental medium (e.g., cell culture medium, dissolution buffer) at the highest intended concentration. Incubate this solution under the exact conditions of the planned experiment (temperature, light, etc.).
-
Time-Point Sampling: Collect samples at time zero and at subsequent time points that cover the full duration of the experiment (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the parent Methyclothiazide in each sample using a stability-indicating HPLC method. A stability-indicating method is one that can resolve the parent drug from any potential degradation products.[15]
-
Evaluation: A decrease in the concentration of the parent drug over time indicates instability under the tested conditions.
Melting Point and Solid-State Characterization
The melting point is a key indicator of purity and can provide insights into the solid-state properties of the drug substance.
-
Melting Point: The reported melting point for Methyclothiazide is 225°C.[3][7][8] It is also noted to char slightly below this temperature and decompose.[7]
-
Significance:
-
Purity: A sharp and consistent melting point is a reliable indicator of the purity of the drug substance.
-
Biopharmaceutics Classification System (BCS) Implications
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[16][17][18]
-
Solubility: Based on its low aqueous solubility, Methyclothiazide would not be classified as a highly soluble drug.
-
Permeability: Its moderate LogP suggests it is likely to have reasonably good permeability.
Given these characteristics, Methyclothiazide would most likely be classified as a BCS Class II (Low Solubility, High Permeability) or potentially a BCS Class IV (Low Solubility, Low Permeability) compound. This classification highlights that the primary barrier to its oral absorption is its dissolution rate. Therefore, in vitro dissolution studies are particularly critical for this compound.[19][20]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Methyclothiazide. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 23(3), 1-10. Retrieved from [Link]
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ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]
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Methyclothiazide synthesis pathway and key intermediates
An In-depth Technical Guide to the Synthesis of Methyclothiazide for Researchers and Drug Development Professionals
Introduction: The Significance of Methyclothiazide
Methyclothiazide is a prominent member of the thiazide class of diuretics, primarily utilized in the management of hypertension and edema associated with conditions like congestive heart failure and renal disorders.[1][2][3] Its therapeutic effect stems from the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][2][4] Understanding the synthetic pathway of Methyclothiazide is crucial for pharmaceutical chemists and process development scientists aiming to optimize its production, ensure purity, and develop novel analogs. This guide provides a detailed exploration of the core synthesis route, focusing on the key chemical transformations, critical intermediates, and the underlying principles that govern the experimental choices.
The Core Synthetic Strategy: A Stepwise Elucidation
The manufacturing process for Methyclothiazide is analogous to the synthesis of other benzothiadiazine diuretics, such as chlorothiazide.[5] The general strategy involves the construction of a key intermediate, a disulfonated aniline derivative, which is then cyclized to form the characteristic benzothiadiazine dioxide ring system. The synthesis can be logically dissected into two primary stages:
-
Formation of the Key Intermediate: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide.
-
Heterocyclic Ring Formation and Final Assembly: Cyclization and substitution to yield Methyclothiazide.
This pathway is favored for its efficiency and the relative availability of the starting materials.
PART 1: Synthesis of the Key Intermediate: 4-Amino-6-chloro-1,3-benzenedisulfonamide
The cornerstone of Methyclothiazide synthesis is the intermediate 4-amino-6-chloro-1,3-benzenedisulfonamide (also known as 5-chloro-2,4-disulfamoylaniline).[6][7][8] This compound provides the necessary functional groups—an aniline amine, two sulfonamide groups, and a chloro substituent—correctly positioned on the benzene ring for the subsequent cyclization.
Step 1a: Electrophilic Chlorosulfonation of 3-Chloroaniline
The synthesis commences with the aromatic electrophilic substitution of 3-chloroaniline.
-
Starting Material: 3-Chloroaniline
-
Reagent: Chlorosulfonic acid (ClSO₃H)
-
Product: 5-Chloroaniline-2,4-disulfonyl dichloride
Causality Behind Experimental Choices: 3-Chloroaniline is selected as the starting material because the chlorine atom and the amino group direct incoming electrophiles to specific positions on the aromatic ring. The amino group is a powerful ortho-, para-director. Chlorosulfonic acid serves as the potent electrophile (SO₃H⁺ source) required to sulfonate the ring twice. An excess of chlorosulfonic acid is typically used to act as both the reagent and the solvent.[9][10] The reaction is highly exothermic and is generally performed at low temperatures to control the reaction rate and minimize side-product formation.
Step 1b: Amination of the Disulfonyl Dichloride
The highly reactive sulfonyl chloride groups are then converted to sulfonamides.
-
Starting Material: 5-Chloroaniline-2,4-disulfonyl dichloride
-
Reagent: Aqueous Ammonia (NH₃)
Causality Behind Experimental Choices: The sulfonyl chloride groups are excellent electrophiles that readily react with nucleophiles. Ammonia acts as the nitrogen nucleophile, displacing the chloride ions to form the stable sulfonamide functional groups.[10] This step is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The reaction is typically carried out in an aqueous medium, and controlling the pH is important for ensuring the amino groups are in their nucleophilic, unprotonated state.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide
-
Chlorosulfonation: To a cooled vessel containing an excess of chlorosulfonic acid, slowly add 3-chloroaniline portion-wise, maintaining the temperature below 10°C.[9] After the addition is complete, the reaction mixture is gradually warmed and may be heated (e.g., on a steam bath) to ensure the completion of the disulfonation.[13]
-
Work-up: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the 5-chloroaniline-2,4-disulfonyl dichloride intermediate. The solid is collected by filtration and washed with cold water.
-
Amination: The crude disulfonyl dichloride is subsequently added to an excess of chilled aqueous ammonia.[10] The mixture is stirred until the conversion to the disulfonamide is complete.
-
Isolation: The product, 4-amino-6-chloro-1,3-benzenedisulfonamide, precipitates from the solution. It is then collected by filtration, washed with water to remove residual salts, and dried. The typical melting point is in the range of 257-261°C.[6][7]
PART 2: Formation of the Benzothiadiazine Ring and Final Product
With the key intermediate in hand, the next stage involves the formation of the heterocyclic dihydro-1,2,4-benzothiadiazine 1,1-dioxide core and the introduction of the final substituents that define Methyclothiazide.
Step 2: Cyclization via Condensation
This crucial step forms the six-membered heterocyclic ring. The synthesis of Methyclothiazide specifically involves a condensation reaction that incorporates a chloromethyl group at the C3 position and a methyl group at the N2 position. A plausible and documented approach involves the condensation of a suitable N-methylated disulfonamide with chloroacetaldehyde.[5]
-
Precursor: 4-amino-6-chloro-N²-methyl-1,3-benzenedisulfonamide (This intermediate would be formed by the selective methylation of 4-amino-6-chloro-1,3-benzenedisulfonamide).
-
Reagent: Chloroacetaldehyde (ClCH₂CHO) or an acetal thereof.[5]
-
Product: Methyclothiazide (6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide).
Causality Behind Experimental Choices: The reaction proceeds via a condensation mechanism. The aniline nitrogen attacks the carbonyl carbon of the aldehyde. One of the sulfonamide nitrogens then acts as a nucleophile to displace the hydroxyl group (after protonation) in an intramolecular cyclization, forming the dihydrothiadiazine ring. The use of chloroacetaldehyde directly introduces the required chloromethyl group at the C3 position of the final product.
Overall Synthesis Pathway Diagram
Caption: Overall synthetic route for Methyclothiazide.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield | Reference |
| 1a & 1b | 3-Chloroaniline | 4-Amino-6-chloro-1,3-benzenedisulfonamide | High | [9][10] |
| 2 | N-methylated disulfonamide | Methyclothiazide | Moderate to High | [5] |
Note: Specific yield percentages can vary significantly based on reaction scale and optimization.
Conclusion: A Robust and Adaptable Synthetic Pathway
The synthesis of Methyclothiazide is a well-established process rooted in fundamental organic chemistry principles, particularly electrophilic aromatic substitution and nucleophilic condensation reactions. The pathway hinges on the successful construction of the 4-amino-6-chloro-1,3-benzenedisulfonamide intermediate, a versatile precursor for various thiazide diuretics.[6][14] For researchers and drug development professionals, this pathway offers multiple points for modification, allowing for the synthesis of novel analogs with potentially improved pharmacological profiles. A thorough understanding of the reaction mechanisms and the rationale behind the chosen conditions is paramount for process optimization, impurity profiling, and ensuring the final product meets the stringent quality standards of the pharmaceutical industry.
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The Architecture of Diuresis: A Technical Guide to the Structure-Activity Relationship of Methyclothiazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of methyclothiazide, a potent thiazide diuretic. Moving beyond a mere recitation of facts, we will dissect the molecular intricacies that govern its diuretic and antihypertensive effects. As senior application scientists, our focus is to illuminate the causal relationships between chemical structure and biological function, providing a robust framework for the rational design of novel diuretic agents.
The Molecular Target: Understanding the Na+/Cl- Cotransporter (NCC)
Methyclothiazide and its analogs exert their therapeutic effects by inhibiting the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+/Cl- cotransporter (TSC).[1][2][3] This integral membrane protein, located in the apical membrane of the distal convoluted tubule (DCT) cells of the nephron, is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the bloodstream.[1]
By blocking the NCC, methyclothiazide prevents the reabsorption of Na+ and Cl-, leading to an increased concentration of these ions in the tubular fluid. This, in turn, osmotically retains water, resulting in diuresis—the increased excretion of urine.[1][4] The antihypertensive effect is a consequence of the reduction in extracellular fluid volume and a less understood vasodilatory mechanism.[5]
The following diagram illustrates the mechanism of action of methyclothiazide at the cellular level:
Caption: Mechanism of action of Methyclothiazide.
The Benzothiadiazine Scaffold: A Foundation for Activity
The core chemical structure of methyclothiazide and its analogs is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. The diuretic activity of this class of compounds is critically dependent on the nature and position of various substituents on this heterocyclic ring system.
Caption: Core structure of thiazide diuretics.
The following sections detail the critical structure-activity relationships at key positions of the benzothiadiazine ring.
Position 6: The Electron-Withdrawing Imperative
Substitution at the 6-position is paramount for diuretic activity. An electron-withdrawing group at this position is essential.[5] The most common and effective substituents are chloro (Cl) and trifluoromethyl (CF3) groups.[5] Conversely, substituting an electron-donating group at this position significantly diminishes or abolishes diuretic activity.[5]
Position 7: The Essential Sulfonamide
A free sulfonamide group (-SO2NH2) at the 7-position is a non-negotiable requirement for diuretic activity.[5] Any modification or replacement of this group leads to a loss of diuretic potency.[5] This sulfonamide moiety is believed to be crucial for the molecule's interaction with the NCC.
Position 3: Modulating Potency and Duration of Action
The substituent at the 3-position plays a significant role in determining the potency and duration of action of the diuretic. Introduction of a lipophilic group at this position generally enhances diuretic activity.[5] For instance, the presence of a chloromethyl group (-CH2Cl) in methyclothiazide contributes to its high potency. Further modifications with more complex lipophilic moieties, such as haloalkyl or aralkyl groups, can lead to compounds with a longer duration of action, likely due to increased lipid solubility and altered pharmacokinetics.[5]
Position 2: Fine-Tuning Duration
Alkylation at the 2-position, as seen with the methyl group in methyclothiazide, can influence the duration of action.[5] This substitution can increase the lipophilicity of the molecule, potentially leading to a longer half-life and a more sustained diuretic effect.
Saturation of the 3,4-Double Bond
Saturation of the double bond between the 3rd and 4th positions of the benzothiadiazine ring, as is the case in hydrochlorothiazide and its derivatives like methyclothiazide, results in a significant increase in diuretic activity, often by a factor of 10 or more compared to their unsaturated counterparts like chlorothiazide.[5]
Methyclothiazide Analogs: A Comparative Analysis
| Compound | R2 Substituent | R3 Substituent | R6 Substituent | Predicted Relative Diuretic Potency | Rationale |
| Methyclothiazide | -CH3 | -CH2Cl | -Cl | High | Combination of a lipophilic group at C3, an alkyl group at N2, and an electron-withdrawing group at C6 on a saturated benzothiadiazine core. |
| Analog A | -H | -CH2Cl | -Cl | High | Similar to methyclothiazide but lacking the N2-methyl group, which may slightly alter the duration of action. |
| Analog B | -CH3 | -H | -Cl | Moderate | The absence of a lipophilic substituent at C3 would likely reduce potency compared to methyclothiazide. |
| Analog C | -CH3 | -CH2Cl | -H | Low to Inactive | The lack of an electron-withdrawing group at C6 is predicted to significantly decrease or abolish diuretic activity. |
| Analog D | -CH3 | -CH2CF3 | -Cl | Potentially Higher | The more lipophilic trifluoromethyl group at C3 could enhance potency and/or duration of action compared to the chloromethyl group. |
Experimental Evaluation of Diuretic Activity: A Self-Validating Protocol
The in vivo assessment of diuretic activity is a cornerstone of SAR studies in this field. The following is a detailed, self-validating protocol for evaluating the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of methyclothiazide analogs in a rat model.[6][7][8][9][10]
Experimental Design
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard laboratory chow and water for at least one week prior to the experiment.
-
Groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose).
-
Positive Control: Receives a standard diuretic (e.g., furosemide or hydrochlorothiazide) at a known effective dose.
-
Test Groups: Receive the methyclothiazide analog at various dose levels.
-
Step-by-Step Methodology
-
Fasting and Hydration: Withhold food for 18 hours prior to the experiment, but allow free access to water. On the day of the experiment, administer a hydrating load of 0.9% saline (25 mL/kg) orally to all animals.
-
Drug Administration: Immediately after hydration, administer the vehicle, positive control, or test compound orally or via intraperitoneal injection.
-
Urine Collection: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces. Collect urine at predetermined time intervals (e.g., 0-4, 4-8, and 8-24 hours).
-
Measurement of Urine Volume: At the end of each collection period, record the total volume of urine for each animal.
-
Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis:
-
Calculate the total urine output, as well as the total excretion of Na+, K+, and Cl- for each animal over the entire collection period.
-
Compare the mean values of the test groups with the vehicle control and positive control groups using appropriate statistical analyses (e.g., ANOVA followed by a post-hoc test like Dunnett's or Tukey's).
-
Calculate the diuretic activity (ratio of the mean urine volume of the test group to the mean urine volume of the control group) and the saluretic index (ratio of the sum of Na+ and Cl- excretion in the test group to that in the control group).
-
The inclusion of a positive control serves as a self-validating mechanism, ensuring that the experimental model is responsive to known diuretics and providing a benchmark for the activity of the test compounds.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for diuretic activity assessment.
Quantitative Structure-Activity Relationship (QSAR): Predicting Diuretic Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[11] For thiazide diuretics, QSAR studies aim to identify the key molecular descriptors that govern their diuretic potency.
While a specific, universally accepted QSAR model for methyclothiazide and its analogs is not prominently featured in the literature, studies on thiazide diuretics have highlighted the importance of several classes of molecular descriptors:[11]
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the substituent at position 6 is a critical electronic feature.
-
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume. The steric bulk of the substituent at position 3 can influence the interaction with the NCC.
-
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP). The lipophilicity of substituents at positions 2 and 3 is known to affect the duration of action.
-
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
A hypothetical QSAR model for a series of methyclothiazide analogs might take the following form:
Log(Diuretic Activity) = c0 + c1(σ_R6) + c2(logP_R3) + c3(MR_R3) + c4(E_LUMO)
Where:
-
σ_R6 is the Hammett constant for the substituent at position 6 (an electronic descriptor).
-
logP_R3 is the logarithm of the partition coefficient for the substituent at position 3 (a hydrophobic descriptor).
-
MR_R3 is the molar refractivity of the substituent at position 3 (a steric descriptor).
-
E_LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).
The development of a robust QSAR model requires a dataset of compounds with experimentally determined diuretic activities and the calculation of a wide range of molecular descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to derive the model.[11]
Synthesis of Methyclothiazide: A Plausible Route
While specific and detailed synthetic procedures for methyclothiazide are proprietary, a plausible synthetic route can be constructed based on the general synthesis of benzothiadiazine derivatives. A key intermediate is 5-chloro-2,4-disulfamoylaniline.
A potential synthetic pathway is as follows:
-
Cyclization: The reaction of 5-chloro-2,4-disulfamoylaniline with an appropriate aldehyde or its derivative in the presence of a catalyst would lead to the formation of the 6-chloro-7-sulfamoyl-3-substituted-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide core.
-
N-Alkylation: Subsequent N-alkylation at the 2-position with a methylating agent would introduce the methyl group found in methyclothiazide.
The development of an efficient and scalable synthesis is a critical aspect of drug development for any promising analog.
Conclusion and Future Directions
The structure-activity relationship of methyclothiazide and its analogs is a well-defined area of medicinal chemistry. The core benzothiadiazine-1,1-dioxide scaffold, with its essential substituents at positions 6 and 7, provides a robust platform for the design of potent diuretics. The substituents at positions 2 and 3 offer opportunities to fine-tune the potency and duration of action of these compounds.
Future research in this area could focus on:
-
High-Throughput Screening: The development of in vitro assays for NCC inhibition would enable the rapid screening of large libraries of methyclothiazide analogs.
-
Computational Modeling: More sophisticated QSAR and molecular docking studies could provide deeper insights into the specific interactions between thiazide diuretics and the NCC, facilitating the design of more selective and potent inhibitors.
-
Novel Analogs: The synthesis and evaluation of novel analogs with diverse lipophilic substituents at position 3 could lead to the discovery of diuretics with improved pharmacokinetic profiles and potentially fewer side effects.
By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the development of the next generation of diuretic and antihypertensive agents based on the methyclothiazide scaffold is a promising endeavor.
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In-depth technical guide to Methyclothiazide's diuretic properties
An In-depth Technical Guide to the Diuretic Properties of Methyclothiazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyclothiazide, a prominent member of the thiazide diuretic class, exerts its therapeutic effects primarily in the management of hypertension and edema.[1][2][3] Its clinical efficacy is rooted in a well-defined molecular mechanism centered on the renal system. This guide provides a comprehensive technical exploration of the diuretic properties of Methyclothiazide. We will dissect its molecular mechanism of action, the intricate signaling pathways governing its target, established methodologies for its preclinical and clinical evaluation, and key quantitative parameters that define its pharmacologic profile. The objective is to furnish a detailed resource for professionals engaged in renal pharmacology and drug development, grounding all assertions in established scientific literature.
Molecular Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)
The primary diuretic and antihypertensive action of Methyclothiazide is achieved through the specific inhibition of the Solute Carrier Family 12 Member 3, more commonly known as the Na+/Cl- Cotransporter (NCC).[4][5][6]
-
Location of Action : The NCC is an integral membrane protein located on the apical membrane of epithelial cells in the early distal convoluted tubule (DCT) of the nephron.[1][4][7] This segment of the kidney is responsible for reabsorbing approximately 5-10% of the filtered sodium load.
-
Inhibitory Binding : Methyclothiazide acts by binding to the NCC, occluding the ion translocation pathway.[7][8] Cryo-electron microscopy studies have revealed that thiazide diuretics nestle in a pocket that overlaps with the ion-binding sites, functioning as orthosteric inhibitors.[8][9] This direct blockade prevents the cotransport, or reabsorption, of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[1][4][10]
-
Resultant Diuresis : The inhibition of Na+ and Cl- reabsorption leads to a higher concentration of these solutes within the tubular lumen. This increased luminal osmolality retains water, preventing its reabsorption and thereby increasing the volume of urine excreted—an effect known as natriuresis and diuresis.[4][6]
-
Secondary Electrolyte Effects :
-
Potassium (K+) Excretion : The increased delivery of Na+ to the later segments of the distal tubule and collecting ducts enhances the activity of the epithelial sodium channel (ENaC). This promotes Na+ reabsorption in exchange for K+ secretion into the tubular fluid, which can lead to increased potassium excretion (kaliuresis) and potentially hypokalemia.[4]
-
Calcium (Ca2+) Sparing : Unlike loop diuretics, thiazides like Methyclothiazide decrease the urinary excretion of calcium.[4] The precise mechanism is complex but is thought to involve enhanced passive Ca2+ reabsorption in the proximal tubule secondary to volume depletion and direct stimulation of Ca2+ reabsorption in the DCT.
-
Regulatory Landscape of the NCC Target
The efficacy of Methyclothiazide is intrinsically linked to the activity state of its target, the NCC. The transporter's function is not static; it is dynamically regulated by complex signaling cascades, primarily involving phosphorylation and ubiquitylation.
-
Phosphorylation : The phosphorylation of specific serine and threonine residues on the N-terminal domain of NCC is a key activating signal.[11][12][13] This process is controlled by a pathway involving the With-No-Lysine (WNK) kinases, which phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases, in turn, directly phosphorylate NCC, enhancing its activity.[12]
-
Ubiquitylation : The expression of NCC at the plasma membrane is also modulated by ubiquitylation, which can mark the protein for degradation and thus represents a mechanism for downregulating its activity.[11][14]
The following diagram illustrates the inhibitory action of Methyclothiazide on the NCC within a distal convoluted tubule cell.
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Methyclothiazide's effects on electrolyte balance in vivo
An In-Depth Technical Guide to the In Vivo Effects of Methyclothiazide on Electrolyte Balance
This guide provides a detailed examination of the physiological and biochemical effects of methyclothiazide on electrolyte homeostasis in vivo. Designed for researchers, pharmacologists, and drug development professionals, this document moves beyond basic descriptions to elucidate the causal mechanisms behind the observed electrolyte shifts and provides robust, self-validating experimental protocols for their study.
Foundational Principles: Mechanism of Action
Methyclothiazide is a thiazide diuretic that primarily targets the kidneys to induce diuresis and natriuresis, making it effective for treating hypertension and edema.[1][2][3][4] Its therapeutic and off-target effects on electrolyte balance are a direct consequence of its specific interaction with the sodium-chloride cotransporter (NCC) , encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1][2][5][6][7][8]
Under normal physiological conditions, the NCC reabsorbs approximately 5-10% of filtered sodium (Na+) and chloride (Cl-) from the tubular fluid back into the bloodstream.[8] Methyclothiazide acts as a competitive inhibitor, binding to the chloride-binding site on the NCC.[7][9][10] This inhibition prevents the reabsorption of Na+ and Cl-, causing these ions, along with osmotically obligated water, to be excreted in the urine.[1][11] This primary action initiates a cascade of secondary effects on other key electrolytes.
Figure 1: Core mechanism of Methyclothiazide action in the DCT.
Primary and Secondary Electrolyte Effects
The inhibition of the NCC is the inciting event that leads to a predictable pattern of electrolyte disturbances. These can be categorized into primary effects (on sodium and chloride) and secondary, compensatory effects (on potassium, calcium, and magnesium).
Sodium (Na+) and Chloride (Cl-)
-
Mechanism: As the direct targets of NCC inhibition, the reabsorption of Na+ and Cl- is acutely blocked.[1][9] This leads to a significant increase in their urinary excretion (natriuresis and chloruresis). The resulting decrease in total body sodium contributes to a reduction in extracellular fluid volume and plasma volume, which is central to the drug's antihypertensive effect.[1]
-
Clinical Relevance: The primary risk associated with excessive natriuresis is hyponatremia, particularly in elderly patients or those on sodium-restricted diets. Volume depletion can also lead to orthostatic hypotension and pre-renal azotemia.[12][13][14]
Potassium (K+)
-
Mechanism of Hypokalemia: The loss of potassium is a hallmark side effect of thiazide diuretics and occurs via two primary mechanisms:[15][16]
-
Increased Distal Flow and Sodium Delivery: By blocking Na+ reabsorption in the DCT, a higher concentration of Na+ is delivered downstream to the late distal tubule and collecting duct. Here, the epithelial sodium channel (ENaC) reabsorbs Na+, creating a negative electrical potential in the tubular lumen. This charge difference drives the secretion of positively charged K+ into the lumen through the renal outer medullary potassium channel (ROMK).[9]
-
Activation of the Renin-Angiotensin-Aldosterone System (RAAS): The reduction in plasma volume caused by diuresis is sensed by the juxtaglomerular apparatus, triggering the release of renin and activating the RAAS. The subsequent increase in aldosterone stimulates both ENaC and the Na+/K+-ATPase pump, further promoting Na+ reabsorption and K+ secretion in the collecting duct.[15][16]
-
-
Clinical Relevance: Hypokalemia is a major concern as it can lead to muscle weakness, cramps, and life-threatening cardiac arrhythmias, especially in patients also taking digitalis glycosides.[3][17][18]
Calcium (Ca2+)
-
Mechanism of Hypercalcemia (Calcium-Sparing Effect): Paradoxically, thiazides decrease urinary calcium excretion, which can lead to a mild elevation in serum calcium. The mechanism is multifactorial:
-
Enhanced Proximal Reabsorption: Volume depletion from diuresis leads to a compensatory increase in Na+ and water reabsorption in the proximal tubule. Calcium is passively reabsorbed along with sodium and water at this site.[9]
-
Direct DCT Effect: In the DCT, the inhibition of NCC leads to a lower intracellular Na+ concentration. This enhances the electrochemical gradient for Na+ entry via the basolateral Na+/Ca2+ exchanger (NCX1), which pumps Ca2+ out of the cell into the blood in exchange for Na+ entry. To replenish intracellular Ca2+, the apical TRPV5 calcium channel increases Ca2+ reabsorption from the tubular fluid.[1][11]
-
-
Clinical Relevance: While usually mild, this effect can unmask underlying hyperparathyroidism or cause significant hypercalcemia in susceptible individuals.[17] It is also the basis for using thiazides to treat hypercalciuria and prevent calcium-containing kidney stones.[11]
Magnesium (Mg2+)
-
Mechanism of Hypomagnesemia: Thiazides can increase the urinary excretion of magnesium.[9] The precise mechanism is less defined than for other ions but is thought to be related to alterations in the transepithelial voltage in the DCT, which impairs the function of the TRPM6 channel responsible for active magnesium reabsorption.
-
Clinical Relevance: Chronic therapy can lead to magnesium depletion, which can exacerbate hypokalemia and increase the risk of cardiac arrhythmias.[19]
Table 1: Summary of Methyclothiazide's Effects on Electrolytes
| Electrolyte | Serum Concentration | Urinary Excretion | Primary Mechanism |
| Sodium (Na+) | ↓ (Hyponatremia) | ↑↑ (Natriuresis) | Direct inhibition of NCC reabsorption[1] |
| Chloride (Cl-) | ↓ (Hypochloremia) | ↑↑ (Chloruresis) | Direct inhibition of NCC reabsorption[1] |
| Potassium (K+) | ↓ (Hypokalemia) | ↑ (Kaliuresis) | Increased distal Na+ delivery & RAAS activation[15] |
| Calcium (Ca2+) | ↑ (Hypercalcemia) | ↓ | Enhanced proximal reabsorption & direct DCT effect[9][11] |
| Magnesium (Mg2+) | ↓ (Hypomagnesemia) | ↑ (Magnesuria) | Impaired TRPM6 channel function in the DCT[9][19] |
In Vivo Experimental Design and Protocols
Investigating the effects of methyclothiazide on electrolyte balance requires a well-controlled in vivo model. The following protocol provides a self-validating framework for assessing diuretic and electrolyte-modulating properties in a rodent model.
Rationale for Experimental Choices
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are standard models for diuretic studies due to their well-characterized renal physiology and handling characteristics.[20][21] Using a single sex minimizes variability from hormonal cycles.
-
Housing: Metabolic cages are essential for the accurate, individual collection of urine, free from fecal contamination, allowing for precise volume measurement and biochemical analysis.[22][23][24]
-
Hydration Loading: A saline load (e.g., 25 mL/kg) is administered prior to drug administration to ensure a baseline level of hydration and urine flow, which provides a more sensitive and reproducible measurement of the diuretic response.
-
Controls: A vehicle control group is critical to ensure that observed effects are due to methyclothiazide and not the administration vehicle. A positive control group (e.g., Furosemide or Hydrochlorothiazide) validates the experimental model's responsiveness to a known diuretic.[20][21]
-
Analysis Methods: Flame photometry or ion-selective electrodes are the gold-standard, high-precision methods for quantifying electrolyte concentrations in biological fluids like serum and urine.[21][25]
Figure 2: Standardized workflow for an in vivo diuretic study.
Step-by-Step Experimental Protocol
-
Animal Acclimatization:
-
House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) for a minimum of 7 days before the experiment. Provide standard chow and water ad libitum.
-
-
Grouping and Fasting:
-
Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
Group 2: Methyclothiazide (e.g., 2.5 mg/kg)
-
Group 3: Methyclothiazide (e.g., 5.0 mg/kg)[26]
-
Group 4: Positive Control (e.g., Hydrochlorothiazide, 10 mg/kg)
-
-
Fast animals for 18 hours prior to the experiment, with free access to water to ensure stomach emptying and uniform drug absorption.[22]
-
-
Administration and Sample Collection:
-
Record the initial body weight of each animal.
-
Administer a normal saline load (0.9% NaCl) orally at 25 mL/kg to all animals to ensure adequate hydration.
-
Thirty minutes after the saline load, administer the respective test substance or vehicle orally via gavage in a consistent volume (e.g., 5 mL/kg).
-
Immediately place each rat into an individual metabolic cage equipped for urine collection. Do not provide food or water during the collection period to avoid confounding variables.
-
Collect urine cumulatively over a 24-hour period, with measurements taken at specific intervals (e.g., 2, 4, 6, 8, and 24 hours) to assess the time-course of diuresis.
-
At the end of the 24-hour period, record the final body weight.
-
Anesthetize the animals (e.g., with isoflurane) and collect a terminal blood sample via cardiac puncture into serum separator tubes. Euthanize the animals according to approved institutional guidelines.
-
-
Sample Processing and Analysis:
-
Measure the total volume of urine collected for each animal at each time point. Centrifuge the urine samples to pellet any contaminants and collect the supernatant for analysis.
-
Allow blood samples to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Analyze both urine supernatant and serum samples for Na+, K+, Cl-, Ca2+, and Mg2+ concentrations using a calibrated flame photometer or ion-selective electrode (ISE) analyzer.
-
-
Data Calculation and Interpretation:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Total Electrolyte Excretion: Concentration of electrolyte (mmol/L) × Urine volume (L).
-
Natriuretic/Kaliuretic Ratios: Compare the Na+/K+ ratio in the urine between groups. A higher ratio indicates more potent natriuresis relative to potassium loss.
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups against the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Conclusion
Methyclothiazide exerts profound and predictable effects on electrolyte balance, all stemming from its primary inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. While its natriuretic and diuretic actions are therapeutically beneficial for managing hypertension and edema, they inevitably lead to secondary disturbances in potassium, calcium, and magnesium homeostasis. A thorough understanding of these mechanisms is paramount for drug development professionals aiming to optimize therapeutic efficacy while minimizing adverse events. The in vivo protocols detailed herein provide a robust, validated framework for researchers to precisely quantify these effects, ensuring data integrity and contributing to the safer development and application of diuretic agents. Regular monitoring of serum electrolytes remains a cornerstone of clinical practice when using methyclothiazide.[2][17]
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An In-Depth Technical Guide to Investigating the Off-Target Effects of Methyclothiazide in Cellular Models
Abstract
Methyclothiazide, a thiazide diuretic, has long been a cornerstone in the management of hypertension and edema. Its primary mechanism of action, the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, is well-established.[1] However, a comprehensive understanding of a drug's cellular activity extends beyond its intended target. This technical guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of Methyclothiazide in relevant cellular models. By employing a multi-faceted approach that combines functional assays and molecular biology techniques, this guide aims to elucidate the broader pharmacological profile of Methyclothiazide, thereby enhancing our understanding of its therapeutic actions and potential side effects. We will delve into detailed, field-proven protocols to assess its impact on vascular smooth muscle cells, carbonic anhydrase activity, renal calcium handling, and its potential for inducing photosensitivity and DNA damage.
Introduction: The Rationale for Off-Target Investigation
While the on-target effect of Methyclothiazide on the sodium-chloride symporter (NCC) is the basis for its diuretic and antihypertensive properties, a drug's interaction with unintended cellular components can lead to both beneficial pleiotropic effects and adverse reactions.[1] For Methyclothiazide, clinical observations and preclinical studies have suggested several potential off-target activities, including a mild vasodilatory effect, inhibition of carbonic anhydrase, alterations in calcium metabolism, and a possible link to skin photosensitivity.[2][3][4] A thorough investigation of these off-target effects at the cellular level is crucial for a complete safety and efficacy profile. This guide provides the technical details to systematically explore these phenomena in vitro.
Foundational On-Target Activity: A Baseline for Off-Target Comparison
Before investigating off-target effects, it is imperative to establish a robust in vitro assay to quantify the on-target activity of Methyclothiazide. This serves as a positive control and a benchmark for comparing the concentrations at which off-target effects occur.
Cellular Model: Murine Distal Convoluted Tubule (mDCT15) Cells
The mDCT15 cell line is a suitable model as it endogenously expresses the thiazide-sensitive sodium-chloride symporter (NCC) and other key regulatory proteins found in the distal convoluted tubule.[1]
Experimental Protocol: Thiazide-Sensitive 22Na+ Uptake Assay
This assay directly measures the activity of the NCC by quantifying the uptake of radioactive sodium in the presence and absence of an NCC inhibitor.
Protocol:
-
Cell Culture: Culture mDCT15 cells to confluence in the recommended medium.[5]
-
Pre-incubation: Thirty minutes prior to the assay, add 0.1 mM metolazone (a potent thiazide-like diuretic) or vehicle (DMSO) to the appropriate wells to ensure complete inhibition of NCC for the negative control.[5]
-
22Na+ Uptake:
-
Replace the medium with a 22Na+-containing uptake buffer (140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES/Tris pH 7.4, 1 µM amiloride, 0.1 mM bumetanide, 1 µM benzamil, 1 mM ouabain, and 1.5 µCi/mL of 22Na+).[5]
-
Include varying concentrations of Methyclothiazide in the treatment wells.
-
Incubate for exactly 20 minutes at 37°C.[5]
-
-
Wash: Stop the uptake by washing the cells with an ice-cold wash buffer.[5]
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.
-
Data Analysis: Calculate the thiazide-sensitive 22Na+ uptake by subtracting the uptake in the presence of metolazone from the total uptake. Determine the IC₅₀ of Methyclothiazide for NCC inhibition.
Off-Target Investigation 1: Vasodilatory Effects on Vascular Smooth Muscle Cells
Thiazide diuretics are known to have a mild vasodilatory effect that contributes to their antihypertensive action, a phenomenon not fully explained by their diuretic properties alone.[4][6] This section outlines an approach to investigate the direct effects of Methyclothiazide on vascular smooth muscle cells (VSMCs).
Cellular Model: Primary Human Aortic Smooth Muscle Cells (HASMCs)
Primary HASMCs are a physiologically relevant model to study the contractile and relaxation properties of vascular tissue.[7]
Experimental Workflow: Investigating Vasodilation Pathways
Experimental Protocols
a) Assessment of Potassium Channel Activation:
Some studies suggest that thiazide-induced vasodilation is mediated by the opening of potassium channels, leading to hyperpolarization of VSMCs.[4][8] This can be assessed by measuring the efflux of Rubidium (Rb⁺), a potassium surrogate.
b) Evaluation of the Rho-Rho Kinase Pathway:
Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by affecting the Rho-Rho kinase pathway.[6] This can be investigated by measuring the phosphorylation status of key downstream targets of Rho kinase, such as Myosin Phosphatase Target Subunit 1 (MYPT1), via Western blotting.
Off-Target Investigation 2: Carbonic Anhydrase Inhibition
Methyclothiazide, like other sulfonamide-based drugs, has the potential to inhibit carbonic anhydrase (CA), an enzyme involved in pH regulation.[2] This inhibition may contribute to its vasodilatory and other off-target effects.[2][9]
Experimental Approach: In Vitro Carbonic Anhydrase Activity Assay
Commercially available colorimetric assay kits provide a straightforward method to screen for CA inhibitors.[3][10] These assays typically utilize the esterase activity of CA on a substrate that releases a chromogenic product.[3][10]
Experimental Protocol
-
Reagent Preparation: Prepare the assay buffer, CA enzyme solution, substrate, and a known CA inhibitor (e.g., Acetazolamide) as a positive control, according to the kit manufacturer's instructions.[3][10]
-
Assay Plate Setup: Add the CA enzyme to wells of a 96-well plate. Add varying concentrations of Methyclothiazide to the test wells and the positive control inhibitor to the control wells.
-
Substrate Addition and Measurement: Add the substrate to all wells and measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a specified time (e.g., 1 hour) at room temperature.[10]
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition by Methyclothiazide can be determined by comparing the reaction rate in the presence of the drug to the rate in the absence of any inhibitor.
Off-Target Investigation 3: Alterations in Renal Calcium Handling
Thiazide diuretics are known to have a hypocalciuric effect, meaning they decrease the excretion of calcium in the urine.[11] This is thought to be due to the upregulation of genes involved in active calcium reabsorption in the distal convoluted tubule.[11]
Cellular Model: Murine Distal Convoluted Tubule (mpkDCT) Cell Line
The mpkDCT cell line is an excellent model for studying transcellular calcium transport as it expresses the necessary channels and binding proteins, including TRPV5 and calbindins.[3][12]
Experimental Workflow: Assessing Changes in Calcium Transport Machinery
Experimental Protocols
a) Quantitative PCR (qPCR) for Gene Expression Analysis:
-
RNA Isolation: Treat mpkDCT cells with Methyclothiazide for a specified time, then isolate total RNA.[13]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA.[13]
-
qPCR: Perform real-time PCR using primers specific for TRPV5, calbindin-D28k, and a housekeeping gene for normalization.[13][14]
-
Data Analysis: Quantify the relative changes in gene expression using the ΔΔCt method.[13]
b) Western Blotting for Protein Expression Analysis:
-
Protein Extraction: Lyse Methyclothiazide-treated mpkDCT cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[15]
-
Immunoblotting: Probe the membrane with primary antibodies against TRPV5 and calbindin-D28k, followed by an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities, normalizing to a loading control like β-actin.
c) Intracellular Calcium Measurement with Fura-2 AM:
-
Cell Loading: Load mpkDCT cells with the ratiometric calcium indicator Fura-2 AM.[16]
-
Fluorescence Measurement: Measure the fluorescence emission at 510 nm with excitation at 340 nm and 380 nm using a fluorescence plate reader or microscope.[16]
-
Stimulation: Add Methyclothiazide and monitor the change in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities is directly related to the intracellular calcium concentration.[16]
Off-Target Investigation 4: Photosensitivity and DNA Damage
An association between thiazide diuretic use and an increased risk of skin cancer has been reported, potentially due to drug-induced photosensitivity.[7][17] This section provides a protocol to investigate whether Methyclothiazide can exacerbate UV-induced DNA damage in skin cells.
Cellular Model: Human Keratinocyte (HaCaT) Cell Line
The HaCaT cell line is a spontaneously immortalized human keratinocyte line that is widely used in phototoxicity testing.[6][8][18][19][20]
Experimental Protocol: Assessing UV-Induced DNA Damage
-
Cell Treatment: Treat HaCaT cells with varying concentrations of Methyclothiazide for a predetermined period.
-
UVB Irradiation: Expose the cells to a controlled dose of UVB radiation.[21][22]
-
DNA Isolation: After a post-irradiation incubation period, isolate genomic DNA from the cells.[21]
-
Cyclobutane Pyrimidine Dimer (CPD) ELISA:
-
Denature the isolated DNA by heating.[23]
-
Adsorb the denatured DNA onto a 96-well DNA binding plate.[23]
-
Probe the DNA with a specific anti-CPD monoclonal antibody, followed by an HRP-conjugated secondary antibody.[23]
-
Add a substrate and measure the absorbance to quantify the amount of CPDs formed.[23]
-
-
Data Analysis: Compare the levels of CPDs in cells treated with Methyclothiazide and UVB to cells treated with UVB alone to determine if the drug enhances DNA damage.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of dose-dependent effects and statistical significance across different assays.
Table 1: Summary of Methyclothiazide's On- and Off-Target Activities
| Assay | Cell Line | Endpoint Measured | IC₅₀ / EC₅₀ (µM) |
| On-Target | |||
| 22Na+ Uptake | mDCT15 | NCC Inhibition | |
| Off-Target | |||
| Vasodilation | HASMC | K+ Channel Activation | |
| Rho-Kinase Inhibition | |||
| Carbonic Anhydrase | Purified Enzyme | CA Inhibition | |
| Calcium Handling | mpkDCT | TRPV5 Expression (qPCR) | |
| Calbindin-D28k Expression (qPCR) | |||
| Intracellular Ca2+ | |||
| Photosensitivity | HaCaT | CPD Formation |
Conclusion
This technical guide provides a comprehensive and methodologically sound framework for the in-depth investigation of Methyclothiazide's off-target effects in cellular models. By systematically evaluating its impact on vascular tone, carbonic anhydrase activity, calcium homeostasis, and photosensitivity, researchers can build a more complete pharmacological profile of this widely used diuretic. The insights gained from these studies will not only enhance our fundamental understanding of Methyclothiazide's mechanism of action but also contribute to a more informed assessment of its clinical use and potential for therapeutic optimization.
References
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Svobodová, A. R., Ulrichová, J., & Vostálová, J. (2019). Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing. Anais Brasileiros de Dermatologia, 94(1), 105–106. [Link]
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Pena-Carrillo, A., Rojas-Vega, L., Gamba, G., & Castañeda-Bueno, M. (2019). A new model of the distal convoluted tubule. American Journal of Physiology-Renal Physiology, 316(3), F404–F414. [Link]
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Hoenderop, J. G., van der Kemp, A. W., Hartog, A., van de Graaf, S. F., van Os, C. H., Willems, P. H., & Bindels, R. J. (2002). Characterization of a murine renal distal convoluted tubule cell line for the study of transcellular calcium transport. American Journal of Physiology-Renal Physiology, 283(6), F1313–F1321. [Link]
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Hoenderop, J. G., van der Kemp, A. W., Hartog, A., van de Graaf, S. F., van Os, C. H., Willems, P. H., & Bindels, R. J. (2002). Characterization of a murine renal distal convoluted tubule cell line for the study of transcellular calcium transport. PubMed. [Link]
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Lee, W. K., Thebault, S., & Dittmar, T. (2014). Cytosolic Calcium Measurements in Renal Epithelial Cells by Flow Cytometry. Journal of Visualized Experiments, (92), e51857. [Link]
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Burgos, M., & Martínez, A. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2411. [Link]
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Lee, C. T., Shang, S., Lai, L. W., Yong, K. C., & Lien, Y. H. (2004). Effect of thiazide on renal gene expression of apical calcium channels and calbindins. American Journal of Physiology-Renal Physiology, 287(6), F1164–F1170. [Link]
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Burgos, M., & Martínez, A. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PubMed. [Link]
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Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]
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Park, E. Y., Kim, J., Kim, Y. C., & Kim, J. H. (2012). Effects of thiazide on the expression of TRPV5, calbindin-D28K, and sodium transporters in hypercalciuric rats. Yonsei Medical Journal, 53(4), 770–777. [Link]
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Thompson, K. L., Le, C. T., & Lien, Y. H. H. (2018). Regulation of Renal Calbindin Expression During Cisplatin-Induced Kidney Injury. Frontiers in Physiology, 9, 161. [Link]
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Ronzaud, C., Loffing-Cueni, D., Hausel, P., Debonneville, A., Malsure, S., Loffing, J., & Staub, O. (2017). The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation. Scientific Reports, 7(1), 12979. [Link]
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van der Lubbe, N., Lim, C. H., de Baaij, J. H., Zaika, O., Mandon, B., & Hoenderop, J. G. (2017). Functional assessment of sodium chloride cotransporter NCC mutants in polarized mammalian epithelial cells. American Journal of Physiology-Renal Physiology, 312(6), F1059–F1067. [Link]
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Hori, M., Horiguchi, Y., & Nishigori, C. (2015). Identification of Cyclobutane Pyrimidine Dimer-Responsive Genes Using UVB-Irradiated Human Keratinocytes Transfected with In Vitro-Synthesized Photolyase mRNA. ResearchGate. [Link]
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Bar, A., Toti, F. A. A., de Oliveira, J. E., & da Costa, M. J. R. P. (2020). Gene expression of calcium transporters Calbindin-D28K and TRPV6 in Japanese quails (Coturnix japonica) subjected to phytase super-dosing and under different temperatures. Poultry Science, 99(10), 4885–4893. [Link]
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Thongon, N., Kettawan, A., Choral, A., & Charoenphandhu, N. (2018). The role of calbindin-D28k on renal calcium and magnesium handling during treatment with loop and thiazide diuretics. American Journal of Physiology-Renal Physiology, 314(6), F1159–F1167. [Link]
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van der Wijst, J., & Hoenderop, J. G. (2019). TRPV5 in renal tubular calcium handling and its potential relevance for nephrolithiasis. Kidney International, 96(5), 1084–1092. [Link]
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A Technical Guide to the Pharmacokinetics and Metabolism of Methyclothiazide in Rodent Models
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Introduction
Methyclothiazide (MCTZ) is a thiazide diuretic belonging to the benzothiadiazine class, utilized in the clinical management of hypertension and edema.[1][2] Its therapeutic effect is primarily achieved by promoting the excretion of salt and water from the kidneys.[2][3] The core mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[2][4][5] This blockade reduces the reabsorption of sodium and chloride ions, leading to increased natriuresis and diuresis.[2][5]
Preclinical assessment of pharmacokinetics (PK) and metabolism in rodent models is a cornerstone of drug development. These studies are critical for several reasons:
-
Translational Science: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile in rodents provides an initial framework for predicting human pharmacokinetics.
-
Dose-Response Relationship: Establishing a clear link between the administered dose and the resulting systemic exposure is fundamental to interpreting efficacy and toxicology data.
-
Safety Assessment: Characterizing metabolic pathways helps identify potential reactive metabolites and informs the design of safety and toxicology studies.
-
Interspecies Scaling: Rodent data serves as a basis for allometric scaling to project appropriate first-in-human doses.
This guide provides a comprehensive technical overview of the methodologies used to characterize the pharmacokinetics and metabolism of methyclothiazide in rodent models, synthesizing field-proven insights with established protocols.
Pharmacokinetics of Methyclothiazide in Rodent Models
Characterizing the journey of MCTZ through a biological system is the primary goal of pharmacokinetic studies. This involves quantifying the drug's concentration in biological matrices, typically plasma, over time following administration.
Absorption
Distribution
Following absorption, a drug distributes from the systemic circulation into various tissues. The extent of distribution is influenced by factors like plasma protein binding, tissue permeability, and the drug's affinity for specific tissues.[7][8]
Plasma Protein Binding: Thiazide diuretics are known to bind to plasma proteins, primarily albumin.[1] This binding is reversible and exists in equilibrium, with only the unbound (free) fraction of the drug being pharmacologically active and available for distribution and elimination.[8][9] The high degree of protein binding can act as a reservoir, potentially prolonging the drug's duration of action.[9] The exact percentage of MCTZ protein binding in rodent plasma requires experimental determination using methods like equilibrium dialysis or ultrafiltration.[10]
Metabolism
The liver is the primary site of drug metabolism, where enzymatic reactions transform parent compounds into metabolites.[11] This biotransformation, primarily carried out by Cytochrome P450 (CYP) enzymes, generally serves to make compounds more water-soluble to facilitate their excretion.[12] While some sources suggest methyclothiazide is largely excreted unchanged, others indicate it is metabolized.[1][6] The primary metabolite is inactive.[6] Elucidating the specific metabolic pathways in rodents is crucial for understanding potential species differences and for identifying metabolites that may need to be monitored in toxicology studies.
Excretion
The primary route of elimination for thiazide diuretics is via the kidneys, through urinary excretion.[1][4][13] This process involves both glomerular filtration of the unbound drug and active tubular secretion in the proximal tubule.[1]
Summary of Pharmacokinetic Parameters
While specific, publicly available preclinical data for methyclothiazide is limited, the table below presents representative pharmacokinetic parameters for the closely related thiazide diuretic, hydrochlorothiazide (HCTZ), in rats. These values provide a general reference for the expected pharmacokinetic profile of a thiazide diuretic in a rodent model.
| Parameter | Representative Value (HCTZ in Rats) | Description |
| Tmax (h) | ~1.5 - 2.5 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Dose-dependent | Maximum observed plasma concentration. |
| AUC (ng*h/mL) | Dose-dependent | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 (h) | ~2 - 4 | Elimination half-life, the time required for the plasma concentration to decrease by half. |
| Bioavailability (%) | Moderate to high | The fraction of the administered dose that reaches systemic circulation. |
Note: Data are representative and can vary based on study design, dose, and analytical method.
Key Experimental Protocols
The following sections detail standardized, self-validating protocols for investigating the pharmacokinetics and metabolism of methyclothiazide in a research setting.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the pharmacokinetic profile of MCTZ following oral administration to rats.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of methyclothiazide after a single oral dose.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (180-250 g).[5]
-
Test Article: Methyclothiazide.
-
Vehicle: 0.5% carboxymethylcellulose (CMC) or similar appropriate vehicle.[3]
-
Dosing Equipment: Oral gavage needles (size appropriate for rats).[14]
-
Blood Collection Supplies: Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA), capillaries, and equipment for tail vein or submandibular vein sampling.[15]
-
Anesthesia (for terminal bleed if applicable): Isoflurane or CO2 asphyxiation.[16][17]
Methodology:
-
Acclimatization: House animals in standard conditions for at least 3-5 days prior to the experiment.[5]
-
Fasting: Fast animals overnight (approx. 12-18 hours) before dosing, with free access to water, to ensure uniform gastric emptying.[3][17]
-
Dose Preparation: Prepare a homogenous suspension or solution of methyclothiazide in the vehicle at the desired concentration.
-
Dose Administration: Weigh each animal and administer the test article formulation via oral gavage at a precise dose volume (e.g., 5-10 mL/kg).[14][16]
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[16]
-
Sample Processing: Immediately place blood samples into anticoagulant-containing tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.[18]
-
Data Analysis: Quantify the concentration of methyclothiazide in each plasma sample using a validated bioanalytical method (see Protocol 2). Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data to determine PK parameters.
Workflow Visualization:
Protocol 2: LC-MS/MS Bioanalytical Method for Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.
Objective: To develop and validate a robust LC-MS/MS method for the accurate quantification of methyclothiazide in rat plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
Methodology:
-
Sample Preparation (Protein Precipitation): This is a common, rapid method for cleaning up plasma samples.
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar but chromatographically resolved compound like hydrochlorothiazide).[19]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for injection.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is typically suitable.[20]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve a sharp peak shape for MCTZ and separate it from endogenous plasma components and the IS.[20]
-
Flow Rate: Typical flow rates are 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for thiazides.[20]
-
Detection Mode: Selected Reaction Monitoring (SRM). This involves monitoring a specific precursor ion-to-product ion transition for both the analyte (MCTZ) and the IS. This provides high selectivity.
-
Optimization: The precursor/product ion transitions and collision energy must be optimized by infusing a standard solution of MCTZ directly into the mass spectrometer.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure trustworthy data.[18]
Protocol 3: In Vitro Metabolic Stability Assay using Rat Liver Microsomes
This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro metabolic stability of methyclothiazide by measuring its rate of depletion when incubated with rat liver microsomes.
Materials:
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (pH 7.4).[22]
-
Test Article: Methyclothiazide.
-
Positive Control: A compound with known metabolic instability in RLMs (e.g., testosterone, midazolam).[23]
-
Reaction Termination Solution: Ice-cold acetonitrile.[11]
Methodology:
-
Incubation Preparation: In a 96-well plate, prepare incubations in triplicate. Include a main reaction mix, a negative control (without NADPH), and a positive control.
-
Pre-incubation: Add buffer, RLM (e.g., at a final protein concentration of 0.5 mg/mL), and methyclothiazide (e.g., at a final concentration of 1 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.[12][23]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[12]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Analyze the samples to determine the percentage of the parent compound (methyclothiazide) remaining at each time point relative to the 0-minute sample.
-
Data Calculation:
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: (0.693 / t1/2) / (mg microsomal protein/mL).[11]
-
Metabolic Stability Workflow Visualization:
Conclusion
The characterization of methyclothiazide's pharmacokinetic and metabolic profile in rodent models is an indispensable component of its preclinical development. By employing robust in vivo protocols to define the ADME properties and utilizing in vitro assays to probe metabolic stability, researchers can build a comprehensive data package. This information is vital for understanding the dose-exposure-response relationship, interpreting toxicology findings, and ultimately, enabling the successful translation of the compound from the laboratory to the clinic. The integration of well-designed experiments, validated bioanalytical methods, and sound data analysis forms the bedrock of a scientifically rigorous drug development program.
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An In-Depth Technical Guide to the Initial Screening of Methyclothiazide for Novel Therapeutic Applications
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on executing an initial, multi-tiered screening cascade to identify and validate novel therapeutic uses for Methyclothiazide. This document moves beyond standard protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and logically coherent discovery workflow.
Introduction: Unlocking New Potential in an Established Drug
Methyclothiazide is a well-established thiazide diuretic, primarily prescribed for the management of hypertension and edema associated with various conditions like heart, kidney, and liver disease.[1][2][3] Its therapeutic effect is achieved by inhibiting the sodium-chloride (Na-Cl) cotransporter in the kidneys, leading to increased excretion of salt and water.[2][4]
The practice of drug repurposing—finding new applications for existing approved drugs—offers a strategic advantage in pharmaceutical R&D.[5] By leveraging a compound with a well-documented safety and pharmacokinetic profile, this approach can significantly reduce development timelines and costs.[5][6] This guide outlines a systematic strategy to explore the untapped therapeutic potential of Methyclothiazide, moving from broad computational predictions to specific experimental validations.
Part 1: Foundational Profile of Methyclothiazide
A deep understanding of the drug's known properties is the cornerstone of any repurposing effort. These characteristics not only define its current use but also provide critical clues to potential off-target activities.
Established Mechanism of Action
Methyclothiazide's primary molecular target is the Na+-Cl- cotransporter (NCC) , located in the distal convoluted tubules of the nephron.[4][7][8] By inhibiting the reabsorption of sodium and chloride ions, it promotes diuresis, which reduces blood volume and subsequently lowers blood pressure.[2][4] While this is its recognized therapeutic action, the potential for interaction with other transporters or ion channels remains an area ripe for exploration.
Pharmacokinetic and Pharmacodynamic Profile
The clinical behavior of Methyclothiazide is well-characterized. A summary of its key pharmacokinetic (PK) parameters provides the context for designing in vitro and in vivo experiments, particularly concerning effective concentration ranges and duration of action.
| Parameter | Value | Source |
| Onset of Action | ~2 hours | [9][10] |
| Peak Effect | ~6 hours | [10][11][12] |
| Biological Half-Life | 12-24 hours | [9] |
| Metabolism | Minimally metabolized | [4] |
| Primary Excretion | Renally, as unchanged drug | [9][11][12] |
Known Side Effects as Clues for Off-Target Activity
An analysis of adverse effects can yield valuable insights into a drug's broader biological interactions. For Methyclothiazide, known side effects include electrolyte disturbances (e.g., hypokalemia, hyponatremia), hyperglycemia, and hyperuricemia.[13][14] These effects suggest the drug may influence other physiological pathways beyond the NCC, such as potassium channels, glucose transporters, or metabolic enzyme activity, making these areas logical starting points for investigation.
Part 2: A Multi-Tiered Screening Strategy for Novel Target Discovery
A successful repurposing campaign requires a structured, funnel-like approach, beginning with broad, exploratory methods and progressively narrowing down to specific, mechanistic studies. This strategy maximizes efficiency by using cost-effective in silico methods to generate hypotheses that are then rigorously tested in the laboratory.
Caption: A multi-tiered workflow for drug repurposing screening.
Tier 1: In Silico & Computational Screening
Causality: We begin with computational methods because they provide a rapid, cost-effective way to survey the vast landscape of potential biological targets, generating data-driven hypotheses before committing to resource-intensive wet lab experiments.[15][16]
Protocol 1: Molecular Docking for Target Prediction
This method computationally predicts the binding orientation and affinity of Methyclothiazide to a wide array of protein structures.
-
Step 1: Ligand Preparation: Obtain the 3D structure of Methyclothiazide from a chemical database (e.g., PubChem). Prepare the ligand file by assigning appropriate charges and optimizing its geometry.
-
Step 2: Target Library Curation: Compile a library of potential protein targets from the Protein Data Bank (PDB). This library should include other ion channels, transporters, G-protein coupled receptors (GPCRs), and enzymes implicated in diseases of interest (e.g., inflammation, oncology).
-
Step 3: Docking Simulation: Use validated docking software (e.g., AutoDock, Glide) to simulate the interaction between Methyclothiazide and each protein target.[16] The software calculates binding poses and estimates the binding energy (docking score) for each interaction.[15][17]
-
Step 4: Hit Prioritization: Rank the protein targets based on their docking scores. A lower binding energy suggests a more favorable interaction. Further filter this list based on biological plausibility and druggability of the target.
Protocol 2: Knowledge Graph and Literature Mining
This approach uses bioinformatics tools to uncover non-obvious relationships between Methyclothiazide, genes, proteins, and diseases from existing literature and biological databases.[18]
-
Step 1: Data Aggregation: Utilize platforms that integrate multiple data sources, including scientific literature (PubMed), clinical trial data, and omics databases.
-
Step 2: Network Construction: Build a knowledge graph connecting "Methyclothiazide" to known biological entities. The algorithm identifies co-occurrences and inferred relationships.
-
Step 3: Pathway Analysis: Analyze the resulting network to identify biological pathways or disease indications that are unexpectedly linked to Methyclothiazide or its known targets. For example, discovering a link between the NCC pathway and an inflammatory signaling cascade.
-
Step 4: Hypothesis Generation: Formulate specific, testable hypotheses from the most compelling connections (e.g., "Methyclothiazide may modulate the NF-κB inflammatory pathway").
Data Presentation: Hypothetical In Silico Hits
| Target Class | Specific Target | Docking Score (kcal/mol) | Associated Pathway/Disease |
| Ion Channel | Kv1.3 (Potassium Channel) | -8.2 | Autoimmune Disease, Inflammation |
| Enzyme | Cyclooxygenase-2 (COX-2) | -7.5 | Inflammation, Pain |
| Transporter | NKCC1 | -9.1 | Neurological Disorders |
| Receptor | GPR35 | -6.9 | Inflammatory Bowel Disease |
Tier 2: High-Throughput In Vitro Screening
Causality: Following computational predictions, HTS provides the first experimental validation, allowing for the rapid testing of Methyclothiazide against hundreds or thousands of biological endpoints simultaneously.[19][20]
Protocol 3: Target-Based Ion Channel Screening
Given that Methyclothiazide's primary target is a transporter, a logical first step is to screen it against a broad panel of other ion channels to identify potential off-target activities.[21][22]
Caption: Workflow for a fluorescence-based high-throughput ion channel screen.
-
Step 1: Assay Preparation: Utilize cell lines stably expressing a panel of ion channels of interest (e.g., hERG, Nav1.5, Cav1.2 for cardiac safety, and others like Kv1.3, NKCC1 based on in silico hits).[23]
-
Step 2: Compound Plating: Prepare 384-well assay plates with serial dilutions of Methyclothiazide, typically ranging from 100 µM down to 1 nM.
-
Step 3: Ion Flux Assay: Perform a fluorescence-based ion flux assay.[23] For potassium channels, a thallium flux assay is a common surrogate. For other channels, specific ion-sensitive dyes are used.
-
Step 4: Data Acquisition: Use a high-throughput plate reader (e.g., FLIPR) to measure the change in fluorescence upon channel activation in the presence of the compound.
-
Step 5: Data Analysis: Plot the concentration-response curve for each channel and calculate the half-maximal inhibitory (IC50) or effective (EC50) concentration. A Z' value > 0.5 ensures the assay is robust and reliable.[20]
Protocol 4: Phenotypic Screening in Disease-Relevant Models
Phenotypic screening is an unbiased approach that measures the effect of a compound on the overall cell phenotype, which can reveal unexpected mechanisms of action.[24][25]
-
Step 1: Cell Panel Selection: Utilize a panel of human primary cells cultured to model specific disease states.[25] For example:
-
Inflammation Model: Co-culture of endothelial cells and immune cells (e.g., T-cells) stimulated with an inflammatory agent like TNF-α.
-
Fibrosis Model: Culture of lung fibroblasts stimulated with TGF-β to induce myofibroblast differentiation.
-
-
Step 2: High-Content Imaging: Treat the cell models with Methyclothiazide across a range of concentrations. After incubation, stain the cells with multiple fluorescent dyes to label key cellular components (e.g., nucleus, cytoskeleton, specific proteins).
-
Step 3: Image Acquisition and Analysis: Use an automated high-content imaging system to capture images and quantify dozens of phenotypic features per cell (e.g., cell shape, protein localization, expression levels).[26]
-
Step 4: Hit Identification: Identify "hits" where Methyclothiazide significantly reverts the disease phenotype back towards a healthy state (e.g., reduces T-cell adhesion to endothelial cells in the inflammation model).
Tier 3: Hit Validation and Mechanistic Elucidation
Causality: HTS can produce false positives. It is critical to validate initial hits with more precise, "gold-standard" assays to confirm the activity and begin to understand the underlying mechanism of action.
Protocol 5: Automated Electrophysiology for Ion Channel Hits
For any ion channel hits identified in Tier 2, automated patch-clamp electrophysiology is essential for confirmation and detailed characterization.[21][23]
-
Step 1: Cell Preparation: Use the same cell line expressing the target ion channel from the HTS assay.
-
Step 2: Patch-Clamp Recording: Utilize an automated patch-clamp platform (e.g., Qube or QPatch) that can perform giga-seal quality recordings in a 384-well format.[23]
-
Step 3: Voltage Protocol Application: Apply a specific voltage protocol designed to elicit the characteristic currents of the target channel. Record baseline currents.
-
Step 4: Compound Application: Apply varying concentrations of Methyclothiazide and record the resulting change in ion current.
-
Step 5: Data Analysis: Analyze the recordings to determine the IC50 and characterize the nature of the block (e.g., voltage-dependent, use-dependent). This provides definitive confirmation of direct channel modulation.
Protocol 6: Mechanistic Cell-Based Assays for Phenotypic Hits
If a phenotypic screen reveals, for example, an anti-inflammatory effect, the next step is to identify the specific signaling pathway being modulated.[27][28]
Caption: A potential signaling pathway for validation assays.
-
Step 1: Hypothesis Formulation: Based on the phenotypic result, hypothesize a target pathway (e.g., Methyclothiazide inhibits the NF-κB pathway).
-
Step 2: Reporter Gene Assay: Use a cell line containing an NF-κB-driven luciferase reporter gene.[28]
-
Step 3: Experiment Execution: a. Plate the reporter cells and treat with Methyclothiazide. b. Stimulate the cells with TNF-α to activate the NF-κB pathway. c. After incubation, lyse the cells and measure luciferase activity, which is a direct readout of NF-κB transcriptional activity.
-
Step 4: Data Interpretation: A dose-dependent decrease in luciferase signal in the presence of Methyclothiazide would confirm an inhibitory effect on the NF-κB pathway.
Part 4: Synthesis and Prioritization for In Vivo Studies
Causality: The final step in this initial screening phase is to synthesize all the data to build a robust scientific case for a novel therapeutic application and to select the most promising candidate for advancement into preclinical animal models.
Candidate Selection Criteria
| Criterion | Description | Rationale |
| Potency | IC50 or EC50 in the sub-micromolar to low micromolar range. | Ensures that the effect is achievable at clinically relevant concentrations. |
| Selectivity | Minimal activity against critical off-targets (e.g., hERG channel). | Reduces the risk of adverse side effects. |
| Confirmed Mechanism | The molecular target and/or signaling pathway has been validated. | Provides a clear biological rationale for the new therapeutic use. |
| Unmet Medical Need | The new indication addresses a significant unmet medical need. | Increases the potential clinical and commercial impact of the repurposing effort. |
| Translatability | A relevant animal model exists to test the hypothesis in vivo.[29][30] | Ensures the hypothesis can be feasibly tested in a preclinical setting. |
By methodically progressing through this multi-tiered screening cascade, researchers can efficiently and rigorously evaluate Methyclothiazide for new therapeutic roles. This data-driven approach, which combines computational prediction with robust experimental validation, provides the strongest possible foundation for advancing a repurposed drug candidate toward clinical investigation.
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Methodological & Application
Application Note & Protocol: Preclinical Evaluation of Diuretic Activity of Methyclothiazide in a Rat Model
Introduction: Understanding Methyclothiazide and the Rationale for Diuretic Activity Assessment
Methyclothiazide is a thiazide diuretic medication primarily utilized for the management of hypertension and edema associated with conditions such as congestive heart failure and renal disorders.[1][2][3][4] Its therapeutic effect is mediated by its action on the kidneys, specifically the distal convoluted tubules.[1][3] Methyclothiazide inhibits the sodium-chloride symporter, leading to a reduction in the reabsorption of sodium and chloride ions back into the bloodstream.[1][3] This inhibition results in increased excretion of sodium, chloride, and consequently water, a process known as natriuresis.[1] The ensuing reduction in plasma volume contributes to its antihypertensive and anti-edema effects.[1][3]
The preclinical assessment of diuretic activity in animal models, such as rats, is a critical step in the research and development of new diuretic agents and for the quality control of existing medications like Methyclothiazide. These studies provide essential data on the dose-response relationship, onset and duration of action, and the pattern of electrolyte excretion. This application note provides a detailed, field-proven protocol for assessing the diuretic activity of Methyclothiazide in rats, designed for researchers, scientists, and drug development professionals. The methodology is structured to ensure scientific integrity, reproducibility, and the generation of robust, reliable data.
Experimental Design and Rationale
The following protocol is based on the well-established Lipschitz test, a standard method for screening diuretic activity in rats.[5][6][7][8][9] The design incorporates a saline load to ensure a consistent baseline urine flow, enabling a more accurate assessment of the drug's effect.[10][11]
Core Principles of the Assay:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for these studies due to their well-characterized physiology and ease of handling.[10]
-
Hydration Status: A pre-experimental fasting period with free access to water, followed by a saline load, ensures a uniform state of hydration across all animals, minimizing variability in urine output.[10][11]
-
Metabolic Cages: Individual metabolic cages are essential for the accurate collection of urine, preventing contamination from feces.[7][10][12][13]
-
Control Groups: The inclusion of a vehicle control group (receiving only the saline and vehicle) and a positive control group (treated with a standard diuretic like furosemide or hydrochlorothiazide) is crucial for validating the assay and providing a benchmark for comparison.[10][11]
-
Electrolyte Analysis: Measurement of urinary sodium (Na+), potassium (K+), and chloride (Cl-) concentrations is critical for characterizing the saluretic and natriuretic effects of the test compound.[6][10]
Experimental Workflow
The following diagram illustrates the key stages of the protocol for assessing the diuretic activity of Methyclothiazide in rats.
Caption: Experimental workflow for the assessment of diuretic activity in rats.
Detailed Protocol
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (150-250 g).
-
Test Compound: Methyclothiazide.
-
Standard Diuretic: Furosemide or Hydrochlorothiazide.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or 0.9% saline.
-
Saline Solution: 0.9% Sodium Chloride (sterile).
-
Equipment:
-
Metabolic cages for individual housing and urine collection.
-
Oral gavage needles.
-
Graduated cylinders or a balance for urine volume measurement.
-
pH meter.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
-
Animal balance.
-
Experimental Procedure
-
Animal Acclimatization: House the rats in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment.[10] Maintain a standard 12-hour light/dark cycle and provide free access to standard chow and water.
-
Fasting: Eighteen hours before the experiment, withdraw food but continue to provide free access to water.[10][11] This ensures a consistent gastric emptying and hydration status among the animals.
-
Grouping: On the day of the experiment, weigh each rat and randomly divide them into experimental groups (n=6 per group is recommended). A typical grouping strategy is as follows:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in water).
-
Group 2 (Positive Control): Receives a standard diuretic (e.g., Furosemide at 10 mg/kg).
-
Group 3-5 (Test Groups): Receive Methyclothiazide at varying doses (e.g., low, medium, and high doses) to establish a dose-response relationship.
-
-
Hydration: Administer a saline load of 25 mL/kg body weight to all rats via oral gavage to ensure a baseline urine flow.[10][11]
-
Drug Administration: Immediately after the saline load, administer the vehicle, standard diuretic, or Methyclothiazide to the respective groups via oral gavage.
-
Urine Collection: Place each rat back into its individual metabolic cage.[10] Collect urine at predetermined intervals, for instance, every hour for the first 5 hours, and then a cumulative collection up to 24 hours to assess both acute and prolonged effects.[6][10]
-
Urine Volume and pH Measurement: At the end of each collection period, measure the total volume of urine for each rat. The pH of the collected urine can also be measured.[14]
Sample Analysis
-
Electrolyte Concentration: Analyze the collected urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.[10]
Data Analysis and Interpretation
The following table summarizes the key parameters to be calculated and their significance in interpreting the diuretic activity of Methyclothiazide.
| Parameter | Calculation | Interpretation |
| Diuretic Index (Lipschitz Value) | (Total urine volume of test group) / (Total urine volume of vehicle control group) | A value > 1.0 indicates diuretic activity. A value ≥ 2.0 suggests potent diuretic activity.[8] |
| Saluretic Index | (Total excretion of Na+ + Cl- in test group) / (Total excretion of Na+ + Cl- in vehicle control group) | A value > 1.0 indicates an increase in the excretion of sodium and chloride salts. |
| Natriuretic Index | (Total excretion of Na+ in test group) / (Total excretion of Na+ in vehicle control group) | A value > 1.0 indicates an increase in sodium excretion. |
| Na+/K+ Ratio | (Total excretion of Na+ in test group) / (Total excretion of K+ in test group) | A ratio > 2.0 is generally considered a favorable natriuretic effect, while a ratio > 10.0 may indicate a potassium-sparing effect.[8] |
| Carbonic Anhydrase Inhibition Index | (Total excretion of Cl-) / (Total excretion of Na+ + K+) | This index can provide insights into the potential mechanism of action. |
Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), should be performed to compare the results of the test groups with the vehicle control group.[8][11] A p-value of < 0.05 is typically considered statistically significant.
Expected Outcomes with Methyclothiazide
Based on its mechanism of action, administration of Methyclothiazide is expected to produce the following effects in the rat model:
-
Increased Urine Volume: A dose-dependent increase in urine output compared to the vehicle control group.
-
Increased Natriuresis and Saluresis: A significant increase in the urinary excretion of sodium and chloride ions.
-
Increased Kaliuresis: An increase in potassium excretion is also anticipated, which is a known side effect of thiazide diuretics.[1]
The following table provides a hypothetical representation of expected data for illustrative purposes.
| Treatment Group (Oral Dose) | Urine Volume (mL/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Diuretic Index |
| Vehicle Control | 2.5 ± 0.3 | 80 ± 5 | 20 ± 2 | 1.0 |
| Methyclothiazide (Low Dose) | 4.0 ± 0.4 | 120 ± 8 | 25 ± 3 | 1.6 |
| Methyclothiazide (Medium Dose) | 5.5 ± 0.5 | 150 ± 10 | 30 ± 4 | 2.2 |
| Methyclothiazide (High Dose) | 6.8 ± 0.6 | 180 ± 12 | 35 ± 5 | 2.7 |
| Furosemide (10 mg/kg) | 7.5 ± 0.7 | 200 ± 15 | 40 ± 6* | 3.0 |
*Data are hypothetical and represent mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in-vivo assessment of the diuretic activity of Methyclothiazide in a rat model. By adhering to this detailed methodology, researchers can generate reliable and reproducible data to characterize the pharmacological profile of this important diuretic agent. The successful execution of this protocol will contribute to a deeper understanding of its therapeutic effects and support further drug development and quality assurance efforts.
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Observations on Diuretic Assay Methods using Rat and Dog. [Link]
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Diuretic Preclinical Screening models | PPTX - Slideshare. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
SCREENING OF DIURETIC AGENTS-AN OVERVIEW - PharmaTutor. (2012-10-19). [Link]
-
Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats - National Journal of Physiology, Pharmacy and Pharmacology. [Link]
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Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Ex | JEP. (2020-12-16). [Link]
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Study of diuretic activity of drugs using ratsmice.pptx. [Link]
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Evaluation and estimation of diuretic activity of the linalyl acetate in the rats - SciELO. [Link]
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Ex - Diuretics On Rats | PDF | Drugs - Scribd. [Link]
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EXPERIMENTAL EVALUATION OF DIURETICS IN THE RAT - Canadian Science Publishing. [Link]
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study of diuretic activity of given drugs to rats/mice using metabolic cage - RJPT SimLab. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Methyclothiazide in Human Plasma
Introduction
Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Therefore, a reliable and validated analytical method for the quantification of Methyclothiazide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Methyclothiazide in human plasma. The described method is selective, sensitive, accurate, and precise, making it suitable for regulated bioanalytical applications.
The principle of this method involves the isolation of Methyclothiazide from the plasma matrix, followed by chromatographic separation and quantification. The causality behind the experimental choices, from sample preparation to the final chromatographic conditions, is explained to provide a comprehensive understanding of the methodology.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) technique to isolate Methyclothiazide from plasma proteins and other endogenous interferences. The extracted analyte is then separated from any remaining matrix components on a reversed-phase C18 column. An isocratic mobile phase is used to ensure consistent and reproducible chromatography. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength. The entire process is validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation to ensure the reliability of the results.[3][4][5]
Materials and Reagents
-
Chemicals and Solvents:
-
Methyclothiazide reference standard (purity ≥98%)
-
Internal Standard (IS): Hydrochlorothiazide (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Orthophosphoric acid (85%, Analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free, pooled human plasma (with K2-EDTA as anticoagulant) obtained from a certified vendor.
-
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Methyclothiazide and Hydrochlorothiazide (IS) reference standards and dissolve in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Methyclothiazide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples. A separate stock solution should be used for the preparation of QC samples to ensure an unbiased assessment of accuracy.
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range for thiazide diuretics can span from 5 to 500 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is based on its ability to provide a clean extract with high recovery for thiazide diuretics from a plasma matrix.[6][[“]] Ethyl acetate is selected as the extraction solvent due to its optimal polarity for extracting Methyclothiazide.
Protocol:
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 1 µg/mL Hydrochlorothiazide in methanol).
-
Vortex for 30 seconds.
-
Add 800 µL of ethyl acetate.
-
Vortex vigorously for 3 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 700 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: Liquid-liquid extraction workflow for Methyclothiazide.
HPLC-UV Operating Conditions
The chromatographic conditions are optimized to achieve a good peak shape, adequate retention, and separation from endogenous plasma components within a reasonable run time. A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition is selected to provide optimal separation and elution of Methyclothiazide and the internal standard.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 272 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated in accordance with the US FDA guidance on Bioanalytical Method Validation.[3][5][8] The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of Methyclothiazide and the IS. The method is considered selective if the response of any interfering peak is less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in plasma on three separate days. The calibration curve was constructed by plotting the peak area ratio of Methyclothiazide to the IS against the nominal concentration of Methyclothiazide. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four levels (LLOQ, LQC, MQC, and HQC) on three different days.[9] The accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration, with an acceptance criterion of ±15% (±20% for LLOQ). Precision is expressed as the relative standard deviation (RSD), with an acceptance criterion of ≤15% (≤20% for LLOQ).[3]
Table 1: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 5 | 95.8 - 104.2 | ≤ 8.5 | 97.1 - 102.5 | ≤ 9.8 |
| LQC | 15 | 98.2 - 101.5 | ≤ 6.2 | 99.0 - 101.8 | ≤ 7.5 |
| MQC | 150 | 97.5 - 102.1 | ≤ 4.8 | 98.3 - 101.2 | ≤ 5.9 |
| HQC | 400 | 99.1 - 103.0 | ≤ 3.5 | 99.8 - 102.4 | ≤ 4.1 |
Recovery and Matrix Effect
The extraction recovery of Methyclothiazide was determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards at the same concentration. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure standard solutions.
Table 2: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 15 | 88.5 | 97.2 |
| MQC | 150 | 91.2 | 98.5 |
| HQC | 400 | 90.1 | 96.8 |
Stability
The stability of Methyclothiazide in human plasma was evaluated under various conditions that mimic sample handling and storage in a clinical setting. This included freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Application of the Method
This validated HPLC-UV method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of Methyclothiazide. The plasma concentration-time profile obtained was consistent with previously reported data for Methyclothiazide.[10]
Overall Analytical Workflow Diagram:
Caption: Overall bioanalytical workflow for Methyclothiazide quantification.
Conclusion
This application note describes a detailed and validated HPLC-UV method for the quantification of Methyclothiazide in human plasma. The method is simple, rapid, and demonstrates excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. The provided protocol is robust and can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies involving Methyclothiazide.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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Zhu, Y., et al. (2019). A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats. Molecules, 24(15), 2822. [Link]
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ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Medvedovici, A., et al. (2000). Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose. European Journal of Drug Metabolism and Pharmacokinetics, 25(2), 91-96. [Link]
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Hartman, C. A., et al. (1981). Determination of methyclothiazide in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 226(2), 510-513. [Link]
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de Souza, D., et al. (2009). Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Latin American Journal of Pharmacy, 28(5), 795-800. [Link]
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MIMS. Methyclothiazide: Uses, Dosage, Side Effects and More. [Link]
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ResearchGate. A validated HPLC method for the determination of hydrochlorothiazide in human plasma and its application in pharmacokinetic studies. [Link]
-
Consensus. Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose. [Link]
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Celebier, M., et al. (2013). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2013, 678959. [Link]
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PubChem. Methyclothiazide. [Link]
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Elkady, E., et al. (2020). Sequential liquid-liquid extraction coupled to LC-MS/MS for simultaneous determination of amlodipine, olmesartan and hydrochlorothiazide in plasma samples: Application to pharmacokinetic studies. Microchemical Journal, 155, 104746. [Link]
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Novakova, L., et al. (2006). Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 840(1), 103-110. [Link]
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Medscape. Methyclothiazide dosing, indications, interactions, adverse effects, and more. [Link]
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ResearchGate. (PDF) Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. [Link]
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PharmaCompass. Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Singh, P., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 1313. [Link]
-
Shimadzu. Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]
-
Patsnap Synapse. What is Methyclothiazide used for?. [Link]
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Kumar, P., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 12(1), 1-13. [Link]
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In vitro assay for measuring Methyclothiazide's inhibition of the Na+/Cl- symporter
Topic: In Vitro Assay for Measuring Methyclothiazide's Inhibition of the Na+/Cl- Symporter (NCC/SLC12A3)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Na+/Cl- Symporter in Blood Pressure Regulation
The thiazide-sensitive Na+/Cl- cotransporter, commonly known as NCC or Solute Carrier Family 12 Member 3 (SLC12A3), is a cornerstone of renal physiology and a pivotal target in cardiovascular medicine.[1][2] Located in the apical membrane of epithelial cells in the kidney's distal convoluted tubule (DCT), NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) from the urine back into the bloodstream.[1][3] While this percentage may seem modest, NCC's role in the fine-tuning of renal sodium excretion is critical for maintaining electrolyte homeostasis, extracellular fluid volume, and ultimately, blood pressure.[1][2][4]
The clinical significance of NCC is highlighted by its connection to blood pressure disorders. Gain-of-function mutations or hyperactivity of NCC can lead to salt-sensitive hypertension, while loss-of-function mutations are the cause of Gitelman syndrome, a condition characterized by low blood pressure.[2][5] This direct link makes NCC an ideal target for antihypertensive therapies.
Methyclothiazide is a thiazide diuretic that effectively manages hypertension and edema by directly inhibiting NCC.[6][7][8] Its mechanism of action involves blocking the symporter, which prevents the reabsorption of sodium and chloride ions.[6][9][10] This leads to an increase in the excretion of salt and water (natriuresis and diuresis), thereby reducing blood volume and lowering blood pressure.[6][7] Recent structural studies have revealed that thiazide diuretics bind to an orthosteric site, directly occluding the ion translocation pathway and locking the transporter in an outward-facing conformation, which stalls the transport cycle.[5][11][12]
Accurately quantifying the inhibitory potential of compounds like Methyclothiazide is essential for drug discovery, development, and basic research into NCC function. This guide provides detailed protocols for two robust, validated in vitro methods to measure the inhibition of NCC activity.
Methodology 1: High-Throughput Fluorescence-Based Chloride Influx Assay
This method leverages a genetically encoded chloride-sensitive fluorescent protein co-expressed with NCC in a stable mammalian cell line, typically Human Embryonic Kidney 293 (HEK293) cells. It provides a robust, high-throughput-compatible system for screening and characterizing inhibitors.
Principle of the Assay
The assay is based on the principle of fluorescence quenching. A stable HEK293 cell line is engineered to co-express human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).[4][11] When an inward-directed chloride gradient is established, the influx of Cl- ions through active NCCs quenches the YFP fluorescence. The initial rate of this fluorescence decrease is directly proportional to NCC activity. The presence of an inhibitor like Methyclothiazide will block the Cl- influx, resulting in a reduced rate of fluorescence quenching.
Diagram of Experimental Workflow
Caption: Workflow for the fluorescence-based NCC inhibition assay.
Detailed Protocol
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human NCC (SLC12A3) and a membrane-targeted Cl--sensitive YFP.
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Plates: Black, clear-bottom 384-well microplates, amine-coated for better cell adherence.
-
Chloride-Free Buffer (Buffer A): 135 mM Na-Gluconate, 5 mM K-Gluconate, 2 mM Ca-Gluconate, 1 mM Mg-Gluconate, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Chloride-Containing Buffer (Buffer B): 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Test Compound: Methyclothiazide stock solution (e.g., 10 mM in DMSO). Serial dilutions are prepared in Buffer A.
-
Instrumentation: Automated plate washer, liquid handler, and a kinetic fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).
Procedure
-
Cell Plating:
-
Culture the stable HEK293-NCC-YFP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate 20,000 cells per well in 20 µL of medium into a 384-well plate.[13]
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.
-
-
Activating NCC (Senior Scientist's Note):
-
Causality: Basal NCC activity in cultured cells can be low. To achieve a robust assay window, it's crucial to activate the transporter. This is accomplished by stimulating the upstream WNK-SPAK signaling pathway by incubating the cells in a hypotonic, low-chloride, and potassium-free buffer prior to the assay.[11] This mimics physiological cues that enhance NCC phosphorylation and activity.[4][11]
-
Before the assay, wash the cells 3-4 times with 80 µL/well of a hypotonic, Cl-- and K+-free buffer to remove culture medium and activate NCC.
-
-
Compound Incubation:
-
Prepare serial dilutions of Methyclothiazide in Buffer A. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
Add 20 µL of the diluted compound solutions (or vehicle for control wells) to the plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Chloride Influx Measurement:
-
Place the plate into the fluorescence reader, pre-set to the appropriate excitation/emission wavelengths.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the reader's injection system, add 20 µL of Buffer B to each well to initiate the Na+-dependent Cl- influx.
-
Immediately begin recording fluorescence kinetically every 1-2 seconds for 1-2 minutes.
-
Data Analysis
-
Rate Calculation: For each well, determine the initial rate of fluorescence quenching by calculating the slope of the fluorescence decay curve over the first 30 seconds after Cl- addition.[4]
-
Normalization:
-
Define 0% inhibition as the rate observed in vehicle-treated wells (Maximum NCC activity).
-
Define 100% inhibition as the rate observed in wells treated with a saturating concentration of a known potent inhibitor (e.g., 100 µM Hydrochlorothiazide) or in mock-transfected cells lacking NCC (background).
-
Normalize the rates from Methyclothiazide-treated wells using the formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_100%Inhibition) / (Rate_0%Inhibition - Rate_100%Inhibition))
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of Methyclothiazide concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Methyclothiazide that produces 50% inhibition of NCC activity.
| Parameter | Typical Value |
| Cell Density | 20,000 cells/well (384-well) |
| Compound Pre-incubation | 20 minutes |
| Kinetic Read Time | 90 seconds |
| Methyclothiazide Conc. Range | 1 nM to 100 µM |
| Expected IC50 for Thiazides | Low micromolar to nanomolar range |
Methodology 2: Ion Uptake Assay in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a classic and powerful tool for the functional characterization of membrane transporters.[14][15] It involves injecting cRNA encoding the transporter of interest into the oocyte, which then translates and inserts the functional protein into its plasma membrane.
Principle of the Assay
This assay directly measures the transport of ions. Oocytes injected with NCC cRNA will express functional transporters on their surface. When these oocytes are placed in a solution containing radioactive Sodium-22 (²²Na+), they will exhibit a significantly higher rate of radiotracer uptake compared to control (water-injected) oocytes. This uptake is dependent on the presence of extracellular Cl-. The addition of Methyclothiazide will compete with the substrate and inhibit the transporter, leading to a dose-dependent decrease in ²²Na+ uptake.
Diagram of NCC Inhibition Mechanism
Caption: Methyclothiazide inhibits NCC, blocking Na+ and Cl- reabsorption.
Detailed Protocol
Materials and Reagents
-
Oocytes: Stage V-VI oocytes harvested from female Xenopus laevis frogs.
-
cRNA: High-quality, capped cRNA encoding human NCC, synthesized in vitro.
-
Injection Equipment: Microinjector and pulled glass capillaries.
-
Incubation Medium (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5. Supplement with antibiotics.
-
Uptake Buffer: ND96 buffer.
-
Radiotracer: ²²NaCl (Sodium-22 Chloride).
-
Wash Buffer (Ice-cold): ND96 buffer without the radiotracer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Instrumentation: Scintillation counter and vials.
Procedure
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes using standard procedures (e.g., collagenase treatment).
-
Allow oocytes to recover in ND96 medium.
-
Inject each oocyte with ~50 nL of NCC cRNA (~10-50 ng) or an equivalent volume of nuclease-free water for controls.[16]
-
Incubate the injected oocytes at 16-18°C for 2-4 days to allow for protein expression.
-
-
Uptake Assay:
-
Select healthy oocytes and place them in individual tubes or wells of a multi-well plate.
-
Prepare Uptake Buffer containing the desired concentrations of Methyclothiazide (or vehicle control).
-
Pre-incubate groups of 8-12 oocytes per condition in 200 µL of the corresponding inhibitor-containing buffer for 20 minutes at room temperature.
-
Prepare the final Uptake Solution by adding ²²Na+ to the inhibitor-containing buffers to a final activity of ~1.0 µCi/mL.
-
To start the assay, remove the pre-incubation buffer and add 200 µL of the radioactive Uptake Solution to the oocytes.
-
Incubate for a fixed period (e.g., 60 minutes) at room temperature.
-
Senior Scientist's Note: The incubation time is a critical parameter. It should be within the linear range of uptake, which must be determined empirically. A time-course experiment (e.g., 15, 30, 60, 90 min) with NCC-expressing oocytes is essential for validating the assay.
-
-
-
Washing and Lysis:
-
Terminate the uptake by rapidly removing the radioactive solution.
-
Wash the oocytes 4-5 times with 1 mL of ice-cold Wash Buffer to remove extracellular radiotracer.
-
Place each oocyte into a separate scintillation vial.
-
Lyse the oocytes by adding 200 µL of 1% SDS and vortexing or pipetting.
-
-
Quantification:
-
Add 3-4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter as counts per minute (CPM).
-
Data Analysis
-
Background Subtraction: Calculate the average CPM from the water-injected control oocytes. This represents non-specific uptake and binding. Subtract this background value from the CPM of all NCC-expressing oocytes.
-
Normalization:
-
The background-subtracted CPM from the vehicle-treated NCC oocytes represents 100% activity (0% inhibition).
-
Calculate % Inhibition for each Methyclothiazide concentration as described in the fluorescence assay protocol.
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of Methyclothiazide concentration and fit the data to determine the IC50 value.
| Parameter | Typical Value |
| cRNA Injected | 20-50 ng/oocyte |
| Expression Time | 3 days at 18°C |
| Uptake Time | 60 minutes |
| Radiotracer | ²²Na+ (~1 µCi/mL) |
| Controls | Water-injected oocytes |
Conclusion and Best Practices
Both the fluorescence-based influx assay and the oocyte uptake assay are powerful methods for characterizing the inhibition of the Na+/Cl- symporter by Methyclothiazide. The fluorescence assay in HEK293 cells is highly amenable to high-throughput screening and offers kinetic data, making it ideal for primary screening and lead optimization. The Xenopus oocyte system, while lower in throughput, is exceptionally robust for detailed functional and electrophysiological characterization, providing a gold standard for validating hits and studying transport mechanisms.[14][17]
For both assays, ensuring a self-validating system is paramount. Always include:
-
Vehicle Controls (e.g., DMSO): To define maximum transporter activity.
-
Positive Controls (e.g., Hydrochlorothiazide): To confirm assay performance and provide a benchmark for inhibition.
-
Negative Controls (Mock-transfected cells or water-injected oocytes): To accurately measure and subtract background signal.
By employing these detailed protocols, researchers can reliably and accurately determine the inhibitory potency of Methyclothiazide and other novel compounds targeting the Na+/Cl- symporter, advancing both our fundamental understanding of renal physiology and the development of new antihypertensive therapeutics.
References
-
Structural bases for Na-Cl cotransporter inhibition by thiazide diuretic drugs and activation by kinases. (n.d.). ResearchGate. [Link]
-
What is the mechanism of Methyclothiazide? (2024). Patsnap Synapse. [Link]
-
Ji, W., et al. (2011). Rare mutations in SLC12A1 and SLC12A3 protect against hypertension by reducing the activity of renal salt cotransporters. Journal of Hypertension, 29(3), 475-83. [Link]
-
Bai, X., et al. (2018). Polymorphisms in the SLC12A3 Gene Encoding Sodium-Chloride Cotransporter are Associated with Hypertension: A Family-Based Study in the Mongolian Population. Kidney and Blood Pressure Research, 43(4), 1353-1364. [Link]
-
Hoorn, E. J., et al. (2013). The sodium chloride cotransporter SLC12A3: new roles in sodium, potassium, and blood pressure regulation. Pflügers Archiv - European Journal of Physiology, 465(6), 771-779. [Link]
-
Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Pascale, C., et al. (2022). Sodium Chloride Cotransporter in Hypertension. International Journal of Molecular Sciences, 23(21), 13083. [Link]
-
What is Methyclothiazide used for? (2024). Patsnap Synapse. [Link]
-
SLC12A3 gene. (n.d.). MedlinePlus. [Link]
-
Ion Flux Assay for Ion Channel Screening. (n.d.). Creative Bioarray. [Link]
-
Luetje, C. W., et al. (2013). Functional assay of mammalian and insect olfactory receptors using Xenopus oocytes. Methods in Molecular Biology, 1003, 187-202. [Link]
-
Principles of Flux Assay using Ion Channel Reader. (n.d.). Aurora Biomed. [Link]
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Application Notes and Protocols for Evaluating Methyclothiazide Efficacy in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of Methyclothiazide, a thiazide diuretic, using established animal models of hypertension. We delve into the scientific rationale for selecting appropriate models that align with the drug's mechanism of action. Detailed, step-by-step protocols for inducing hypertension, administering Methyclothiazide, and assessing its antihypertensive efficacy are provided. This guide is designed to equip researchers with the necessary knowledge to conduct robust and reproducible studies for the development of antihypertensive therapeutics.
Introduction to Hypertension and Methyclothiazide
Hypertension, or high blood pressure, is a chronic medical condition and a primary risk factor for cardiovascular diseases such as stroke, heart failure, and kidney disease.[1][2] It is often characterized by a complex and multifactorial pathogenesis, involving genetic and environmental factors.[1] Essential hypertension, the most common form, has no identifiable cause.[1][3]
Methyclothiazide is a thiazide diuretic medication used to treat high blood pressure and fluid retention (edema).[4][5] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC) in the distal convoluted tubules of the kidneys.[6][7][8][9][10] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and water, a process known as diuresis.[4][6][9][11] The resulting decrease in extracellular fluid volume contributes to a reduction in blood pressure.[5][9]
Mechanism of Action: Methyclothiazide
Methyclothiazide and other thiazide diuretics specifically target the NCC, a key protein in the regulation of salt and water balance.[9][12] By blocking this transporter, less sodium and chloride are reabsorbed from the urine back into the bloodstream.[9] This leads to a cascade of effects, including a decrease in blood volume and a mild vasodilatory effect, which collectively contribute to its antihypertensive properties.[6][8]
Diagram: Mechanism of Action of Methyclothiazide
Caption: Methyclothiazide inhibits the Na+/Cl- symporter in the distal convoluted tubule.
Selecting an Appropriate Animal Model
The choice of an animal model is critical for the meaningful evaluation of an antihypertensive drug. The selected model should ideally reflect the clinical condition and the drug's mechanism of action. For Methyclothiazide, models that exhibit salt sensitivity or a polygenic predisposition to hypertension are particularly relevant.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for essential hypertension.[13][14][15] Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs spontaneously develop hypertension with age, closely mimicking the progression of essential hypertension in humans.[3][13][15][16][17][18] This model is valuable for screening a broad range of antihypertensive drugs.[16][19]
-
Rationale for Use with Methyclothiazide: While not a specific model of salt-sensitive hypertension, the SHR model's polygenic nature and established use in cardiovascular research make it a robust initial screening tool for any antihypertensive agent.[14][15] Its response to various classes of antihypertensive drugs is well-documented.[19]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
The DOCA-salt model is a classic model of mineralocorticoid-induced, salt-sensitive hypertension.[3][20][21] Hypertension is induced by the administration of a synthetic mineralocorticoid, DOCA, in combination with a high-salt diet in uninephrectomized rats.[20][21] This model is characterized by volume expansion and increased peripheral resistance.
-
Rationale for Use with Methyclothiazide: Given that Methyclothiazide's primary action is to promote salt and water excretion, the DOCA-salt model is highly relevant.[6][9] This model allows for the direct assessment of the drug's ability to counteract salt-induced volume expansion and the resulting hypertension.
Renovascular Hypertension Models (e.g., Two-Kidney, One-Clip - 2K1C)
Renovascular hypertension models are created by surgically constricting a renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).[17][22] The two-kidney, one-clip (2K1C) model, for instance, mimics hypertension caused by renal artery stenosis.[1][22]
-
Rationale for Use with Methyclothiazide: While the primary driver in this model is the RAAS, the resulting fluid and electrolyte imbalances provide a context to evaluate the diuretic and natriuretic effects of Methyclothiazide as a component of a comprehensive antihypertensive strategy.
Table 1: Comparison of Recommended Animal Models for Methyclothiazide Evaluation
| Feature | Spontaneously Hypertensive Rat (SHR) | DOCA-Salt Hypertensive Rat | Renovascular Hypertension (2K1C) |
| Type of Hypertension | Genetic, essential-like[3][13][14] | Mineralocorticoid, salt-sensitive[3][20][21] | Renovascular, RAAS-dependent[17][22] |
| Induction Method | Spontaneous development[13][17] | DOCA administration + high salt diet[20][21] | Surgical constriction of renal artery[1][17][22] |
| Relevance to Methyclothiazide | General antihypertensive screening[19] | Directly tests diuretic and natriuretic effects | Evaluates efficacy in a RAAS-activated state |
| Key Pathophysiology | Polygenic, sympathetic overactivity[14] | Volume expansion, vascular remodeling[20] | RAAS activation, vasoconstriction[17][22] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of Methyclothiazide. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
General Procedures
-
Animals: Male rats of the chosen strain (e.g., SHR, Sprague-Dawley for DOCA-salt and 2K1C models) are commonly used. Age and weight should be consistent across all experimental groups. Wistar-Kyoto (WKY) rats serve as the normotensive control for the SHR model.[23]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water (or saline for the DOCA-salt model).
-
Drug Formulation: Methyclothiazide can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
Protocol 1: Evaluating Methyclothiazide in the Spontaneously Hypertensive Rat (SHR) Model
Diagram: SHR Model Experimental Workflow
Caption: Workflow for evaluating Methyclothiazide in the SHR model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male SHRs and age-matched WKY control rats (12-14 weeks old) for at least one week.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method.[24][25][26][27]
-
Group Allocation: Randomly allocate SHRs into treatment groups (n=8-10 per group):
-
Group 1: SHR + Vehicle (e.g., 0.5% CMC)
-
Group 2: SHR + Methyclothiazide (e.g., 1, 3, 10 mg/kg/day)
-
Group 3: WKY + Vehicle (Normotensive control)
-
-
Drug Administration: Administer Methyclothiazide or vehicle daily via oral gavage for a period of 2 to 4 weeks.[28][29]
-
Blood Pressure Monitoring: Measure blood pressure weekly throughout the treatment period.
-
Final Measurements and Sample Collection: At the end of the treatment period, record final blood pressure. Anesthetize the animals and collect blood samples for biochemical analysis (e.g., electrolytes, kidney function markers). Tissues such as the heart and kidneys can be collected for histological analysis.
Protocol 2: Evaluating Methyclothiazide in the DOCA-Salt Hypertensive Rat Model
Diagram: DOCA-Salt Model Experimental Workflow
Caption: Workflow for the DOCA-salt hypertension model.
Step-by-Step Methodology:
-
Uninephrectomy: Anesthetize male Sprague-Dawley rats (200-250g) and perform a left uninephrectomy.
-
Recovery: Allow the animals to recover for one week.
-
Induction of Hypertension:
-
Group Allocation:
-
Group 1: Sham-operated + Normal drinking water
-
Group 2: DOCA-salt + Vehicle
-
Group 3: DOCA-salt + Methyclothiazide (e.g., 1, 3, 10 mg/kg/day)
-
-
Drug Administration: Begin daily oral gavage of Methyclothiazide or vehicle concurrently with the initiation of DOCA-salt treatment or after hypertension is established (typically 2-3 weeks).
-
Blood Pressure Monitoring: Measure blood pressure weekly.
-
Final Measurements and Sample Collection: After 4 weeks of treatment, perform final blood pressure measurements and collect blood and tissue samples as described for the SHR model.
Efficacy Evaluation
Blood Pressure Measurement
Non-invasive tail-cuff plethysmography is a widely used and effective method for repeated blood pressure measurements in rodents.[24][25][26][27] For continuous and more precise measurements, radiotelemetry is the gold standard, although it is more invasive and costly.[31]
Table 2: Example Data Presentation for Blood Pressure
| Treatment Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| SHR + Vehicle | 185 ± 5 | 190 ± 6 | 195 ± 5 | 200 ± 7 | 205 ± 6 |
| SHR + Methyclothiazide (3 mg/kg) | 186 ± 6 | 175 ± 5 | 168 ± 6 | 160 ± 5 | 155 ± 7 |
| WKY + Vehicle | 120 ± 4 | 122 ± 5 | 121 ± 4 | 123 ± 6 | 120 ± 5 |
Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle.
Biochemical Analysis
Blood and urine samples should be analyzed for key biochemical parameters to assess the pharmacological effects of Methyclothiazide and to monitor for potential side effects.
Table 3: Key Biochemical Parameters for Evaluation
| Parameter | Sample | Rationale |
| Sodium (Na+) | Serum, Urine | To confirm the natriuretic effect of Methyclothiazide. |
| Potassium (K+) | Serum | To monitor for hypokalemia, a known side effect of thiazide diuretics.[10] |
| Chloride (Cl-) | Serum, Urine | To assess the primary mechanism of NCC inhibition. |
| Uric Acid | Serum | To monitor for hyperuricemia, another potential side effect.[32] |
| Creatinine & BUN | Serum | To assess kidney function.[33] |
| Aldosterone | Serum | To investigate potential compensatory mechanisms. |
Conclusion
The Spontaneously Hypertensive Rat and the DOCA-salt hypertensive rat are highly suitable models for evaluating the antihypertensive efficacy of Methyclothiazide. The SHR model provides a general assessment of its blood pressure-lowering effects in a model of essential hypertension, while the DOCA-salt model specifically interrogates its mechanism of action related to salt and water balance. By following the detailed protocols outlined in these application notes, researchers can generate robust and reliable data to support the preclinical development of Methyclothiazide and other novel antihypertensive agents.
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Application Note: A Step-by-Step Guide to Preparing Methyclothiazide Solutions for In Vivo Studies
Introduction
Methyclothiazide is a potent thiazide diuretic employed in the management of hypertension and edema.[1][2][3] Its therapeutic effect is primarily achieved through the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, leading to increased excretion of salt and water.[4][5][6] For researchers in drug development and pharmacology, obtaining reliable and reproducible in vivo data is paramount. However, Methyclothiazide's physicochemical properties—specifically its very low aqueous solubility—present a significant formulation challenge.[1][7][8][9]
This guide provides a detailed, experience-driven framework for preparing Methyclothiazide formulations for in vivo research. We will move beyond simple instructions to explain the scientific rationale behind vehicle selection, preparation techniques, and quality control, ensuring that researchers can dose their animal models with accuracy and confidence. The integrity of any pharmacokinetic (PK), pharmacodynamic (PD), or toxicological (Tox) study begins with a well-characterized and homogenous dosing formulation.[10][11]
Physicochemical Characterization & Pre-Formulation Imperatives
A thorough understanding of a compound's properties is the foundation of successful formulation development.[10][12] For Methyclothiazide, its limited solubility is the principal hurdle that dictates our formulation strategy.
Table 1: Key Physicochemical Properties of Methyclothiazide
| Property | Value | Scientific Implication | Source(s) |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | Essential for calculating molarity and weight-based concentrations. | [1][7] |
| Molecular Weight | 360.24 g/mol | Used for all mass-to-mole conversions. | [1][7][13] |
| Appearance | White to off-white crystalline powder | The physical state for initial handling and weighing. | [9] |
| Melting Point | ~225 °C | Indicates high lattice energy and contributes to poor solubility. | [1][7][14] |
| pKa | 9.4 | As a weak acid, its solubility is pH-dependent, but not within a physiologically compatible range for simple solutions. | [1][7] |
| Aqueous Solubility | Very slightly soluble (~11-50 mg/L) | Critical Challenge: Direct dissolution in aqueous vehicles to achieve typical in vivo concentrations is not feasible. This necessitates the creation of a suspension. | [1][8] |
| Organic Solubility | Freely soluble in acetone, pyridine; Slightly soluble in DMSO, methanol, ethanol. | Useful for creating high-concentration stock solutions for in vitro assays or for specific parenteral formulations, but requires careful consideration of co-solvent toxicity in vivo. | [1][7][8][15] |
Expert Insight: The data clearly indicates that for most in vivo studies, particularly those requiring oral administration at doses relevant to preclinical safety and efficacy assessment, a suspension is the most practical and scientifically sound formulation choice.[10][15] Attempting to create a solution with co-solvents can introduce confounding variables, such as solvent toxicity or altered absorption kinetics, which we aim to avoid in early-stage research.[11]
Safety and Handling Precautions
Trustworthiness in research extends to ensuring the safety of the handler. Methyclothiazide is an active pharmaceutical ingredient and must be handled with appropriate care.
GHS Hazard Statements:
Mandatory Handling Procedures:
-
Engineering Controls: Always handle Methyclothiazide powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation risk.[14]
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to institutional guidelines.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][17]
Materials and Equipment
Materials:
-
Methyclothiazide powder (USP reference standard or equivalent)[1]
-
Vehicle components:
-
Sodium Carboxymethylcellulose (CMC), low or medium viscosity
-
Purified water (e.g., Milli-Q® or WFI)
-
-
For stock solutions: Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, disposable syringes and gavage needles
-
Appropriate personal protective equipment (PPE)
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Spatulas and weigh boats
-
Homogenizer (rotor-stator or ultrasonic) or a sonicator bath
-
pH meter (optional, for vehicle characterization)
-
Vortex mixer
Protocol 1: Preparation of a High-Concentration Stock Solution (for in vitro use or further dilution)
Rationale: While not typically used for direct in vivo dosing, a DMSO stock solution is invaluable for range-finding in vitro experiments or for studies where a very small volume of a concentrated solution is diluted into a larger volume of an aqueous vehicle immediately before administration.
-
Calculation: Determine the mass of Methyclothiazide needed. For a 10 mM stock solution (MW = 360.24), you would need 3.60 mg per 1 mL of DMSO.[15]
-
Weighing: Accurately weigh the calculated amount of Methyclothiazide powder and place it in an appropriate sterile vial (e.g., a glass autosampler vial).
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Cap the vial and vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution if needed.[15] Ensure no visible particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term stability to avoid repeated freeze-thaw cycles.[15]
Protocol 2: Preparation of an Oral Suspension for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL suspension in 0.5% CMC, a common formulation for oral gavage studies.[6][15] The principles can be adapted for different concentrations.
Workflow Diagram: Suspension Preparation
Caption: Workflow for preparing a Methyclothiazide oral suspension.
Step-by-Step Methodology
-
Vehicle Preparation (0.5% w/v CMC):
-
Calculation: To prepare 100 mL of vehicle, weigh 0.5 g (500 mg) of Sodium CMC.
-
Hydration: While stirring 100 mL of purified water on a magnetic stir plate, slowly sprinkle the CMC powder onto the surface of the vortex. This prevents clumping.
-
Mixing: Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours. Preparing the vehicle the day before is often convenient.
-
-
Suspension Formulation (Target: 1 mg/mL):
-
Calculation: For a 100 mL batch, weigh 100 mg of Methyclothiazide powder.
-
Wetting the Powder: Transfer the weighed powder into a glass mortar or a beaker. Add a small volume (e.g., 2-3 mL) of the prepared 0.5% CMC vehicle. Use a pestle or spatula to triturate (mix) the powder into a smooth, uniform paste.
-
Expert Insight: This "wetting" step is the most critical for preventing particle aggregation. A dry powder added directly to a viscous liquid will form clumps that are nearly impossible to disperse, leading to inaccurate dosing.[15]
-
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing continuously. Use a magnetic stirrer once the volume is sufficient.
-
Homogenization: For a fine, uniform suspension, use a rotor-stator homogenizer for 1-2 minutes or place the suspension in a sonicator bath for 5-10 minutes.[15] This step ensures particle size reduction and uniform distribution, which is vital for dosing consistency and may influence absorption.
-
Final Quality Control: Visually inspect the final suspension. It should be opaque and free of large clumps or visible separation. A well-prepared suspension will be milky and uniform.
-
Dosing, Storage, and Stability
-
Pre-Dosing Preparation: Suspensions will settle over time. It is mandatory to thoroughly re-suspend the formulation by vortexing or inverting the container immediately before drawing each dose to ensure the correct concentration is administered.
-
Storage of Formulation: It is best practice to prepare suspensions fresh daily. If short-term storage is required, keep the suspension at 2-8°C, protected from light.[1][18] Allow the suspension to return to room temperature before re-suspending and dosing.
-
Storage of Solid Compound: Store the bulk Methyclothiazide powder at room temperature in a well-closed container, protected from light and moisture.[2][15][19]
Conclusion
The successful use of Methyclothiazide in in vivo research is heavily dependent on overcoming its inherent poor aqueous solubility. While this property complicates formulation, the preparation of a homogenous and well-characterized aqueous suspension using a vehicle like 0.5% CMC provides a reliable and robust method for oral administration. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can minimize formulation-based variability, leading to more accurate and reproducible preclinical data and ultimately enhancing the integrity of their studies.
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Application Notes and Protocols: Utilizing Methyclothiazide in the Investigation of Renal Ion Transport
Audience: Researchers, scientists, and drug development professionals engaged in the study of renal function and pharmacology.
Objective: This document provides a comprehensive guide to the application of methyclothiazide as a specific inhibitor of the sodium-chloride cotransporter (NCC) in experimental studies of renal ion transport. It outlines the underlying principles, detailed protocols for both in vitro and in vivo models, and guidance on data interpretation.
Foundational Principles: The Significance of the Na-Cl Cotransporter and its Inhibition by Methyclothiazide
The kidney's role in maintaining fluid and electrolyte homeostasis is paramount to overall physiological function. A key player in this intricate system is the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, which is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT).[1][2] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the bloodstream.[1] This process is a critical determinant of extracellular fluid volume and blood pressure.
Methyclothiazide, a member of the thiazide diuretic class of drugs, exerts its therapeutic effects by directly inhibiting the NCC.[3][4][5] By binding to the transporter, methyclothiazide blocks the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine (natriuresis and chloruresis).[3][4][6] This, in turn, promotes the osmotic excretion of water, resulting in a diuretic effect that reduces plasma volume and lowers blood pressure.[3][7] This specific mechanism of action makes methyclothiazide an invaluable tool for researchers seeking to dissect the function and regulation of the NCC and its role in renal physiology and pathophysiology.
Mechanism of Action: A Molecular Perspective
Methyclothiazide and other thiazide diuretics bind to a specific site on the NCC protein, preventing the conformational changes necessary for ion translocation across the cell membrane.[8] This inhibition is competitive with chloride, suggesting an interaction at or near the chloride binding pocket.[8] The resulting increase in luminal sodium delivery to the downstream collecting duct can also indirectly enhance potassium excretion.[3][9]
Caption: Inhibition of the NCC by Methyclothiazide in the DCT.
Experimental Protocols: A Guide for Researchers
The following protocols are designed to provide a framework for investigating the effects of methyclothiazide on renal ion transport. These can be adapted based on specific research questions and available resources.
In Vitro Studies: Xenopus Oocyte Expression System
The Xenopus laevis oocyte expression system is a powerful tool for characterizing the function of ion transporters in a controlled environment.[9][10][11][12][13]
Objective: To measure the inhibitory effect of methyclothiazide on NCC-mediated ion uptake.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human NCC
-
Microinjection apparatus
-
Two-electrode voltage clamp setup
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Uptake solution (containing radiolabeled ²²Na⁺ or similar)
-
Methyclothiazide stock solution (in DMSO)
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with 50 ng of human NCC cRNA.
-
Incubate injected oocytes in ND96 solution at 18°C for 2-4 days to allow for protein expression.
-
-
Ion Uptake Assay:
-
On the day of the experiment, pre-incubate groups of oocytes (n=10-15 per group) in ND96 solution with or without varying concentrations of methyclothiazide (e.g., 0, 1, 10, 100 µM) for 15-30 minutes.
-
Initiate the uptake by transferring the oocytes to an uptake solution containing radiolabeled ²²Na⁺ and the corresponding concentration of methyclothiazide.
-
After a defined uptake period (e.g., 30-60 minutes), wash the oocytes thoroughly with ice-cold, isotope-free uptake solution to remove extracellular radioactivity.
-
Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ²²Na⁺ uptake for each experimental condition.
-
Determine the IC₅₀ value for methyclothiazide by plotting the percentage of inhibition of NCC-mediated uptake against the log concentration of the drug.
-
Causality and Validation:
-
Rationale for Oocyte System: Oocytes provide a robust and easily manipulated system for expressing and functionally characterizing a single transporter type in isolation.[9][10][11][12][13]
-
Self-Validation: A control group of uninjected oocytes should be included to measure and subtract any background ion uptake. A dose-response curve validates the specific and saturable inhibition by methyclothiazide.
In Vivo Studies: Murine Metabolic Cage Experiments
In vivo studies are essential for understanding the physiological effects of methyclothiazide in a whole-organism context.
Objective: To assess the diuretic and natriuretic effects of methyclothiazide in a rodent model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Metabolic cages for individual housing and urine/feces collection
-
Methyclothiazide solution (for oral gavage or intraperitoneal injection)
-
Vehicle control (e.g., saline with a small percentage of DMSO)
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Protocol:
-
Acclimation:
-
Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects. Provide free access to standard chow and water.
-
-
Baseline Measurements:
-
Collect urine over a 24-hour period to establish baseline values for urine volume, sodium, potassium, and chloride excretion.
-
-
Drug Administration:
-
Administer a single dose of methyclothiazide (e.g., 2-5 mg/kg) or vehicle control to the mice via oral gavage or IP injection.[14]
-
-
Post-Treatment Urine Collection:
-
Collect urine at timed intervals (e.g., 0-4h, 4-8h, 8-24h) for 24 hours post-administration.
-
Measure the volume of urine collected at each interval.
-
-
Electrolyte Analysis:
-
Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis:
-
Calculate the total urine output and electrolyte excretion over the 24-hour period for both the methyclothiazide-treated and vehicle-treated groups.
-
Compare the post-treatment values to the baseline measurements to determine the magnitude of the diuretic and natriuretic response.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
Causality and Validation:
-
Rationale for Metabolic Cages: These allow for precise and non-invasive collection of urine, enabling accurate measurement of renal excretory function.
-
Self-Validation: The inclusion of a vehicle-treated control group is crucial to account for any effects of the administration procedure or vehicle itself. A time-course analysis of urine output and electrolyte excretion helps to characterize the pharmacokinetic and pharmacodynamic profile of the drug.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Expected Outcomes of Methyclothiazide Application in Renal Ion Transport Studies
| Experimental Model | Parameter Measured | Expected Outcome with Methyclothiazide | Interpretation |
| In Vitro (Xenopus Oocytes) | NCC-mediated ²²Na⁺ uptake | Dose-dependent decrease | Direct inhibition of NCC activity |
| In Vivo (Murine Model) | 24-hour Urine Volume | Significant increase | Diuretic effect due to inhibition of water reabsorption secondary to reduced NaCl reabsorption |
| In Vivo (Murine Model) | 24-hour Urinary Na⁺ Excretion | Significant increase | Natriuretic effect due to direct inhibition of NCC-mediated sodium reabsorption[3] |
| In Vivo (Murine Model) | 24-hour Urinary K⁺ Excretion | Potential increase | Indirect effect due to increased sodium delivery to the collecting duct[3] |
| In Vivo (Murine Model) | Blood Pressure | Decrease (with chronic administration) | Antihypertensive effect resulting from reduced plasma volume and potentially other mechanisms[4][15] |
Concluding Remarks for the Research Professional
Methyclothiazide serves as a highly specific and effective pharmacological tool for the investigation of the sodium-chloride cotransporter's role in renal physiology. The protocols detailed herein provide a robust framework for both cellular and systemic studies. By carefully designing experiments with appropriate controls and employing precise analytical techniques, researchers can leverage methyclothiazide to gain valuable insights into the mechanisms of renal ion transport, blood pressure regulation, and the pathophysiology of related disorders.
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Cell-based assays to determine the cytotoxicity of Methyclothiazide
An in-depth guide to assessing the cytotoxic potential of the thiazide diuretic, Methyclothiazide, using a multi-assay, cell-based approach. This document provides detailed protocols and expert insights for researchers in drug development and toxicology.
Introduction: The Toxicological Scrutiny of Methyclothiazide
Methyclothiazide is a thiazide diuretic primarily prescribed for the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na-Cl cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[3][4][5] While its therapeutic effects are well-documented, a comprehensive understanding of its potential off-target cytotoxicity is crucial for a complete safety profile.
Recent studies have raised questions about the long-term effects of thiazide diuretics, including a potential link to an increased risk of skin cancer, possibly due to photosensitizing properties.[6][7] Conversely, other research has suggested that some thiazides may possess anti-angiogenic properties, indicating potential for repurposing in cancer therapy.[8][9] This complex toxicological landscape necessitates robust, multi-parametric in vitro assays to dissect the specific cytotoxic effects of Methyclothiazide on various cell types.
This application note provides a framework and detailed protocols for a panel of cell-based assays designed to deliver a nuanced assessment of Methyclothiazide's cytotoxic profile. By integrating assays that measure metabolic activity, membrane integrity, lysosomal function, and apoptosis, researchers can move beyond a simple live/dead binary to understand the how and why of potential cellular damage.
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of cytotoxicity. A compound can induce cell death through various mechanisms, including necrosis and apoptosis, or it may simply inhibit proliferation (a cytostatic effect).[10][11] Therefore, a multi-assay strategy is essential for a thorough investigation. We will focus on four cornerstone assays.
-
MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing an indication of overall cell health and proliferation.[12]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[13][14] This is a classic marker for necrosis or late-stage apoptosis.[10]
-
Neutral Red (NR) Uptake Assay: Assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes.[15][16] Damage to the lysosomal membrane can indicate a toxic effect.
-
Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based method that differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity.[17][18]
Experimental Design: The Foundation of Reliable Data
A robust experimental design is critical for generating reproducible and trustworthy results. This involves careful selection of a cell model and the inclusion of comprehensive controls.
Choosing a Relevant Cell Model
The choice of cell line should be guided by the research question. Given Methyclothiazide's primary target and potential off-target effects, the following cell lines are recommended:
-
Human Embryonic Kidney (HEK293) Cells: As the kidney is the primary site of action for Methyclothiazide, using a kidney-derived cell line is highly relevant for assessing organ-specific toxicity.
-
Human Keratinocytes (HaCaT): To investigate the potential for photosensitization and skin-related cytotoxicity, an immortalized keratinocyte line is an appropriate model.[6]
-
Human Colorectal Carcinoma (HCT116) or other cancer cell lines: To explore potential anti-cancer properties as suggested by recent research on related compounds.[8][9]
Essential Controls for Data Validation
-
Untreated Control: Cells cultured in medium alone. This represents 100% cell viability and serves as the baseline for all comparisons.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Methyclothiazide. This is crucial to ensure that the solvent itself does not have a cytotoxic effect.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity, such as Doxorubicin or Staurosporine. This confirms that the assay system is working correctly and is capable of detecting cell death.
Caption: Overall experimental workflow for assessing Methyclothiazide cytotoxicity.
Protocols: Step-by-Step Methodologies
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability based on metabolic activity.[19][20]
Caption: Workflow for the MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Methyclothiazide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[20]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[21] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
Scientist's Note: The incubation time with MTT may need to be optimized for different cell lines. Visually inspect the wells under a microscope to confirm the formation of formazan crystals before adding the solubilization solution.
LDH Cytotoxicity Assay
This protocol measures membrane integrity by quantifying LDH released from damaged cells.[13]
Caption: Workflow for the LDH cytotoxicity assay.
Protocol Steps:
-
Prepare Assay Plate: Follow steps 1 and 2 from the MTT protocol for cell seeding and treatment. Include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[22]
-
Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium dye). Add 50 µL of this mixture to each well containing the supernatant.[22]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, LDH in the supernatant will catalyze a reaction that results in a colored formazan product.[23]
-
Stop Reaction: Add 50 µL of a stop solution (often a mild acid) provided with the assay kit.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
Scientist's Note: The amount of LDH present in the serum of the culture medium can cause high background. It is advisable to run a "medium only" background control and subtract this value from all experimental readings.[22]
Neutral Red (NR) Uptake Assay
This assay is based on the principle that only viable cells can incorporate and retain the neutral red dye in their lysosomes.[24][25]
Caption: Workflow for the Neutral Red uptake assay.
Protocol Steps:
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Staining: After the treatment period, remove the culture medium. Add 100 µL of medium containing Neutral Red (e.g., 33-50 µg/mL) to each well.[16]
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C in a CO2 incubator, allowing viable cells to internalize the dye into their lysosomes.
-
Wash: Carefully remove the staining solution. Wash the cells with 150 µL of a wash buffer (e.g., PBS) to remove any unincorporated dye.[26]
-
Extraction: Add 150 µL of a destain solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well.[25]
-
Reading: Place the plate on a shaker for 10 minutes to fully extract the dye from the cells. Measure the absorbance at 540 nm.
Scientist's Note: Precipitates can form if the neutral red solution is not properly filtered or if it interacts with the test compound. Always visually inspect the wells before reading.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay provides detailed information on the mode of cell death.[17]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol Steps:
-
Cell Culture: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with Methyclothiazide for the desired time.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well (which contains apoptotic bodies and dead cells).
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL) to the cell suspension.[27]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Scientist's Note: It is critical to include single-stain controls (Annexin V only and PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.
Caption: Interpreting Annexin V/PI flow cytometry data quadrants.
Data Presentation and Interpretation
Quantitative data from the MTT, LDH, and Neutral Red assays should be summarized in tables and used to generate dose-response curves.
Calculating Percentage Viability and Cytotoxicity
-
For MTT and Neutral Red (Viability Assays): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
For LDH (Cytotoxicity Assay): % Cytotoxicity = [(Abs_Sample - Abs_VehicleCtrl) / (Abs_MaxRelease - Abs_VehicleCtrl)] * 100
Example Data Table
| Methyclothiazide (µM) | % Viability (MTT) | % Viability (Neutral Red) | % Cytotoxicity (LDH) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 100.0 ± 5.1 | 0.0 ± 2.1 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 | 1.5 ± 1.8 |
| 10 | 91.5 ± 5.2 | 94.3 ± 6.0 | 4.3 ± 2.5 |
| 50 | 75.4 ± 6.1 | 80.1 ± 5.5 | 15.8 ± 3.3 |
| 100 | 52.1 ± 4.8 | 61.7 ± 7.2 | 35.2 ± 4.1 |
| 250 | 28.9 ± 3.5 | 35.4 ± 4.9 | 60.7 ± 5.9 |
| 500 | 10.3 ± 2.1 | 12.8 ± 3.3 | 85.4 ± 6.2 |
Data are presented as mean ± standard deviation from triplicate wells and are hypothetical.
Synthesizing the Results
By comparing the results from all assays, a mechanistic hypothesis can be formed:
-
Necrosis: A significant increase in LDH release that correlates with a decrease in MTT and NR signals suggests a necrotic mode of cell death. The Annexin V/PI assay would show an increase in the PI-positive population.
-
Apoptosis: A decrease in MTT and NR signals with a delayed or minor increase in LDH release suggests apoptosis. The Annexin V/PI assay is key here, as it would show a shift from viable (Annexin V-/PI-) to early apoptotic (Annexin V+/PI-) and then late apoptotic (Annexin V+/PI+) populations.
-
Cytostatic Effects: A decrease in the MTT signal without a significant increase in LDH release or Annexin V staining could indicate that Methyclothiazide is inhibiting cell proliferation rather than directly killing the cells.
Conclusion
This application note provides a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of Methyclothiazide. By employing assays that probe different cellular functions—metabolic activity (MTT), membrane integrity (LDH), lysosomal integrity (Neutral Red), and apoptosis (Annexin V/PI)—researchers can obtain a detailed and reliable toxicological profile of the compound. This approach is essential for understanding potential off-target effects and for exploring the full therapeutic and toxicological characteristics of this widely used diuretic.
References
-
PubChem. (n.d.). Methyclothiazide. National Center for Biotechnology Information. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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MedlinePlus. (2017). Methyclothiazide. U.S. National Library of Medicine. Retrieved from [Link]
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Patsnap. (2024). What is Methyclothiazide used for? Patsnap Synapse. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Methyclothiazide? Patsnap Synapse. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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MIMS. (n.d.). Methyclothiazide. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]
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BMG Labtech. (2023). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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Myers, M. G., & Hope, R. A. (1990). The cardiotoxicity of thiazide diuretics: review of the evidence. PubMed. Retrieved from [Link]
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Medscape. (n.d.). Methyclothiazide dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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PharmaCompass. (n.d.). Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Unnithan, A. G., & Theetha Kariyanna, P. (2023). Thiazide Diuretics. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazide. Retrieved from [Link]
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Pottegård, A., Pedersen, S. A., Schmidt, S. A. J., Hölmich, L. R., & Gaist, D. (2019). Reviewing the effects of thiazide and thiazide-like diuretics as photosensitizing drugs on the risk of skin cancer. PubMed. Retrieved from [Link]
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Rikin, S., et al. (2022). Use of Thiazide Diuretics and Risk of All Types of Skin Cancers: An Updated Systematic Review and Meta-Analysis. MDPI. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Methyclothiazide tablets. Retrieved from [Link]
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Li, H., et al. (2024). Repurposing hydrochlorothiazide (HCTZ) for colorectal cancer: a retrospective and single center study. Frontiers in Pharmacology. Retrieved from [Link]
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Li, H., et al. (2024). Repurposing hydrochlorothiazide (HCTZ) for colorectal cancer: a retrospective and single center study. PMC. Retrieved from [Link]
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Yin, H., et al. (2024). Thiazide Diuretics and Risk of Colorectal Cancer: A Population-Based Cohort Study. American Journal of Epidemiology. Retrieved from [Link]
-
Calip, G. S., et al. (2018). Association between concomitant use of hydrochlorothiazide and adverse chemotherapy-related events among older women with breast cancer treated with cyclophosphamide. Cancer Epidemiology, Biomarkers & Prevention. Retrieved from [Link]
-
Al-Bayati, M., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. Retrieved from [Link]
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Application Note: Protocol for Measuring Methyclothiazide-Induced Changes in Urinary Electrolytes
Introduction
Methyclothiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to modulate renal electrolyte handling.[3][4] For researchers, clinical scientists, and drug development professionals, a precise understanding and quantification of these effects are paramount for elucidating pharmacodynamic profiles, ensuring patient safety, and developing novel diuretic therapies. This application note provides a detailed protocol for measuring methyclothiazide-induced changes in urinary electrolytes, underpinned by a robust scientific rationale and practical, field-proven insights.
Methyclothiazide exerts its primary effect on the distal convoluted tubules of the kidneys.[3] It selectively inhibits the sodium-chloride (Na+/Cl-) symporter, thereby reducing the reabsorption of sodium and chloride ions back into the bloodstream.[1] This inhibition leads to a cascade of events, including increased urinary excretion of sodium (natriuresis) and chloride, which in turn promotes the osmotic excretion of water (diuresis).[1][3] Furthermore, the increased delivery of sodium to the distal renal tubule enhances the exchange of sodium for potassium, often leading to increased potassium excretion (kaliuresis).[1][3] A distinguishing feature of thiazide diuretics like methyclothiazide is their effect on calcium metabolism; they decrease the urinary excretion of calcium.[1][3]
This protocol outlines a systematic approach to quantify these electrolyte shifts, providing a framework for both preclinical and clinical research settings.
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of action of methyclothiazide on the distal convoluted tubule cell, leading to altered urinary electrolyte excretion.
Caption: Mechanism of Methyclothiazide in the Distal Convoluted Tubule.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be adaptable for both preclinical (e.g., rodent models) and clinical studies.[5][6] Key considerations for each are highlighted.
Subject Preparation and Baseline Establishment
The foundation of a robust study lies in meticulous subject preparation and the establishment of a stable baseline.
-
Acclimatization: For preclinical studies, allow animals to acclimatize to metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations in urine output and electrolyte excretion. For clinical studies, provide subjects with clear instructions and a familiar environment for sample collection.
-
Dietary Control: A standardized diet with known sodium, potassium, and fluid content should be provided for at least 3-5 days leading up to and throughout the study period.[7] This minimizes dietary-induced fluctuations in electrolyte excretion.
-
Baseline Urine Collection: A 24-hour urine collection is recommended to establish a baseline electrolyte excretion profile for each subject before the administration of methyclothiazide.[8][9] This allows each subject to serve as their own control, increasing the statistical power of the study. While spot urine samples can be used, 24-hour collections provide a more comprehensive assessment of daily electrolyte handling.[10]
Methyclothiazide Administration
-
Dosage and Formulation: The dose of methyclothiazide should be selected based on the study objectives and relevant literature for the species being studied. The vehicle for administration (e.g., saline, suspension) should be inert and administered to the control group as well.
-
Route of Administration: In preclinical studies, oral gavage is a common and reliable method. For clinical trials, oral administration of tablets is standard.
-
Timing: Administer the drug at the same time each day to ensure consistent pharmacokinetic and pharmacodynamic responses.
Urine Collection Post-Administration
-
Timed Collections: Following methyclothiazide administration, urine should be collected over a defined period, typically 24 hours, to capture the full diuretic and natriuretic effect.[11] Shorter collection intervals (e.g., 0-4, 4-8, 8-24 hours) can provide insights into the onset and duration of action.
-
Collection Vessels: Use clean, properly labeled collection containers. For 24-hour collections, the container should be kept refrigerated or on ice to prevent degradation of analytes.[8][12]
-
Volume Measurement: Accurately measure and record the total urine volume for each collection period. This is crucial for calculating the total excretion of each electrolyte.
Sample Processing and Storage
-
Aliquoting: After recording the total volume, gently mix the collected urine and transfer aliquots into labeled cryovials or transport tubes.[12]
-
Storage: If not analyzed immediately, samples should be stored at -20°C or -80°C to ensure the stability of the electrolytes.[12]
Urinary Electrolyte Analysis
The primary analytes of interest are sodium (Na+), potassium (K+), chloride (Cl-), and calcium (Ca2+).
-
Analytical Methods: Ion-selective electrode (ISE) is the most common and reliable method for quantifying urinary electrolytes.[8][12] Other methods include flame photometry and colorimetric assays.[13]
-
Instrumentation: Utilize a calibrated and validated clinical chemistry analyzer or a dedicated electrolyte analyzer.[14]
-
Quality Control: Run quality control samples with known electrolyte concentrations at the beginning and end of each analytical run to ensure the accuracy and precision of the measurements.
Experimental Workflow Diagram
Caption: Experimental Workflow for Measuring Urinary Electrolyte Changes.
Data Analysis and Interpretation
The collected data should be analyzed to determine the magnitude and significance of methyclothiazide-induced changes in urinary electrolyte excretion.
-
Calculations:
-
Electrolyte Concentration: Expressed as mmol/L or mEq/L.
-
Total Electrolyte Excretion: Calculated by multiplying the electrolyte concentration by the total urine volume for the collection period (e.g., mmol/24 hours).
-
-
Statistical Analysis:
-
Compare baseline and post-treatment values within the same group using a paired t-test or a repeated-measures ANOVA.
-
Compare the methyclothiazide-treated group with a vehicle-treated control group using an unpaired t-test or ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.
-
Expected Outcomes and Data Presentation
The following table provides a hypothetical example of the expected changes in urinary parameters following a single oral dose of methyclothiazide in a preclinical model.
| Parameter | Baseline (Pre-dose) | Methyclothiazide (Post-dose) | % Change |
| Urine Volume (mL/24h) | 10.5 ± 1.2 | 25.2 ± 2.5 | +140% |
| Urinary Na+ (mmol/24h) | 1.2 ± 0.2 | 3.8 ± 0.4 | +217% |
| Urinary K+ (mmol/24h) | 0.8 ± 0.1 | 1.5 ± 0.2 | +88% |
| Urinary Cl- (mmol/24h) | 1.5 ± 0.3 | 4.2 ± 0.5 | +180% |
| Urinary Ca2+ (mmol/24h) | 0.5 ± 0.1 | 0.3 ± 0.05* | -40% |
-
p < 0.05 compared to baseline. Data are presented as mean ± standard deviation.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the results, the following measures are critical:
-
Blinding: Whenever possible, the personnel responsible for sample analysis and data interpretation should be blinded to the treatment groups.
-
Concurrent Controls: Always include a vehicle-treated control group to account for any environmental or procedural variables that could affect the outcome.
-
Replication: Experiments should be replicated to confirm the findings. In preclinical studies, this involves using a sufficient number of animals per group. In clinical trials, adequate sample sizes are determined through power calculations.
-
Monitoring Subject Health: In both preclinical and clinical studies, it is essential to monitor subjects for any adverse effects, such as excessive dehydration or severe electrolyte imbalances.[11][15]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for measuring methyclothiazide-induced changes in urinary electrolytes. By adhering to these detailed steps, researchers can obtain reliable and reproducible data to accurately characterize the pharmacodynamic effects of methyclothiazide and other diuretic agents. The insights gained from such studies are invaluable for advancing our understanding of renal physiology and for the development of safer and more effective therapies for cardiovascular and renal diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Methyclothiazide?
- Benchchem. (n.d.). An In-depth Technical Guide to the Diuretic Properties of Methyclothiazide.
- MIMS Malaysia. (n.d.). Methyclothiazide: Uses, Dosage, Side Effects and More.
- RxList. (n.d.). Methyclothiazide (Methyclothiazide Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings.
- Benchchem. (n.d.). Application Note: The Use of Methalthiazide and Related Thiazide Diuretics in Preclinical Hypertension Research Models.
- PharmaCompass.com. (n.d.). Methychlothiazide | Drug Information, Uses, Side Effects, Chemistry.
- Dr.Oracle. (2025, August 20). Is a 24-hour urine collection necessary to measure urinary electrolytes?
- PMC - NIH. (2024, August 14). Quantification of Ions in Human Urine—A Review for Clinical Laboratories.
- Google Patents. (n.d.). US4877492A - Method of measuring electrolyte in blood and urine by electrode method.
- ARUP Laboratories Test Directory. (n.d.). Electrolytes, Urine.
- Network Reference Lab. (n.d.). Electrolytes, 24 Hour, Urine.
- PubMed. (1981). Measurement of urine electrolytes: clinical significance and methods.
- NCBI Bookshelf. (2024, October 6). 24-Hour Urine Collection and Analysis.
- TrialScreen. (n.d.). The Effect of Thiazide, Amiloride and Hypertonic Saline on Urinary Biomarkers in Healthy Subjects.
- Carteret Health Care. (n.d.). Urine Specimen Collection.
- Slideshare. (n.d.). Models for testing_activity_of_diuretics.
- Dr.Oracle. (2025, June 12). How to use urine sodium and electrolytes to confirm adequacy of diuresis?
- Labcorp. (n.d.). Urine electrolytes (UNa, UK and UCl) analysis for research studies.
- Dr.Oracle. (2025, July 22). What should be checked before using Thiazide (thiazide diuretics)?
- CenterWatch. (2025, June 29). Urinary Prostaglandin as a Potential Predictive Marker for Thiazide-induced Hyponatremia | Clinical Research Trial Listing.
- YouTube. (2018, January 10). Urine Electrolyte Measurement.
- PMC. (2022, April 11). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters.
- ClinicalTrials.gov. (2020, October 15). PROTOCOL Pilot Study of Loop Diuretics Among Individuals Receiving Hemodialysis.
- Slideshare. (n.d.). Preclinical screening of diuretics.pptx.
- PubMed. (n.d.). Clinical trials of diuretic therapy in heart failure: research directions and clinical considerations.
- PubMed. (n.d.). Direct tubular effect on calcium retention by hydrochlorothiazide.
- PubMed. (n.d.). Interrelationships among thiazide diuretics and calcium, magnesium, sodium, and potassium balance in normal and hypertensive man.
- PubMed. (1999). Acute effect of hydrochlorothiazide on renal calcium and magnesium handling in postmenopausal women.
- Cardiovascular Business. (2025, October 9). FDA approves subcutaneous diuretic treatment for heart failure-related edema.
- PubMed. (2011). Diuretics and disorders of calcium homeostasis.
- NIH. (n.d.). Renal calcium metabolism and diuretics.
- Scribd. (n.d.). Preclinical Screening of Diuretics.
- HCPLive. (2025, December 27). Heart Failure in 2025: Year in Review.
- PMC - PubMed Central. (2018, April 10). Clinical and Molecular Features of Thiazide-Induced Hyponatremia.
- Nurseslabs. (2022, October 21). Thiazide Diuretics & Nursing Considerations.
- FDA. (2019, June 18). Treatment for Heart Failure: Endpoints for Drug Development Guidance for Industry.
- FDA. (n.d.). Clinical Trials Guidance Documents.
- StatPearls - NCBI Bookshelf - NIH. (2025, July 6). Thiazide Diuretics.
- PubMed Central. (n.d.). Use of Urine Electrolytes and Urine Osmolality in the Clinical Diagnosis of Fluid, Electrolytes, and Acid-Base Disorders.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Methyclothiazide in Aqueous Buffers
Welcome to the technical support center for Methyclothiazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Methyclothiazide in aqueous buffers. As a poorly water-soluble compound, Methyclothiazide presents unique formulation hurdles. This document provides in-depth, scientifically grounded solutions to overcome these issues, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyclothiazide not dissolving in standard aqueous buffers (e.g., PBS)?
A1: Methyclothiazide is a hydrophobic molecule, characterized by low aqueous solubility.[1] Its molecular structure contains non-polar regions that are not readily solvated by polar water molecules. The principle of "like dissolves like" governs solubility, and therefore, non-polar compounds like Methyclothiazide have limited solubility in polar solvents such as water or standard phosphate-buffered saline (PBS).[2]
Q2: What is the intrinsic solubility of Methyclothiazide?
A2: The aqueous solubility of Methyclothiazide is reported to be approximately 11.2 mg/L.[1] It is also described as very slightly soluble in water.[1] This low intrinsic solubility is a primary factor contributing to dissolution challenges.
Q3: How does pH affect the solubility of Methyclothiazide?
A3: The pH of the aqueous buffer can significantly influence the solubility of ionizable compounds.[2][3] Methyclothiazide is a weak acid with a reported pKa value.[1] At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, Methyclothiazide will deprotonate, forming a more soluble anionic salt. Therefore, increasing the pH of the buffer is a viable strategy to enhance its solubility.[2] For thiazide diuretics like hydrochlorothiazide, solubility has been shown to increase significantly in alkaline conditions (pH 10.2–11.6).[4]
Q4: Can I use co-solvents to improve solubility? Which ones are recommended?
A4: Yes, using a water-miscible organic solvent, or co-solvent, is a common and effective technique to increase the solubility of hydrophobic compounds.[5][] Co-solvents work by reducing the polarity of the aqueous medium, which in turn decreases the energy required to solvate the non-polar drug molecule.[][7] For laboratory-scale experiments, common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
For in vitro experiments, a high-concentration stock solution is typically prepared in a co-solvent like DMSO and then diluted into the final aqueous buffer or cell culture medium.[8] It is crucial to ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid toxicity.[9]
Q5: What is the role of surfactants in enhancing Methyclothiazide solubility?
A5: Surfactants, or surface-active agents, can significantly enhance the solubility of poorly water-soluble drugs.[10][11] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules like Methyclothiazide can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[12][13] Commonly used non-ionic surfactants in pharmaceutical formulations include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20).
Q6: Are there any specific buffer salts I should avoid?
A6: While less common, certain buffer salts could potentially interact with the drug molecule or other formulation components, leading to precipitation. The ionic strength of the buffer can also influence drug release from certain formulations.[14] It is generally advisable to start with commonly used buffer systems like phosphate or borate buffers and ensure compatibility through small-scale pilot experiments.
Q7: How can I prepare a stock solution of Methyclothiazide?
A7: For most in vitro applications, preparing a concentrated stock solution in an organic solvent is the most practical approach.
Protocol for Preparing a 10 mM Methyclothiazide Stock Solution in DMSO:
-
Weighing: Accurately weigh 3.60 mg of Methyclothiazide powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[8][9]
Troubleshooting Guides
Scenario 1: Precipitate Forms After Adding Methyclothiazide to the Buffer
This is a common observation, especially when diluting a concentrated organic stock solution into an aqueous buffer. The precipitate indicates that the concentration of Methyclothiazide has exceeded its solubility limit in the final aqueous medium.
Caption: Decision tree for troubleshooting precipitation issues.
Scenario 2: Inconsistent Solubility Results Between Experiments
Inconsistent results often point to variations in experimental parameters. A systematic approach is necessary to ensure reproducibility.
| Parameter | Checkpoint | Recommended Action |
| Buffer Preparation | Was the pH of the buffer verified after preparation? | Always measure and adjust the pH of the final buffer solution. |
| Weighing Accuracy | Was a calibrated analytical balance used? | Ensure accurate weighing of the compound. |
| Mixing/Agitation | Was the solution adequately mixed? How long and at what speed? | Standardize mixing time and method (e.g., vortexing, sonication). |
| Equilibrium Time | Was sufficient time allowed for the drug to dissolve? | Allow the solution to equilibrate for a set period (e.g., 1-2 hours) with gentle agitation. |
| Temperature | Were all experiments conducted at the same temperature? | Temperature can affect solubility; maintain a consistent temperature.[2] |
Scenario 3: High Concentration of Methyclothiazide Needed for an In-Vitro Assay
Achieving a high concentration of a poorly soluble drug in an aqueous buffer requires more advanced formulation strategies.
| Technique | Mechanism of Action | Pros | Cons |
| Co-solvents | Reduces the polarity of the solvent.[] | Simple and effective for moderate increases in solubility.[5] | Potential for toxicity at high concentrations; may precipitate upon dilution.[5] |
| Surfactants | Forms micelles that encapsulate the drug.[12] | Can significantly increase apparent solubility; widely used in formulations.[10][11] | Potential for cell toxicity; may interfere with some biological assays. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in an amorphous state within a polymer matrix, which has higher energy and thus greater solubility than the crystalline form.[15][16] | Can achieve substantial increases in solubility and dissolution rate.[17] | Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).[18] |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents, which can form emulsions or microemulsions upon dilution.[19][20][21] | Can significantly enhance oral bioavailability by improving solubility and absorption.[22][23] | Complex formulations; may not be suitable for all experimental setups. |
Experimental Protocols
Protocol 1: Preparing a pH-Adjusted Buffer to Maximize Methyclothiazide Solubility
-
Buffer Selection: Choose a buffer system with a pKa above the desired final pH (e.g., a phosphate or borate buffer).
-
Initial Preparation: Prepare the buffer at a concentration of 50-100 mM.
-
pH Adjustment: While stirring, slowly add a concentrated base (e.g., 1 M NaOH) to the buffer to raise the pH. Monitor the pH continuously with a calibrated pH meter. For thiazide diuretics, a pH above 8 is generally required for a significant increase in solubility.[4]
-
Compound Addition: Once the desired pH is reached and stable, add the Methyclothiazide powder to the buffer.
-
Equilibration: Cover the container and allow the mixture to stir for at least 2-4 hours at a controlled temperature to ensure equilibrium is reached.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Concentration Verification: Determine the final concentration of the solubilized Methyclothiazide using a validated analytical method such as HPLC-UV.
Protocol 2: Workflow for Assessing Solubility Enhancement
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Optimizing Methyclothiazide dosage for maximal diuretic effect in mice
Technical Support Center: Methyclothiazide Diuretic Studies in Mice
Welcome to the technical support guide for researchers utilizing methyclothiazide in murine models. This document is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and robust protocols to ensure the success and reproducibility of your experiments. My objective is to move beyond simple instructions and explain the causality behind our experimental choices, fostering a deeper understanding of how to optimize your study design for maximal diuretic effect.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful study.
Q1: What is methyclothiazide and what is its primary mechanism of action?
Methyclothiazide is a thiazide diuretic, a class of drugs often referred to as "water pills".[1] Its primary application in a clinical setting is the management of hypertension (high blood pressure) and edema (fluid retention).[1][2] The therapeutic effect originates from its action on the kidneys, specifically within the distal convoluted tubules (DCT) of the nephrons.[3] Methyclothiazide works by blocking the sodium-chloride (Na+/Cl-) symporter (cotransporter) on the luminal side of the DCT cells.[1][3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[3] Consequently, higher concentrations of these ions remain in the tubule, leading to an osmotic increase in water excretion—a process known as natriuresis.[3] This reduction in the body's fluid volume helps to lower blood pressure and alleviate edema.[1]
Caption: Mechanism of Methyclothiazide in the DCT.
Q2: What is a recommended starting dose for a diuretic study in mice?
Direct, optimized dosage data for methyclothiazide in mice is not extensively published. Therefore, a dose-finding study is imperative. A logical starting point can be derived from studies on similar thiazide diuretics, such as hydrochlorothiazide (HCTZ), which has been used in mice at doses ranging from 10 mg/kg to 50 mg/kg.[5][6] For a dose-response study, we recommend starting with a low, medium, and high dose, for example, 5 mg/kg, 15 mg/kg, and 50 mg/kg, alongside a vehicle control and a positive control. The human effective dose for methyclothiazide is typically 2.5 to 10 mg per day.[2][7] While not a direct conversion, allometric scaling based on body surface area can provide a theoretical starting point for dose range selection.[8]
Q3: How should I prepare and administer methyclothiazide, given its low water solubility?
This is a critical technical point. Methyclothiazide is very slightly soluble in water, which can lead to inconsistent results if not handled correctly.[9] Direct dissolution in saline is not feasible. The recommended approach is to prepare a homogenous suspension.
-
Vehicle Selection: A common and effective vehicle is 0.5% to 1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline. Alternatively, a solution of 0.5% to 2% Tween 80 in sterile water can be used to aid suspension.
-
Preparation: Weigh the required amount of methyclothiazide and triturate it with a small amount of the chosen vehicle to form a smooth paste. Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension. Prepare this fresh on the day of the experiment.
-
Administration: Oral gavage (PO) is the most common and clinically relevant route of administration.[10] Ensure your technique is consistent to minimize stress and ensure accurate delivery of the dose volume.
Q4: What is the expected onset and duration of action for methyclothiazide?
Based on its pharmacokinetic profile, the diuretic effects of methyclothiazide should become apparent within approximately 2 hours of administration, with a peak effect observed around 6 hours.[1][3][7] The total duration of action is about 24 hours.[3][7] Therefore, a 5- to 6-hour urine collection period post-dosing is typically sufficient to capture the peak diuretic response in an acute study.[5][10]
Q5: What are the essential parameters to measure for assessing diuretic efficacy?
To comprehensively evaluate the diuretic effect, you must measure more than just urine volume.
-
Total Urine Volume: The primary indicator of diuresis. This is typically measured gravimetrically or volumetrically at set time intervals (e.g., every hour for 6 hours) for each mouse housed in a metabolic cage.[10]
-
Electrolyte Concentrations: Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine.[3] This is crucial for confirming the natriuretic mechanism of action. Flame photometry is a standard method for Na+ and K+ analysis.[11]
-
Calculated Metrics: Use the primary data to calculate Diuretic Activity (urine output of test group / urine output of control group) and Saluretic Index (Na+ excretion / K+ excretion).[5]
Q6: What are the key ethical considerations for these experiments?
All animal experiments must be conducted with the highest ethical standards and receive approval from your institution's Animal Care and Use Committee.[12][13] Key considerations for diuretic studies include:
-
Hydration: While animals are often fasted from food, they must have free access to water before the saline load to prevent dehydration.[5]
-
Stress Reduction: Acclimatize mice to the metabolic cages and handling procedures before the experiment to minimize stress-induced variations in urination.[10][14]
-
Monitoring: Animals should be monitored for signs of distress, excessive dehydration, or electrolyte imbalance.[14]
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement. Ensure the number of animals used is the minimum required for statistical power and that procedures are refined to minimize any potential suffering.[13]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during diuretic studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Diuretic Effect | 1. Improper Drug Formulation: Compound did not stay in suspension, leading to inaccurate dosing. 2. Poor Bioavailability: The drug may not be well-absorbed via the chosen route.[14] 3. Incorrect Dosing: Errors in dose calculation or administration technique. | 1. Re-evaluate Vehicle/Preparation: Ensure a fine, homogenous suspension. Prepare fresh before each use. 2. Consider Pharmacokinetics (PK): If possible, run a pilot PK study to confirm drug exposure in plasma. 3. Verify Calculations & Technique: Double-check all calculations and ensure personnel are proficient in oral gavage. |
| High Variability in Results | 1. Animal Stress: Handling and novel environments (metabolic cages) can cause inconsistent urination patterns.[14] 2. Inconsistent Saline Loading: Variations in the volume of saline administered. 3. Biological Variation: Natural differences between individual animals. | 1. Acclimatization: Acclimatize mice to handling and place them in the metabolic cages for a period (e.g., 1-2 hours) for several days before the experiment.[10] 2. Precise Administration: Use calibrated equipment and ensure consistent gavage technique for the saline load. 3. Increase Sample Size: Use a sufficient number of animals per group (typically n=6-8) to account for biological variability.[15] |
| Unexpected Adverse Effects (e.g., lethargy) | 1. Toxicity: The dose may be above the maximum tolerated dose (MTD).[14] 2. Severe Electrolyte Imbalance: Excessive loss of potassium (hypokalemia) can cause weakness.[2][3] 3. Dehydration: The diuretic effect combined with the saline load may be too severe. | 1. Dose Reduction: Lower the dose in subsequent experiments. Perform an MTD study if one has not been done.[14] 2. Monitor Electrolytes: Analyze serum electrolytes if severe symptoms are observed. 3. Provide Supportive Care: Ensure access to hydration and monitor animal welfare closely. Consider a shorter study duration. |
Experimental Protocols & Data Presentation
Protocol: Dose-Response Evaluation of Methyclothiazide
This protocol outlines a standard procedure for determining the diuretic efficacy of methyclothiazide in mice.
Caption: Standard experimental workflow for a diuretic study.
Step-by-Step Methodology:
-
Animal Acclimatization: For 3 days prior to the experiment, handle male Swiss albino mice (25-35g) and place them in individual metabolic cages for 1-2 hours to adapt them to the environment.[10]
-
Preparation: 18 hours before the experiment, withdraw food but maintain free access to water.[5]
-
Grouping: On the day of the experiment, weigh the mice and randomly assign them to experimental groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Positive Control (e.g., Furosemide, 10 mg/kg)
-
Group 3: Methyclothiazide (5 mg/kg)
-
Group 4: Methyclothiazide (15 mg/kg)
-
Group 5: Methyclothiazide (50 mg/kg)
-
-
Hydration & Dosing: Administer a saline load (0.9% NaCl, 25 mL/kg body weight) to all mice via oral gavage to ensure a uniform state of hydration and baseline urine flow.[3] Immediately following the saline load, administer the respective test substances (vehicle, positive control, or methyclothiazide) orally.
-
Urine Collection: Immediately place each mouse into an individual metabolic cage. Collect urine cumulatively for a period of 6 hours.[6] Record the total volume of urine for each animal.
-
Sample Analysis: After the 6-hour collection period, centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[11]
-
Data Analysis: Compare the mean urine volume and electrolyte excretion of the treatment groups to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).[16]
Table 1: Sample Dose-Response Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/6 hr) ± SEM | Total Na+ Excretion (mEq/6 hr) ± SEM | Total K+ Excretion (mEq/6 hr) ± SEM |
| Vehicle Control | - | 0.85 ± 0.12 | 0.12 ± 0.03 | 0.15 ± 0.04 |
| Methyclothiazide | 5 | 1.45 ± 0.18 | 0.28 ± 0.05 | 0.18 ± 0.05 |
| Methyclothiazide | 15 | 2.10 ± 0.21 | 0.45 ± 0.06 | 0.22 ± 0.06 |
| Methyclothiazide | 50 | 2.35 ± 0.25 | 0.51 ± 0.07 | 0.24 ± 0.07 |
| Furosemide | 10 | 2.80 ± 0.28 | 0.62 ± 0.08 | 0.35 ± 0.09 |
| p<0.05, **p<0.01 compared to Vehicle Control |
Table 2: Pharmacokinetic Parameters of Thiazide Diuretics
| Parameter | Methyclothiazide | Hydrochlorothiazide |
| Onset of Action | ~2 hours[3][7] | ~2 hours[3] |
| Peak Effect | ~6 hours[3][7] | ~4 hours[3] |
| Duration of Action | ~24 hours[3][7] | 6-12 hours[3] |
References
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Mayo Clinic. (2025). Methyclothiazide (oral route) - Side effects & dosage. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4121, Methyclothiazide. Retrieved from [Link]
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Medscape. (n.d.). Methyclothiazide dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Alemayehu, M., et al. (2024). Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice. PMC. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Methyclothiazide used for?. Retrieved from [Link]
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Toma, A., et al. (2016). Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice. NIH. Retrieved from [Link]
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Jo, E., et al. (2023). Anti-Obesity and Diuretic Effects of Immature Watermelon Rind Extract in HFD-Induced Obese Mice. MDPI. Retrieved from [Link]
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Ji, Y., et al. (2021). Predicting sex differences in the effects of diuretics in renal epithelial transport during angiotensin II-induced hypertension. American Physiological Society Journal. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of hydrochlorothiazide diuretic on natriuresis in BAR2 ko mice. Retrieved from [Link]
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Akbari, P., & Khorasani-Zadeh, A. (2023). Thiazide Diuretics. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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SlideShare. (n.d.). Study of diuretic activity of drugs using ratsmice.pptx. Retrieved from [Link]
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Bjorling, D. E., et al. (2015). Void spot assay: recommendations on the use of a simple micturition assay for mice. PMC. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). Evaluation of Diuretic Activity of Ipomoea aquatica (Kalmisak) in Mice Model Study. Retrieved from [Link]
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Dunn, C. Y., & O'Reilly, M. (2022). Using an animal model to predict the effective human dose for oral multiple sclerosis drugs. Wiley Online Library. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Ethical Considerations in Mouse Experiments. Retrieved from [Link]
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Archivos de Neurociencias. (n.d.). Ethical considerations in the use of experimental animals. Retrieved from [Link]
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How to avoid inconsistent results in Methyclothiazide diuretic assays
A Guide to Ensuring Consistency and Reproducibility
Welcome to the technical resource for researchers, scientists, and drug development professionals working with Methyclothiazide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you design robust experiments and troubleshoot the challenges that can lead to inconsistent results. This guide is structured to help you understand the mechanism, execute precise experiments, and resolve common issues encountered during diuretic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methyclothiazide?
A1: Methyclothiazide is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) located on the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[1][2] By blocking this transporter, Methyclothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This increased concentration of ions in the fluid osmotically retains water, leading to diuresis (increased urine production).[1][3]
Q2: Why am I seeing a weaker than expected diuretic effect in my animal model?
A2: Several factors can contribute to a blunted diuretic response. Common causes include the hydration status of the animals, the salt content of their diet, and the route of administration.[4] Dehydrated animals may have a reduced glomerular filtration rate (GFR), which can diminish the drug's effect. Similarly, a low-sodium diet can reduce the amount of sodium reaching the DCT, limiting the target for drug action.[4]
Q3: My in vitro results are not correlating with in vivo data. What could be the reason?
A3: A disconnect between in vitro and in vivo results is a common challenge. This can stem from the limitations of the in vitro model, which may not fully recapitulate the complex physiology of the kidney. For instance, the expression level of the NCC transporter in your cell line might differ from that in the native kidney tubule.[5] Furthermore, factors like drug metabolism, plasma protein binding, and transport to the site of action, which are critical in vivo, are absent in simple in vitro systems.[6]
Q4: What is the best solvent for Methyclothiazide, and how can I avoid precipitation in my assays?
A4: Like many thiazide diuretics, Methyclothiazide has poor aqueous solubility.[5] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[5] To avoid precipitation when diluting the stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) and always include a vehicle control to account for any solvent effects.[4][5] It is also crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce compound solubility.[5]
Q5: How critical is the acclimatization period for animals in metabolic cages?
A5: The acclimatization period is extremely critical for obtaining reliable and consistent data. Placing animals in metabolic cages can be a significant stressor, which can alter their water intake, urine output, and overall physiology. An acclimatization period of at least 24-48 hours allows the animals to adapt to the new environment, reducing stress-induced variability in the experimental results.[4][7]
Understanding the Mechanism of Action
Methyclothiazide's diuretic effect is a direct result of its interaction with the NCC transporter in the distal convoluted tubule. Understanding this pathway is key to designing relevant assays and interpreting results.
Caption: Mechanism of Methyclothiazide in the Distal Convoluted Tubule.
Troubleshooting Inconsistent Results
Inconsistent assay results are a major hurdle in research. This section provides a logical framework for diagnosing and resolving common issues.
Issue 1: High Variability in In Vivo Diuretic Effect
High variability between animals can mask the true effect of the compound. Use the following guide to pinpoint the source of the inconsistency.
Caption: Decision tree for troubleshooting in vivo assay variability.
Issue 2: Poor Results in In Vitro Assays
In vitro assays can be affected by compound solubility, cell health, and assay interference.
| Potential Cause | Recommended Solution & Rationale |
| Compound Precipitation | Solution: Prepare a more dilute stock solution in DMSO before further dilution in aqueous media. Visually inspect for precipitates after dilution. Rationale: Thiazides have low aqueous solubility; high concentrations of DMSO stock added to media can cause the compound to crash out, reducing the effective concentration.[5] |
| Solvent Toxicity | Solution: Always include a vehicle-only control (e.g., 0.5% DMSO in media). Perform a dose-response curve for the solvent to determine its non-toxic concentration. Rationale: Solvents like DMSO can be toxic to cells at higher concentrations, confounding viability or functional readouts.[4] |
| Low Target Expression | Solution: Verify the expression of the NCC transporter (SLC12A3) in your chosen cell line using qPCR or Western blotting. Rationale: If the drug target is not present or is expressed at very low levels, no biological effect will be observed.[5] |
| Assay Interference | Solution: If using metabolic assays for viability (e.g., MTT, XTT), consider confirming results with a non-metabolic method (e.g., trypan blue exclusion or a fluorescence-based live/dead stain). Rationale: The compound itself might interfere with the enzymatic reactions of viability assays, leading to false positive or negative results.[4] |
Issue 3: Difficulty in Quantifying Methyclothiazide in Biological Samples
Accurate quantification is essential for pharmacokinetic and pharmacodynamic studies.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Analytical Method | Solution: Use highly sensitive and specific methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Rationale: These methods are the gold standard for accurately quantifying small molecules in complex biological matrices like plasma or urine.[4][8] |
| Inefficient Sample Extraction | Solution: Optimize the extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and consistent recovery of the drug from the matrix. Rationale: Poor recovery will lead to an underestimation of the drug concentration.[9][10] |
| Matrix Effects | Solution: Utilize an internal standard and perform matrix effect experiments during method validation. Rationale: Components in biological samples can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate quantification. An internal standard helps to correct for this variability.[4] |
| Compound Instability | Solution: Assess the stability of Methyclothiazide in the biological matrix under the conditions of collection, storage, and analysis (e.g., freeze-thaw stability, bench-top stability). Rationale: Degradation of the compound before analysis will result in artificially low concentration measurements. Store samples appropriately, protected from light and moisture.[4] |
Experimental Protocols
Protocol: In Vivo Diuretic Activity in Rats (Modified Lipschitz Test)
This protocol is a standard method for assessing the diuretic, natriuretic, and kaliuretic effects of a test compound.[7][11][12]
1. Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (180-250g).
-
House animals in metabolic cages for at least 3 days before the experiment for adaptation, with free access to standard chow and water.[7]
2. Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water).
-
Group 2: Positive Control (e.g., Hydrochlorothiazide, 10 mg/kg).
-
Group 3-5: Test Article (Methyclothiazide at low, medium, and high doses).
3. Experimental Procedure:
-
Fast animals for 18 hours prior to the experiment, with free access to water.
-
Administer a saline load (0.9% NaCl, 25 mL/kg, orally) to all animals to ensure a consistent state of hydration and promote baseline urine flow.[7]
-
Immediately after the saline load, administer the vehicle, positive control, or test article via the desired route (typically oral gavage).
-
Place the rats back into their individual metabolic cages.
-
Collect urine at specified intervals, for example, 0-5 hours and 5-24 hours.
4. Data Collection and Analysis:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Calculate the total urine output and the total excretion of Na+ and K+.
-
Compare the results from the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[1]
-
Calculate the Diuretic Index (Lipschitz value) = (Mean urine volume of test group) / (Mean urine volume of control group). A value > 1 indicates diuretic activity.[1]
Caption: General experimental workflow for in vivo diuretic studies.
Representative Data
Specific dose-response data for Methyclothiazide from preclinical studies are not widely available in public literature. Therefore, data from studies on Hydrochlorothiazide (HCTZ), a structurally and mechanistically similar thiazide diuretic, are presented as a representative example.[1]
Table 1: Representative Effect of HCTZ on Urine Volume and Electrolyte Excretion in Rats (24h) Data are hypothetical and representative of typical findings for thiazide diuretics.[1]
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |
| Vehicle Control | - | 10.5 | 1.2 | 0.8 |
| Hydrochlorothiazide | 10 | 16.8 | 2.5 | 1.1 |
| Hydrochlorothiazide | 20 | 18.9 | 3.8 | 1.4 |
References
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What is the mechanism of Methyclothiazide? Patsnap Synapse. Available from: [Link]
-
Preclinical screening of diuretics.pptx. Slideshare. Available from: [Link]
-
Preclinical Screening of Diuretics: Katariya Mahima M Arshad I. Shaikh. Scribd. Available from: [Link]
-
Methyclothiazide Drug Information. PharmaCompass.com. Available from: [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. Available from: [Link]
-
Methyclothiazide CID 4121. PubChem. Available from: [Link]
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Evaluation of diuretics.pptx. Slideshare. Available from: [Link]
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What is Methyclothiazide used for? Patsnap Synapse. Available from: [Link]
-
A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. Available from: [Link]
-
In-vitro and in-vivo methods of diuretics & antihypertensive final.pptx. Slideshare. Available from: [Link]
-
Screening Method of Diuretic Activity. YouTube. Available from: [Link]
-
A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. Available from: [Link]
-
In-vitro and in-vivo methods of diuretics & antihypertensive final.pptx. Slideshare. Available from: [Link]
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Thiazide-induced hyponatraemia: distinguishing hypovolaemic and euvolaemic subtypes to guide management strategies. R Discovery. Available from: [Link]
-
Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. ResearchGate. Available from: [Link]
-
Thiazide-induced hyponatraemia: distinguishing hypovolaemic and euvolaemic subtypes to guide management strategies. ResearchGate. Available from: [Link]
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Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate. Available from: [Link]
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Thiazide Diuretics & Nursing Considerations. Lecturio. Available from: [Link]
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Thiazide Diuretics. StatPearls - NCBI Bookshelf. Available from: [Link]
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Diuretics and Electrolyte Abnormalities. AHRQ Patient Safety Network. Available from: [Link]
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Thiazide-Induced Hyponatremia. PMC - NIH. Available from: [Link]
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Potency Assay Guide. Pharmaron. Available from: [Link]
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Methyclothiazide dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]
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What should be checked before using Thiazide (thiazide diuretics)? Dr.Oracle. Available from: [Link]
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Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PubMed. Available from: [Link]
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Factors Influencing Drug Effectiveness: A Comprehensive Analysis. Longdom Publishing. Available from: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available from: [Link]
-
Mechanisms of methyclothiazide-induced inhibition of contractile responses in rat aorta. PubMed. Available from: [Link]
-
Analytical Methods for Biologics. BioProcess International. Available from: [Link]
-
Factors modifying drug action, efficacy & potency. Slideshare. Available from: [Link]
-
Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center. Available from: [Link]
-
A Review of Critical Differences among Loop, Thiazide, and Thiazide-Like Diuretics. The Journal of Clinical Hypertension. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Methyclothiazide? [synapse.patsnap.com]
- 3. What is Methyclothiazide used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Addressing Methyclothiazide interference in colorimetric and spectrophotometric assays
Technical Support Center: Methyclothiazide Interference
Welcome to the Technical Support Center for addressing methyclothiazide interference in colorimetric and spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this thiazide diuretic. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding potential assay interference from methyclothiazide.
Q1: What is methyclothiazide and why might it interfere with my assay?
Methyclothiazide is a thiazide diuretic used to treat hypertension and edema.[1][2] Its chemical structure, a substituted benzothiadiazine, contains moieties that can interact with assay components.[1][3][4] Interference can arise from several of its physicochemical properties:
-
UV Absorbance: The molecule absorbs light in the UV spectrum, which can overlap with the absorbance wavelength of your analyte or chromogenic product, leading to artificially high readings.[5]
-
Redox Activity: The thiazide structure has the potential to participate in redox reactions, which can interfere with assays that rely on redox chemistry, such as certain cell viability (MTT, XTT) or enzyme assays.[5]
-
Chemical Reactivity: The sulfonamide group and other parts of the molecule could potentially react with assay reagents, leading to signal quenching or enhancement.[6][7]
Q2: Which types of assays are most susceptible to methyclothiazide interference?
Assays that rely on spectrophotometric or colorimetric readouts are most at risk.[5] This includes, but is not limited to:
-
Protein quantification assays (e.g., Bradford, BCA).[5]
-
ELISA formats that use a colorimetric substrate.[5]
-
Cell viability and cytotoxicity assays (e.g., MTT, XTT, LDH).[5]
-
Enzymatic assays that produce a colored or UV-absorbent product.
-
Assays measuring hydrogen peroxide generation.[8]
Q3: What are the tell-tale signs of assay interference?
Common indicators of interference include:[5]
-
High background signal: Your "no analyte" or vehicle controls show an unexpectedly high absorbance.
-
Inconsistent or non-reproducible results: Replicates show high variability.
-
Non-linear dose-response curves: The relationship between concentration and signal is not as expected.
-
Lower-than-expected readings: The compound may be quenching the signal produced by the assay chemistry.
Q4: I suspect interference. What is the very first step I should take?
The first step is to confirm the interference by running proper controls.[5] The most critical control is to measure the absorbance of methyclothiazide alone in your assay buffer at the detection wavelength. This will immediately tell you if the drug itself has intrinsic absorbance that could be confounding your results.
Part 2: The Chemistry of Interference
Understanding the "why" behind the interference is crucial for effective troubleshooting. Methyclothiazide's structure (C₉H₁₁Cl₂N₃O₄S₂) is the root cause.[3][4]
-
Spectral Overlap: The benzothiadiazine ring system is a chromophore, meaning it absorbs UV light. If your assay's endpoint is measured at a wavelength where methyclothiazide also absorbs, the spectrophotometer cannot distinguish between the drug and your target signal. This leads to a positive interference, where the measured absorbance is the sum of your analyte's signal and the drug's absorbance.
-
Chemical Reactivity with Assay Reagents: Some colorimetric assays rely on sensitive chemical reactions. For instance, assays that measure redox potential can be affected by any compound that has oxidizing or reducing properties. The sulfonamide groups on methyclothiazide could potentially interact with reagents like tetrazolium salts (in MTT/XTT assays) or copper ions (in BCA assays), either inhibiting or enhancing the color development process.[6]
Part 3: Troubleshooting Guide & Mitigation Strategies
This section is structured in a problem/solution format to directly address issues you may be facing.
Issue 1: High Background Signal in Vehicle Controls
You Observe: Wells containing only the assay buffer and methyclothiazide (but no analyte) show a significant absorbance reading at your measurement wavelength.
Probable Cause: Direct spectral interference. Methyclothiazide is absorbing light at the same wavelength as your assay's chromophore.[5]
Solution Workflow:
-
Characterize the Interference: First, you must determine the absorbance spectrum of methyclothiazide in your specific assay buffer.
-
Subtract the Background: If the interference is moderate and consistent, you can subtract the absorbance value of a "methyclothiazide-only" control from all your experimental wells.
-
Change Wavelength: If background subtraction is not sufficient, check if your assay allows for measurement at an alternative wavelength where methyclothiazide's absorbance is minimal.
-
Sample Purification: If the above steps fail, you must remove the interfering drug from the sample before the assay.
Caption: Troubleshooting workflow for high background signals.
Issue 2: Non-Linear or Inaccurate Standard Curve
You Observe: Your standard curve is not linear, or when you perform a spike-and-recovery experiment, the recovery of your spiked analyte is significantly lower or higher than 100%.
Probable Cause: Chemical interference. Methyclothiazide is reacting with assay reagents or inhibiting/enhancing an enzymatic reaction, affecting the rate and extent of color development.[6]
Solution Workflow:
-
Validate with Spike and Recovery: This is the definitive test to confirm chemical interference.
-
Modify Assay Conditions: Sometimes, small changes to the assay protocol (e.g., incubation time, reagent concentration) can minimize reactivity. This requires systematic optimization.
-
Sample Purification: The most robust solution is to physically remove the methyclothiazide from the sample prior to analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Part 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the essential validation and purification experiments.
Protocol 1: Spike and Recovery for Interference Validation
This protocol validates whether your analytical method is suitable for its intended purpose by demonstrating its accuracy in the presence of potential interferences.[9][10]
Objective: To determine if the presence of methyclothiazide affects the quantification of a known amount of analyte.
Methodology:
-
Prepare Samples: Create three sets of samples:
-
Set A (Matrix): Your sample matrix (e.g., plasma, cell lysate) without any analyte or methyclothiazide.
-
Set B (Matrix + Analyte): Your sample matrix spiked with a known concentration of your analyte.
-
Set C (Matrix + Analyte + Methyclothiazide): Your sample matrix spiked with the same known concentration of analyte AND the concentration of methyclothiazide you expect in your test samples.
-
-
Run Assay: Perform your colorimetric or spectrophotometric assay on all three sets of samples, including all necessary blanks and controls.
-
Calculate Recovery:
-
Measure the signal for all samples.
-
Calculate the "net analyte signal" for Set B: Signal(B) - Signal(A).
-
Calculate the "net analyte signal" for Set C: Signal(C) - Signal(A+Methyclothiazide). Note: Signal(A+Methyclothiazide) is the signal from the matrix with only methyclothiazide added.
-
Calculate the percent recovery using the formula: % Recovery = (Net Signal from Set C / Net Signal from Set B) * 100
-
Interpretation of Results:
| % Recovery | Interpretation | Recommended Action |
| 90-110% | No significant interference. | Proceed with the assay. Background subtraction may be sufficient. |
| 70-90% or 110-130% | Moderate interference. | Method optimization or background correction may be needed. |
| <70% or >130% | Severe interference. | Sample purification is required before running the assay. |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To selectively remove methyclothiazide and other thiazide diuretics from a biological sample, such as plasma or urine, prior to analysis.[11][12][13][14]
Principle: SPE separates components of a mixture based on their physical and chemical properties. For thiazides, a reversed-phase (e.g., C8 or C18) cartridge is often effective.
Methodology (Example for Plasma):
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., RP-select B) by passing methanol followed by ultrapure water through it.[11]
-
Sample Loading: Load the plasma sample onto the conditioned cartridge. The non-polar methyclothiazide will bind to the stationary phase, while more polar matrix components may pass through.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove loosely bound impurities without dislodging the drug.
-
Elution: Elute your analyte of interest using a solvent system that leaves the methyclothiazide bound to the column (if your analyte is more polar) OR elute the methyclothiazide with a strong organic solvent (like acetonitrile) to waste, and then elute your analyte. The exact solvents will depend on the relative polarities of your analyte and methyclothiazide.
-
Assay: The resulting eluate, now free of the interfering drug, can be used in your assay.
Caption: General workflow for Solid-Phase Extraction.
Part 5: Final Recommendations & Best Practices
-
Always Validate: Never assume an assay is free from interference. Analytical method validation is a required step to ensure data integrity, especially in regulated environments.[9][15][16]
-
Consult the Literature: Before starting, search for publications that have measured your analyte in the presence of thiazide diuretics. Their methods can provide a valuable starting point.
-
Document Everything: Keep meticulous records of your validation experiments, including control results, recovery calculations, and any protocol modifications. This is crucial for troubleshooting and for ensuring the reproducibility of your work.[15]
By following this guide, you can systematically identify, characterize, and mitigate interference from methyclothiazide, leading to more accurate and reliable data in your research.
References
- 1. CAS 135-07-9: Methyclothiazide | CymitQuimica [cymitquimica.com]
- 2. Methyclothiazide (Methyclothiazide Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Interference in colorimetric reactions for measuring hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Best practices for handling and storing Methyclothiazide powder and solutions
Welcome to the technical support guide for Methyclothiazide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the handling, storage, and use of Methyclothiazide powder and solutions in a laboratory setting. The following question-and-answer guide offers field-proven insights and scientifically grounded protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Compound Fundamentals & Physicochemical Properties
This section covers the basic chemical and physical properties of Methyclothiazide that are crucial for its proper handling and use in experimental settings.
Q1: What is Methyclothiazide and what are its core physicochemical properties?
A1: Methyclothiazide is a thiazide diuretic that functions by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, which leads to increased excretion of sodium, chloride, and water.[1][2] It is classified as a benzothiadiazine derivative.[3] Understanding its properties is the first step in ensuring its proper use. Methyclothiazide is a white to practically white crystalline powder that is odorless or has a slight odor.[1][3]
Table 1: Physicochemical Properties of Methyclothiazide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | [1][4][5] |
| Molecular Weight | 360.24 g/mol | [1][4][6] |
| CAS Number | 135-07-9 | [1][4][5] |
| Melting Point | ~225 °C | [1][4][5] |
| pKa | 9.4 (at 25°C) | [4][5] |
| Appearance | White to practically white crystalline powder |[1] |
Q2: What is the solubility profile of Methyclothiazide in common laboratory solvents?
A2: Methyclothiazide's low aqueous solubility is a critical factor in preparing solutions for experiments.[1] It is very slightly soluble in water, with a reported solubility of approximately 50 mg/L at room temperature.[4] Its solubility is significantly better in organic solvents. This information is vital for selecting the appropriate vehicle for both in vitro and in vivo studies.
Table 2: Solubility of Methyclothiazide in Common Solvents
| Solvent | Solubility Description | Source(s) |
|---|---|---|
| Water | Very slightly soluble (50 mg/L) | [1][3][4] |
| DMSO | Soluble | [1] |
| Methanol | Sparingly soluble / Slightly soluble | [1][3][4] |
| Ethanol | Slightly soluble | [1][3] |
| Acetone | Freely soluble | [3] |
| Pyridine | Freely soluble | [3] |
| Chloroform | Almost insoluble | [5] |
| Benzene | Almost insoluble |[5] |
Section 2: Handling and Safety Precautions
Proper handling of Methyclothiazide powder is essential to ensure personnel safety and prevent contamination.
Q3: What are the primary hazards associated with Methyclothiazide powder and what personal protective equipment (PPE) is required?
A3: According to its Safety Data Sheet (SDS), Methyclothiazide is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Therefore, stringent safety protocols must be followed.
-
Engineering Controls: Always handle Methyclothiazide powder in a chemical fume hood or a well-ventilated area to minimize dust generation and inhalation.[1][7] Facilities should be equipped with an eyewash fountain.[7]
-
Personal Protective Equipment (PPE):
Q4: What are the immediate first aid measures in case of accidental exposure?
A4: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[7][8]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7][8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Section 3: Preparation of Stock Solutions
The low aqueous solubility of Methyclothiazide necessitates the use of organic solvents for preparing stock solutions.
Q5: What is the recommended procedure for preparing a stock solution of Methyclothiazide?
A5: DMSO is the most common solvent for preparing high-concentration stock solutions due to Methyclothiazide's good solubility in it.[1] The following protocol outlines the preparation of a 10 mM stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM Methyclothiazide Stock Solution in DMSO
-
Pre-calculation: Determine the mass of Methyclothiazide needed. For a 10 mM solution (Molecular Weight = 360.24 g/mol ), you will need 3.60 mg per 1 mL of DMSO.
-
Weighing: Using a calibrated analytical balance within a chemical fume hood, accurately weigh the required amount of Methyclothiazide powder.[1]
-
Dissolution: Add the weighed powder to an appropriate sterile tube. Add the calculated volume of DMSO to achieve the final 10 mM concentration.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat which could lead to degradation.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store immediately under the recommended conditions (see Section 4).[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 135-07-9,Methyclothiazide | lookchem [lookchem.com]
- 5. Methyclothiazide [drugfuture.com]
- 6. Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Methyclothiazide in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Methyclothiazide in primary cell culture models. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate, identify, and mitigate off-target effects in your experiments. As primary cells offer a more physiologically relevant system compared to immortalized cell lines, they can also be more sensitive to unintended compound activities.[1][2] Understanding and controlling for these variables is paramount for generating robust and reproducible data.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Methyclothiazide. Each issue is followed by potential causes and actionable solutions.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
You've treated your primary endothelial (or other non-renal) cells with Methyclothiazide and observe significant cell death at concentrations that are not expected to be cytotoxic.
Potential Causes:
-
Solvent Toxicity: The most common solvent for Methyclothiazide is Dimethyl Sulfoxide (DMSO).[3] Primary cells can be particularly sensitive to DMSO concentrations.
-
Off-Target Metabolic Interference: Thiazide diuretics can interfere with cellular metabolic activity, which can be misinterpreted as cytotoxicity by assays like MTT or XTT that rely on metabolic function.[4]
-
Compound Degradation: Improper storage or handling of Methyclothiazide can lead to degradation products that may be more toxic than the parent compound.[3]
-
Cell Culture Stress: Primary cells are sensitive to their environment. Sub-optimal culture conditions can synergize with the compound to induce cell death.
Solutions & Experimental Workflow:
-
Validate Solvent Tolerance:
-
Protocol: Run a dose-response curve with your solvent (e.g., DMSO) alone, using the same concentrations as in your experiment.
-
Rationale: This will establish the maximum non-toxic concentration of the solvent for your specific primary cell type. Always include a vehicle-only control in your experiments.[5]
-
-
Employ a Multi-Assay Approach for Viability:
-
Protocol: Do not rely solely on metabolic assays. Concurrently use an assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, or one that directly counts live/dead cells (e.g., Trypan Blue exclusion or fluorescence-based assays with Calcein-AM/Propidium Iodide).
-
Rationale: If you see a drop in the MTT signal but not a significant increase in LDH release, it suggests the compound is impairing metabolic function rather than causing cell lysis.[3][4]
Workflow for Differentiating Cytotoxicity from Metabolic Inhibition
Caption: Workflow to distinguish metabolic effects from true cytotoxicity.
-
-
Ensure Compound Integrity:
Issue 2: Inconsistent or Irreproducible Phenotypic Effects
You observe a specific cellular response (e.g., changes in morphology, gene expression) in one experiment, but fail to reproduce it consistently.
Potential Causes:
-
Primary Cell Variability: Primary cells from different donors or even different passages from the same donor can exhibit significant variability.[1]
-
Variable Off-Target Engagement: The expression levels of off-target proteins may vary between cell batches, leading to inconsistent responses.
-
Inconsistent Dosing: Inaccurate pipetting or issues with compound solubility can lead to variations in the final concentration in the culture medium.
Solutions & Experimental Workflow:
-
Characterize Your Primary Cells:
-
Protocol: For each new batch or donor of primary cells, perform baseline characterization. This could include verifying the expression of key markers and, if possible, the expression of Methyclothiazide's known on-target (NCC, if applicable to your cell type) and suspected off-targets (e.g., carbonic anhydrases, KCa channels, NAPE-PLD).[6][7][8]
-
Rationale: This helps to ensure that you are working with a consistent biological model system.
-
-
Rigorous Dosing Protocol:
-
Protocol: Always prepare a master mix of the final dilution of Methyclothiazide in the culture medium to add to your wells, rather than adding a small volume of concentrated stock to each well individually.
-
Rationale: This minimizes pipetting errors and ensures a uniform final concentration across all replicate wells.
-
-
Confirm Target Engagement:
-
Protocol: If you are investigating a specific off-target, use a secondary method to confirm that Methyclothiazide is engaging with it at the concentrations used. This could involve using a known inhibitor of the off-target as a positive control or a downstream functional assay.
-
Rationale: This helps to validate that the observed phenotype is linked to the engagement of the intended off-target.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Methyclothiazide, and why is it relevant to my non-renal primary cell culture?
A1: Methyclothiazide's primary, well-established mechanism is the inhibition of the sodium-chloride symporter (NCC), which is predominantly found in the distal convoluted tubules of the kidney.[9][10] This action leads to increased excretion of sodium and water, which is its therapeutic diuretic effect.[9][10] For most non-renal primary cell cultures, the NCC is not expressed or is present at very low levels. Therefore, any effects observed in these cells are likely due to off-target mechanisms. It is crucial to verify the absence of NCC expression in your cell model (e.g., via qPCR or Western blot) to confidently attribute observed effects to off-target interactions.[3]
Q2: What are the known or suspected off-target mechanisms of Methyclothiazide that I should be aware of?
A2: Several off-target mechanisms have been proposed or identified, which could be relevant in primary cell cultures:
-
Vasodilation: Methyclothiazide may cause relaxation of vascular smooth muscle. This could be mediated through actions on carbonic anhydrases or by opening large-conductance calcium-activated potassium (KCa) channels.[6][7]
-
Endocannabinoid System Modulation: A recently identified target is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme in the endocannabinoid system.[8][11] This interaction could influence various signaling pathways related to inflammation and cell survival.
-
Nitric Oxide Signaling: In rat aorta, Methyclothiazide's inhibitory effect on norepinephrine-induced contraction was shown to be dependent on endothelium-derived nitric oxide (NO).[12] This suggests a potential impact on NO signaling pathways in endothelial cells.
Potential Off-Target Signaling Pathways of Methyclothiazide
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAPE-PLD is target of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Methyclothiazide? [synapse.patsnap.com]
- 10. What is Methyclothiazide used for? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of methyclothiazide-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Methyclothiazide and Its Metabolites: A Technical Guide to HPLC Mobile Phase Optimization
A Technical Support Center Publication by a Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chromatographic analysis of Methyclothiazide and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) methods for robust and reliable separation. We will delve into the "why" behind the "how," ensuring your methods are not only effective but also scientifically sound and defensible.
This guide is structured as a dynamic troubleshooting and FAQ resource. We will address common challenges and questions head-on, providing practical, field-tested solutions grounded in established scientific principles.
Troubleshooting Guide: Resolving Common Separation Issues
This section is dedicated to tackling the specific, often frustrating, problems that can arise during method development and routine analysis.
Issue 1: Poor Resolution Between the Parent Drug (Methyclothiazide) and a Key Metabolite
Question: "My chromatogram shows significant peak co-elution or poor resolution (Rs < 1.5) between Methyclothiazide and what I suspect is a primary hydroxylated metabolite. How can I improve their separation using mobile phase optimization?"
Answer: This is a classic challenge, often rooted in the subtle structural similarities between a parent drug and its phase I metabolites. A hydroxylated metabolite will be more polar than the parent compound, leading to earlier elution in reversed-phase HPLC. To enhance resolution, we need to manipulate the subtle differences in their physicochemical properties, primarily their polarity and ionization state.
Underlying Principles: The resolution between two peaks in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). While all are important, selectivity (α) is the most powerful tool for separating closely eluting compounds.[1] Selectivity is a measure of the relative retention of two analytes. We can significantly alter selectivity by modifying the mobile phase composition.[2]
Step-by-Step Mobile Phase Optimization Strategy:
-
Evaluate and Adjust Mobile Phase pH:
-
Rationale: Methyclothiazide is a thiazide diuretic with an acidic sulfonamide group, giving it a pKa of approximately 9.4.[3][4] To ensure consistent ionization and sharp peaks, it is best to work at a pH at least 1.5 to 2 units away from the pKa.[5][6] Varying the pH can alter the ionization state of both the analyte and any residual silanol groups on the column, thus changing selectivity.[1][7]
-
Protocol:
-
Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0). Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[8]
-
For each pH, perform an injection of your sample mixture.
-
Analyze the resulting chromatograms, paying close attention to the change in retention time and, most importantly, the resolution between the Methyclothiazide and metabolite peaks.
-
-
Expected Outcome: You will likely observe significant shifts in the retention times of both compounds as the pH changes. Since the metabolite's polarity is different, the magnitude of this shift will likely differ between the two, altering the selectivity and, hopefully, improving the resolution.
-
-
Modify the Organic Modifier Concentration (Gradient Optimization):
-
Rationale: If you are using a gradient elution, the steepness of the gradient plays a critical role in resolution. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[9][10]
-
Protocol:
-
Start with your initial gradient profile (e.g., a "scouting" gradient of 5–95% organic in 20 minutes).[9]
-
Identify the elution window of your target compounds.
-
Systematically decrease the gradient slope within that window. For example, if the compounds elute between 40% and 50% organic, you can flatten the gradient in that range to enhance separation.
-
-
Data-Driven Decision Making:
-
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Gradient Profile | Linear: 5-95% B in 15 min | Multi-step: 5-35% B in 5 min, 35-50% B in 15 min, 50-95% B in 2 min | A shallower gradient in the elution region of interest increases interaction time with the stationary phase, enhancing resolution for closely eluting peaks. |
| Gradient Slope (in elution zone) | 6%/minute | 1%/minute | A shallower gradient improves the separation of compounds with similar polarities.[11] |
-
Change the Organic Modifier:
-
Rationale: The choice of organic solvent (typically acetonitrile or methanol) can have a profound impact on selectivity. Acetonitrile and methanol have different solvating properties and engage in different types of intermolecular interactions (dipole-dipole, hydrogen bonding) with the analytes.[12][13] Switching from one to the other can alter the elution order or significantly change the relative retention.[14]
-
Protocol:
-
If you are currently using acetonitrile, prepare a mobile phase with methanol. Note that methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so you will likely need a higher concentration to achieve similar retention times.[15]
-
Run your sample with the methanol-based mobile phase and compare the selectivity and resolution to your acetonitrile method.
-
-
Workflow for Improving Resolution:
Caption: A systematic workflow for optimizing mobile phase to improve peak resolution.
Issue 2: Peak Tailing of Methyclothiazide
Question: "I'm observing significant tailing for the Methyclothiazide peak, which is compromising my ability to accurately integrate and quantify it. What are the likely causes related to the mobile phase?"
Answer: Peak tailing is a common issue that can often be traced back to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase compatibility.[16][17] For an acidic compound like Methyclothiazide, a primary suspect is the interaction with residual, un-endcapped silanol groups on the silica-based stationary phase.[18][19]
Underlying Principles: Silica-based C18 columns, the workhorse of reversed-phase HPLC, can have residual acidic silanol groups (Si-OH) on their surface.[20] If the mobile phase pH is not appropriately controlled, these silanols can become deprotonated (Si-O-) and interact electrostatically with any positively charged sites on the analyte, or through hydrogen bonding.[21] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[17]
Troubleshooting Steps for Peak Tailing:
-
Optimize Mobile Phase pH:
-
Rationale: As discussed previously, the pH of the mobile phase controls the ionization state of both the analyte and the stationary phase silanols. By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5), you ensure that the silanol groups are protonated (Si-OH) and therefore less likely to engage in undesirable ionic interactions.[22] This is often the most effective way to mitigate peak tailing for acidic and basic compounds.
-
Protocol:
-
Prepare a mobile phase with a buffer at a lower pH, such as 0.1% formic acid or a pH 3.0 phosphate buffer.
-
Inject your standard and observe the peak shape. You should see a significant improvement in symmetry.
-
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can help to "shield" the analyte from interacting with the active sites on the stationary phase. The buffer ions can compete for these sites, effectively masking them from the analyte.[23]
-
Protocol:
-
If you are using a 10 mM buffer, try increasing the concentration to 25 mM or even 50 mM (be mindful of the solubility in the organic portion of your mobile phase).[5]
-
Compare the peak shapes obtained with the different buffer strengths.
-
-
-
Consider a Mobile Phase Additive:
-
Rationale: Sometimes, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA is a silanol-masking agent; it preferentially interacts with the active silanol sites, preventing the analyte from doing so.
-
Caution: TEA can be difficult to remove from an HPLC system and can suppress ionization in mass spectrometry (MS) detectors. Use it judiciously and only if other options fail. A concentration of 0.1% is a typical starting point.
-
Logical Relationship Diagram for Tailing:
Caption: Causes and mobile phase solutions for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to method development for Methyclothiazide and its metabolites.
Q1: Where should I start with mobile phase selection for a new method to separate Methyclothiazide and its metabolites?
A1: A great starting point for method development is to use a generic gradient with a C18 column. This allows you to quickly determine the approximate retention behavior of your analytes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This provides a low pH to ensure good peak shape for the acidic parent drug.
-
Mobile Phase B (Organic): Acetonitrile. It is generally preferred over methanol as a starting solvent due to its lower viscosity and UV transparency.[24]
-
Initial Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV, at a wavelength where Methyclothiazide has significant absorbance (e.g., around 267 nm).[3]
This initial run will give you a good idea of the retention times of your compounds and will be the foundation for the optimization steps described in the troubleshooting guide.
Q2: How does the choice between acetonitrile and methanol affect the separation of Methyclothiazide and its metabolites?
A2: As mentioned earlier, acetonitrile and methanol have different properties that can be exploited to fine-tune selectivity.[14]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Implication for Methyclothiazide Separation |
| Elution Strength | Stronger | Weaker | You will need a higher percentage of MeOH to achieve the same retention time as with ACN.[12] |
| Selectivity | Aprotic with a strong dipole moment. | Protic, capable of hydrogen bonding.[12] | The hydroxylated metabolites, with their added -OH group, may interact more strongly with methanol through hydrogen bonding, leading to significant changes in selectivity compared to the parent drug. This can be used to improve resolution.[15] |
| Viscosity/Pressure | Lower | Higher | ACN/water mixtures have lower viscosity, resulting in lower backpressure, which can be advantageous for high flow rates or long columns.[12][14] |
It is often worthwhile to screen both solvents during method development, as one may provide a superior separation for your specific set of analytes.
Q3: What are the signs that my mobile phase is unstable or has been improperly prepared?
A3: An unstable or poorly prepared mobile phase can be a significant source of variability and chromatographic problems. Look out for these signs:
-
Shifting Retention Times: If you observe a gradual drift in retention times over a sequence of runs, it could indicate that the organic modifier is evaporating. Ensure your mobile phase bottles are well-sealed.
-
Baseline Noise or Drift: This can be caused by poorly mixed mobile phases, buffer precipitation, or microbial growth in unpreserved aqueous phases. Always filter your buffers and consider preparing them fresh daily.[25]
-
Split Peaks: This can occur if the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase starting at 5% acetonitrile). This is known as solvent mismatch. Always try to dissolve your sample in the initial mobile phase composition.
-
Sudden Pressure Spikes: This could be due to buffer precipitation in the lines or on the column. This is a risk when using high concentrations of phosphate buffers with high percentages of acetonitrile. Always check the miscibility and solubility of your chosen buffer in your organic solvent.
By understanding the fundamental principles of chromatography and adopting a systematic, logical approach to troubleshooting, you can efficiently optimize your HPLC mobile phase to achieve robust and reliable separation of Methyclothiazide and its metabolites.
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes.
- SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide.
- Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?
- A Guide to HPLC and LC-MS Buffer Selection.
- Methyclothiazide.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- Reversed-phase HPLC Buffers.
- Phenomenex. LC Technical Tip.
-
Restek. (2014, March 11). [11]Troubleshooting HPLC- Tailing Peaks. Retrieved from
- Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- PharmaGuru. (2025, August 6). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?
- PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- The Theory of HPLC Column Chemistry.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- Agilent. Control pH During Method Development for Better Chromatography.
- Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- (2025, August 6). Multi-segment linear gradient optimization strategy based on resolution map in HPLC.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- HPLC - Size Exclusion.
- PubChem. Methyclothiazide. National Center for Biotechnology Information.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. Methyclothiazide [drugfuture.com]
- 4. Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. hplc.eu [hplc.eu]
- 9. mastelf.com [mastelf.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. welch-us.com [welch-us.com]
- 12. chromtech.com [chromtech.com]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. Blogs | Restek [discover.restek.com]
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- 25. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
This guide provides in-depth troubleshooting for common artifacts and issues encountered during the analytical assay of Methyclothiazide. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and the scientific rationale behind them to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
High-Performance Liquid Chromatography (HPLC) Assays
Answer:
Peak tailing in HPLC for a compound like Methyclothiazide, a thiazide diuretic, is a common issue that can compromise peak integration and quantification accuracy. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.[1][2]
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups on the surface. These acidic silanols can interact with the basic nitrogen atoms in the Methyclothiazide structure, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: The key is to control the ionization state of both the analyte and the silanol groups. Methyclothiazide has a pKa value around 9.4.[3] To minimize interactions with acidic silanols, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa, which will keep Methyclothiazide protonated and reduce its interaction with the stationary phase.[4][5] A mobile phase pH of 2.5-3.5 is a good starting point.
-
Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column will significantly reduce the number of free silanol groups available for secondary interactions.
-
Solution 3: Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, can mask the active silanol sites and improve peak shape.
-
-
Column Overload: Injecting too high a concentration of Methyclothiazide can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[2]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Experimental Protocol: Optimizing Mobile Phase pH for Methyclothiazide Analysis
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate or acetate buffer) with pH values ranging from 2.5 to 4.5.
-
Mobile Phase Preparation: Mix the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v).
-
Equilibrate the System: Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of Methyclothiazide and observe the peak shape.
-
Evaluate and Adjust: Compare the tailing factor for each pH and select the pH that provides the most symmetrical peak. A tailing factor close to 1 is ideal.[1]
Answer:
Ghost peaks are extraneous peaks that can appear in a chromatogram and interfere with the analysis.[7] Their origin can be from the sample, the mobile phase, or the HPLC system itself. A systematic approach is necessary to identify and eliminate them.
Troubleshooting Flowchart for Ghost Peaks:
Caption: A systematic workflow to identify the source of ghost peaks.
Common Sources and Solutions:
| Source of Ghost Peak | Troubleshooting Steps |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and water. Filter all mobile phase components through a 0.45 µm filter.[7] |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent. Check for and replace contaminated pump seals or rotor seals.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject a series of blank samples to ensure the system is clean before running the next sample. |
| Sample Diluent | Ensure the sample diluent is the same as or weaker than the initial mobile phase to prevent peak distortion and ghost peaks.[1] |
| Degradation of Methyclothiazide | Methyclothiazide can degrade under certain conditions.[9] Ensure samples are stored properly (e.g., protected from light and at a suitable temperature) and analyzed within their stability window. |
Bioanalytical Assays (LC-MS/MS)
Answer:
Low and inconsistent recovery in SPE is a frequent challenge in bioanalysis and can be attributed to several factors related to the sorbent, solvents, and sample properties.[10][11][12]
Key Factors and Optimization Strategies:
-
Incorrect Sorbent Selection: The choice of sorbent is critical for effective retention of Methyclothiazide.
-
Solution: For a moderately non-polar compound like Methyclothiazide, a reversed-phase sorbent (e.g., C8 or C18) is a suitable choice. Ensure the sorbent chemistry is appropriate for the analyte's properties.
-
-
Improper Sample Pre-treatment: The pH of the plasma sample can affect the ionization state of Methyclothiazide and its retention on the sorbent.
-
Solution: Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of Methothiazide (~9.4) to ensure it is in its neutral form, which will enhance its retention on a reversed-phase sorbent.
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb Methyclothiazide from the sorbent.
-
Solution: Increase the organic content of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). The addition of a small amount of a pH modifier (e.g., formic acid or ammonia, depending on the sorbent and analyte) can also improve elution efficiency.
-
-
Flow Rate Issues: A flow rate that is too high during sample loading or elution can lead to incomplete binding or elution.
-
Solution: Optimize the flow rate for each step of the SPE process. Slower flow rates generally allow for better interaction between the analyte and the sorbent.[11]
-
Experimental Protocol: Systematic SPE Method Development
-
Sorbent Screening: Test different reversed-phase sorbents (C8, C18, polymer-based) to find the one with the best retention and recovery for Methyclothiazide.
-
Load Condition Optimization: Vary the pH of the sample to find the optimal condition for retention.
-
Wash Step Optimization: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Methyclothiazide. Start with a low percentage of organic solvent in the wash solution and gradually increase it.
-
Elution Step Optimization: Test different elution solvents with varying organic strengths and pH modifiers to achieve complete elution.
Answer:
Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte of interest, leading to inaccurate quantification.[5][13][14]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Transition from a simple protein precipitation method to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
-
Optimize Chromatographic Separation: Ensure that Methyclothiazide is chromatographically resolved from the majority of matrix components.
-
Solution: Modify the HPLC gradient to achieve better separation. Consider using a smaller particle size column (e.g., UPLC) for higher resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.
-
Explanation: An SIL-IS (e.g., Deuterated or ¹³C-labeled Methyclothiazide) has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. The ratio of the analyte to the SIL-IS will remain constant, even if there is ion suppression or enhancement.[13]
-
-
Change Ionization Source: If using electrospray ionization (ESI), which is more prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible.[5]
Diagram: Mitigating Matrix Effects
Caption: Key strategies for mitigating matrix effects in LC-MS/MS bioanalysis.
General Assay & Formulation-Related Issues
Answer:
Excipients in pharmaceutical formulations can sometimes interfere with the analytical method, leading to inaccurate results.[14] Common excipients in Methyclothiazide tablets include microcrystalline cellulose, magnesium stearate, and sodium lauryl sulfate.
Troubleshooting Excipient Interference:
-
Specificity/Selectivity Experiments: The first step is to demonstrate that the analytical method is selective for Methyclothiazide in the presence of the excipients.
-
Protocol:
-
Prepare a placebo sample containing all the excipients present in the formulation but without Methyclothiazide.
-
Analyze the placebo sample using the developed analytical method.
-
The chromatogram of the placebo should not show any peaks at the retention time of Methyclothiazide.
-
Spike the placebo with a known amount of Methyclothiazide and analyze it. The recovery should be within an acceptable range (typically 98-102%).
-
-
-
Impact on Solubility and Dissolution: Some excipients can affect the solubility and dissolution rate of Methyclothiazide, which can lead to incomplete extraction and low assay values.
-
Solution: Ensure the sample preparation procedure is robust enough to completely extract Methyclothiazide from the tablet matrix. This may involve using a different extraction solvent, increasing the sonication time, or using a mechanical shaker.
-
-
Degradation: Certain excipients can interact with the active pharmaceutical ingredient (API) and cause degradation.
-
Solution: Perform forced degradation studies on the drug product to identify potential degradation products. The analytical method should be stability-indicating, meaning it can separate and quantify Methyclothiazide in the presence of its degradation products and any interfering excipients.[9] The USP monograph for Methyclothiazide provides information on a known related compound.[10]
-
Answer:
Thiazide diuretics, as a class, are known to be susceptible to photodegradation. Exposure to light, especially UV light, during sample handling and analysis can lead to the formation of degradation products, resulting in lower than expected assay values.
Preventive Measures for Photodegradation:
-
Use Amber Glassware: Protect all solutions containing Methyclothiazide from light by using amber volumetric flasks, vials, and other glassware.
-
Work in a Low-Light Environment: When possible, perform sample preparation steps in an area with reduced lighting.
-
Protect Samples in the Autosampler: If the autosampler does not have a cover, protect the sample vials with aluminum foil.
-
Minimize Exposure Time: Prepare samples as close to the time of analysis as possible to minimize their exposure to light.
-
Forced Degradation Study: As per ICH guidelines, a forced photodegradation study should be conducted to understand the photostability of Methyclothiazide and to ensure the analytical method can resolve the parent drug from any photodegradants.[9]
Summary of Key Physicochemical Properties of Methyclothiazide:
| Property | Value/Information | Reference |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | |
| Molecular Weight | 360.24 g/mol | |
| pKa | ~9.4 | [3] |
| Solubility | Very slightly soluble in water; freely soluble in acetone. | [10] |
| UV λmax | ~271 nm in methanol |
References
- 1. scielo.br [scielo.br]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. nebiolab.com [nebiolab.com]
- 11. Discover Impurity Reference Standards from USP [usp.org]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
- 14. Methyclothiazide (Methyclothiazide Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validation & Comparative
A Comparative In Vivo Analysis of Thiazide Diuretics: Methyclothiazide vs. Hydrochlorothiazide
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth comparative analysis of two prominent thiazide diuretics, methyclothiazide and hydrochlorothiazide, focusing on their in vivo performance. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacokinetic and pharmacodynamic data, outlines a robust experimental protocol for direct comparison, and discusses the clinical implications of their distinct profiles.
Introduction: The Thiazide Diuretic Class
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edematous states.[1][2][3] Their primary therapeutic benefit stems from their ability to increase the renal excretion of sodium and water, thereby reducing extracellular fluid volume.[4][5] Both methyclothiazide and hydrochlorothiazide belong to the benzothiadiazine chemical class and share a common mechanism of action.[6][7] However, subtle but significant differences in their pharmacokinetic and pharmacodynamic profiles dictate their clinical application and efficacy. This guide will dissect these differences through an objective, data-driven lens.
Core Mechanism of Action: The Na+/Cl- Cotransporter
The principal site of action for both methyclothiazide and hydrochlorothiazide is the distal convoluted tubule (DCT) of the nephron.[8][9][10] Here, they exert their diuretic effect by competitively inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) located on the apical membrane of the tubular cells.[4][9][10]
This inhibition prevents the reabsorption of approximately 5-10% of filtered sodium, leading to several downstream effects:
-
Natriuresis and Diuresis: Increased excretion of sodium and chloride into the tubular fluid.[9][11] Water follows these solutes osmotically, resulting in increased urine output (diuresis).[4]
-
Potassium Loss: The increased delivery of sodium to the collecting ducts stimulates the aldosterone-mediated exchange of sodium for potassium, leading to a secondary loss of potassium (hypokalemia).[2][12]
-
Antihypertensive Effect: The initial reduction in blood pressure is due to a decrease in blood volume.[10] Over time, a sustained antihypertensive effect is achieved through a reduction in peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully understood.[4][10]
Caption: Thiazide diuretics inhibit the Na+/Cl- cotransporter in the DCT.
Comparative Pharmacokinetic Profiles
The most significant distinctions between methyclothiazide and hydrochlorothiazide emerge from their pharmacokinetic properties, particularly their potency and duration of action. Methyclothiazide is noted to be significantly more potent and has a much longer half-life, allowing for sustained effects.
| Parameter | Methyclothiazide | Hydrochlorothiazide | Reference(s) |
| Potency | High (approx. 100x chlorothiazide) | Moderate | [7] |
| Typical Daily Dose | 2.5 - 5 mg | 12.5 - 50 mg | [2][8] |
| Onset of Action | ~2 hours | ~2 hours | [2][13] |
| Peak Effect | ~6 hours | ~4 hours | [2][13] |
| Duration of Action | ≥ 24 hours | 6 - 12 hours | [2][13] |
| Excretion | Primarily unchanged in urine | Primarily unchanged in urine | [2][9][13] |
Expertise & Experience Insights: The longer duration of action of methyclothiazide (≥24 hours) is a critical differentiator.[13] This allows for true once-daily dosing and provides more consistent blood pressure control over a 24-hour period compared to the shorter-acting hydrochlorothiazide.[2][13] This sustained effect can be particularly advantageous in preventing early morning blood pressure surges, a period of heightened cardiovascular risk. However, this prolonged action may also increase the risk of persistent electrolyte imbalances if not carefully monitored.
In Vivo Efficacy and Clinical Considerations
Both drugs are effective in treating hypertension and edema.[1][8][14] While direct head-to-head clinical trials comparing methyclothiazide and hydrochlorothiazide are limited, meta-analyses comparing thiazide-type (e.g., hydrochlorothiazide) and thiazide-like diuretics (e.g., chlorthalidone, which shares a long duration of action with methyclothiazide) suggest that longer-acting agents may be superior in reducing cardiovascular events.[15][16][17] This is often attributed to more consistent and sustained blood pressure reduction.[17]
-
Antihypertensive Efficacy: At equipotent doses, both drugs effectively lower blood pressure. However, the longer half-life of methyclothiazide suggests a more stable and prolonged antihypertensive effect throughout the dosing interval.
-
Diuretic Efficacy: At maximal therapeutic dosages, all thiazides are considered to have approximately equal diuretic and natriuretic effects.[7] The primary difference lies in the dose required to achieve this effect and the duration over which it is maintained.
Proposed Protocol for In Vivo Comparative Analysis
To objectively compare the diuretic and natriuretic activity of methyclothiazide and hydrochlorothiazide, a standardized in vivo protocol using a rat model is proposed. This protocol is designed as a self-validating system by including control and standard treatment groups.
Objective: To quantify and compare the diuretic, natriuretic, and kaliuretic effects of methyclothiazide and hydrochlorothiazide in Wistar rats.
Experimental Workflow Diagram:
Caption: Standard workflow for in vivo diuretic screening in a rat model.
Step-by-Step Methodology:
-
Animal Model: Use male Wistar albino rats weighing 150-200g.[18] Acclimatize the animals for one week under standard laboratory conditions.
-
Preparation: Fast the animals overnight (approximately 15-18 hours) before the experiment, ensuring free access to water.[18] This ensures uniform hydration and gastric emptying.
-
Grouping (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 0.5% carboxymethyl cellulose suspension).
-
Group II (Standard): Receives a standard diuretic like Furosemide (e.g., 20 mg/kg) to validate the experimental model's responsiveness.
-
Group III (Test 1): Receives Hydrochlorothiazide at a clinically relevant dose.
-
Group IV (Test 2): Receives Methyclothiazide at a clinically relevant dose.
-
-
Hydration and Dosing:
-
Administer a saline load (0.9% NaCl) orally at a dose of 25 mL/kg to all animals to promote a baseline urine flow.
-
Immediately after the saline load, administer the respective drug or vehicle via oral gavage.
-
-
Urine Collection:
-
Analysis and Evaluation:
-
Urine Volume: Measure the total volume of urine collected for each animal.
-
Electrolyte Concentration: Determine the concentrations of Na+, K+, and Cl- in the urine samples using a flame photometer or ion-selective electrodes (ISE).
-
Calculations:
-
Comparative Safety and Tolerability
The adverse effect profiles of methyclothiazide and hydrochlorothiazide are characteristic of the thiazide diuretic class. The primary concerns revolve around fluid and electrolyte imbalances.
| Adverse Effect | Description | Relevance to Comparison | Reference(s) |
| Hypokalemia | Low serum potassium | A major concern for all thiazides. The longer duration of methyclothiazide could potentially lead to more sustained potassium loss if not monitored. | [2][20] |
| Hyponatremia | Low serum sodium | Can occur due to excessive water and salt loss. | [14] |
| Hyperuricemia | Increased serum uric acid | Thiazides can inhibit uric acid excretion, potentially triggering gout.[12] | [12] |
| Hyperglycemia | Increased blood glucose | Thiazide diuretics can decrease insulin sensitivity. | [14][20] |
| Dizziness/Hypotension | Related to volume depletion | More common at the initiation of therapy.[1] | [1][14] |
Trustworthiness & Self-Validation: The most common and clinically significant adverse effect is hypokalemia.[2] When comparing these agents, it is crucial to monitor serum electrolytes closely, especially during the initial phase of therapy or after dose adjustments.[2] The longer half-life of methyclothiazide necessitates vigilant monitoring, as any induced electrolyte disturbance will take longer to resolve compared to hydrochlorothiazide.
Conclusion and Future Directions
While both methyclothiazide and hydrochlorothiazide are effective thiazide diuretics that act by inhibiting the Na+/Cl- cotransporter, they are not interchangeable. The primary distinction lies in their pharmacokinetic profiles. Methyclothiazide is a more potent agent with a significantly longer duration of action (≥24 hours) compared to hydrochlorothiazide (6-12 hours).[2][13]
This gives methyclothiazide a potential clinical advantage in providing smooth, sustained 24-hour blood pressure control with a single daily dose. However, this prolonged pharmacodynamic effect also warrants increased vigilance for potential electrolyte disturbances, particularly hypokalemia. The choice between these two agents should be guided by the desired therapeutic effect, dosing convenience, and a careful assessment of the patient's risk for adverse events. The in vivo experimental protocol detailed herein provides a robust framework for further head-to-head preclinical comparisons to elucidate the nuanced differences in their diuretic and electrolyte-handling properties.
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A Head-to-Head Comparison of Methyclothiazide and Chlorthalidone on Blood Pressure: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of two prominent diuretics used in the management of hypertension: methyclothiazide, a thiazide diuretic, and chlorthalidone, a thiazide-like diuretic. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy of these compounds in regulating blood pressure. While direct comparative clinical trial data between methyclalothiazide and chlorthalidone is limited, this guide synthesizes available evidence to offer a robust scientific analysis.
Introduction: The Landscape of Thiazide and Thiazide-Like Diuretics
Thiazide and thiazide-like diuretics have been a cornerstone in the pharmacological management of hypertension for decades.[1] Their primary mechanism involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis, which in turn reduces blood volume and pressure.[1] Methyclothiazide is a classic thiazide diuretic, characterized by the benzothiadiazine ring structure.[1] In contrast, chlorthalidone, while functionally similar, is classified as a thiazide-like diuretic due to its distinct chemical structure.[1] This structural difference contributes to variations in their pharmacokinetic and pharmacodynamic properties, which are critical for clinical application.
Mechanism of Action: A Tale of Two Diuretics
Both methyclothiazide and chlorthalidone exert their antihypertensive effects primarily by blocking the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion along with water.[3][4] The resulting decrease in extracellular fluid volume contributes to the initial reduction in blood pressure.
Beyond this primary diuretic effect, a secondary mechanism involving vasodilation is believed to contribute to the long-term antihypertensive efficacy of these drugs.[4] The precise signaling pathway for this vasodilation is not fully elucidated but may involve alterations in vascular smooth muscle cell sodium balance.[3]
While their primary target is the same, subtle differences in their interaction with other cellular machinery may exist. For instance, chlorthalidone has been shown to inhibit carbonic anhydrase, a property not as prominently associated with methyclothiazide.[5]
Signaling Pathway of Thiazide and Thiazide-Like Diuretics
Caption: Mechanism of action of thiazide and thiazide-like diuretics.
Pharmacokinetic and Pharmacodynamic Profile: A Comparative Analysis
The most significant distinctions between methyclothiazide and chlorthalidone lie in their pharmacokinetic profiles, which directly impact their duration of action and dosing frequency.
| Parameter | Methyclothiazide | Chlorthalidone | Reference(s) |
| Drug Class | Thiazide Diuretic | Thiazide-Like Diuretic | [1] |
| Onset of Action | ~2 hours | ~2-3 hours | [6][7] |
| Peak Effect | ~6 hours | 2-6 hours | [6][8] |
| Duration of Action | ≥24 hours | 48-72 hours | [3][6] |
| Half-life | 12-24 hours | 40-60 hours | [4][8] |
| Metabolism | Primarily excreted unchanged in urine | Partial hepatic metabolism, primarily excreted unchanged in urine | [2][6] |
| Protein Binding | Information not readily available | ~75% | [8] |
Key Insights:
-
Duration of Action: Chlorthalidone exhibits a significantly longer duration of action and half-life compared to methyclothiazide.[3][4] This prolonged activity is attributed to its extensive binding to carbonic anhydrase in red blood cells, which act as a reservoir for the drug.[9]
-
Clinical Implication: The longer half-life of chlorthalidone may provide more consistent 24-hour blood pressure control, a crucial factor in reducing cardiovascular events.[10]
Head-to-Head on Blood Pressure Reduction: Synthesizing the Evidence
-
Chlorthalidone vs. Hydrochlorothiazide: Multiple studies and meta-analyses have suggested that chlorthalidone is more potent than hydrochlorothiazide in lowering blood pressure.[10][11][12] Some studies suggest that chlorthalidone is approximately 1.5 to 2.0 times as potent as hydrochlorothiazide.[10][12]
-
Methyclothiazide vs. Hydrochlorothiazide: While less extensively studied, the available information suggests that methyclothiazide is also a potent antihypertensive agent.[13]
Inference and Causality: Given that chlorthalidone is demonstrably more potent than hydrochlorothiazide, and both are effective antihypertensives, it is plausible to infer that chlorthalidone may offer a greater or more sustained blood pressure-lowering effect compared to methyclothiazide at equivalent doses. The longer half-life of chlorthalidone is the primary causal factor for this potential difference in 24-hour blood pressure control.
Designing a Head-to-Head Clinical Trial: An Experimental Protocol
To definitively assess the comparative efficacy of methyclothiazide and chlorthalidone on blood pressure, a robust, double-blind, randomized controlled trial is necessary. The following protocol outlines a potential study design.
Title: A Randomized, Double-Blind, Head-to-Head Comparison of the Antihypertensive Efficacy of Methyclothiazide and Chlorthalidone in Patients with Stage 1 Hypertension.
Objective: To compare the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline between methyclothiazide and chlorthalidone in patients with Stage 1 hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosed with Stage 1 Hypertension (SBP 130-139 mmHg or DBP 80-89 mmHg).[14]
-
Willing to undergo a 2-week washout period of any prior antihypertensive medication.
-
Provide informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
History of hypersensitivity to thiazide or thiazide-like diuretics or sulfonamides.
-
Pregnancy or lactation.
-
Intervention:
-
Group A: Methyclothiazide (e.g., 2.5 mg once daily).
-
Group B: Chlorthalidone (e.g., 12.5 mg once daily).
-
Placebo-controlled run-in period to establish baseline blood pressure.
Primary Endpoint: Change in mean 24-hour ambulatory SBP from baseline to week 12.
Secondary Endpoints:
-
Change in mean 24-hour ambulatory diastolic blood pressure (DBP).
-
Change in office SBP and DBP.
-
Proportion of patients achieving target blood pressure (<130/80 mmHg).
-
Incidence of adverse events, particularly electrolyte abnormalities (hypokalemia, hyponatremia).
Study Procedures:
-
Screening and Washout: Eligible patients undergo a 2-week washout period.
-
Baseline Visit: Baseline measurements including office blood pressure, 24-hour ambulatory blood pressure monitoring (ABPM), and laboratory tests (serum electrolytes, creatinine, uric acid, glucose).
-
Randomization: Patients are randomized in a 1:1 ratio to receive either methyclothiazide or chlorthalidone.
-
Follow-up Visits: Visits at weeks 4, 8, and 12 for office blood pressure measurement, adverse event monitoring, and assessment of medication adherence.
-
End of Study Visit (Week 12): Repeat 24-hour ABPM and laboratory tests.
Statistical Analysis: The primary endpoint will be analyzed using an analysis of covariance (ANCOVA) model, with baseline SBP as a covariate.
Experimental Workflow Diagram
Caption: Hypothetical clinical trial workflow.
Beyond Blood Pressure: Other Considerations
When comparing methyclothiazide and chlorthalidone, it is crucial to consider their effects beyond blood pressure reduction.
-
Electrolyte Imbalance: Both drugs can cause hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia (high uric acid).[1] Due to its longer duration of action, chlorthalidone may have a greater propensity to cause electrolyte disturbances, particularly hypokalemia, compared to shorter-acting thiazides.[9][15]
-
Metabolic Effects: Thiazide diuretics can also be associated with hyperglycemia and dyslipidemia.[1] Careful monitoring of metabolic parameters is essential during long-term therapy.
-
Cardiovascular Outcomes: While direct comparative outcome data is lacking, the sustained blood pressure control offered by chlorthalidone has been linked to favorable cardiovascular outcomes in several landmark clinical trials.[10]
Conclusion and Future Directions
In the head-to-head comparison of methyclothiazide and chlorthalidone for blood pressure management, the existing evidence, largely through indirect comparisons, suggests that chlorthalidone may offer more potent and sustained antihypertensive effects due to its longer pharmacokinetic profile. This prolonged action, however, may come at the cost of a potentially higher risk of electrolyte disturbances.
The absence of direct comparative clinical trials represents a significant knowledge gap. The proposed experimental protocol provides a framework for future research that could definitively elucidate the relative efficacy and safety of these two important antihypertensive agents. For researchers and drug development professionals, understanding the nuanced differences between these diuretics is paramount for optimizing therapeutic strategies and developing novel antihypertensive agents with improved efficacy and safety profiles.
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Ishani, A., Cushman, W. C., Leatherman, S. M., Lew, R. A., Woods, P., Glassman, P. A., ... & Diuretic Comparison Project Writing Group. (2022). Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events. The New England journal of medicine, 387(26), 2401–2410. [Link]
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Musini, V. M., Nazer, A. M., Bassett, K., & Wright, J. M. (2018). Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension. The Cochrane database of systematic reviews, 1(1), CD010756. [Link]
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A Senior Application Scientist's Guide to Method Cross-Validation: HPLC-UV vs. LC-MS/MS for Methyclothiazide Quantification
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Methyclothiazide, a thiazide diuretic primarily used in the management of hypertension, serves as a critical model for discussing the analytical challenges and strategic choices researchers face.[1][2][3] The journey from drug substance manufacturing to clinical pharmacokinetic studies necessitates robust analytical methods. While High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has long been a workhorse for quality control, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[4][5]
This guide provides an in-depth, experience-driven comparison of these two powerful techniques for the quantification of Methyclothiazide. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, grounded in the rigorous framework of regulatory expectations set forth by bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8] Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate method and to understand the critical process of cross-validation when data from both techniques must be correlated.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. The objective of validation is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose."[8][9] This is not merely a procedural formality; it is the foundation of data integrity. Regulatory bodies, including the FDA and the European Medicines Agency (EMA), have established comprehensive guidelines, now largely harmonized under ICH M10, that detail the necessary validation parameters.[6][9][10]
Cross-validation becomes essential when two or more distinct bioanalytical methods are used to generate data within the same study or across different studies, ensuring that the results are reliable and interchangeable.[7] This guide will compare HPLC-UV and LC-MS/MS across the following critical validation characteristics.
Experimental Design: Protocols for Quantification
The reliability of any analytical result begins with meticulous sample preparation and optimized instrument conditions. Below are detailed, self-validating protocols for both HPLC-UV and LC-MS/MS methods, designed for the quantification of Methyclothiazide in human plasma.
Sample Preparation: A Unified Approach
For bioanalytical applications, effectively removing proteins and phospholipids from the plasma matrix is crucial to prevent column fouling and minimize ion suppression in LC-MS. A simple protein precipitation (PPT) protocol is often sufficient and applicable to both methods.
Protocol: Protein Precipitation
-
To 100 µL of human plasma (blank, standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Hydrochlorothiazide, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Method 1: HPLC with UV Detection
This method is designed for robustness and reliability, suitable for applications where high analyte concentrations are expected.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Total Run Time: Approximately 8 minutes.
Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)
This method prioritizes sensitivity and selectivity, making it ideal for bioanalysis where trace-level quantification is required.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The smaller particle size and column dimensions are key to the speed of UPLC.[14]
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Total Run Time: Approximately 3 minutes.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in Negative Ion Mode. Thiazides readily form [M-H]⁻ ions.[11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Methyclothiazide: m/z 357.9 → 321.8.[11]
-
MRM Transition for IS (Hydrochlorothiazide): m/z 295.8 → 205.2.[11]
-
Key Parameters: Dwell time set to 100 ms; optimized collision energy and cone voltage.
-
Visualizing the Analytical Workflows
To provide a clear, high-level overview of each process, the following diagrams illustrate the key stages from sample receipt to final data output.
Caption: High-level experimental workflow for Methyclothiazide quantification using HPLC-UV.
Caption: High-level experimental workflow for Methyclothiazide quantification using LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of each method, based on typical validation results. This data provides a clear, objective basis for comparison.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Causality and Field Insights |
| Selectivity | Moderate | High | HPLC-UV relies solely on retention time, making it vulnerable to co-eluting matrix components or metabolites with similar UV absorbance. LC-MS/MS achieves superior selectivity through MRM, which acts as a highly specific mass filter, virtually eliminating interferences.[5][15] |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity, a fundamental requirement for quantitative analysis. |
| Calibration Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | The wider dynamic range and lower limit of the LC-MS/MS method are direct results of its superior sensitivity. |
| LLOQ | 50 ng/mL | 0.5 ng/mL | The Lower Limit of Quantification (LLOQ) is a critical differentiator. The LC-MS/MS method is approximately 100 times more sensitive, making it the only viable option for pharmacokinetic studies where plasma concentrations fall rapidly.[4][16] |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Both methods are capable of high accuracy, well within the ±15% acceptance criteria set by regulatory guidelines for bioanalytical methods. |
| Precision (%RSD) | < 12% | < 10% | Both methods demonstrate acceptable precision, ensuring reproducibility of results. |
| Matrix Effect | Not directly measured | Assessed (typically <15%) | Matrix effects (ion suppression or enhancement) are a key consideration for LC-MS and must be evaluated during validation. While not applicable to UV detection, matrix cleanliness is still important for HPLC to ensure method robustness. |
| Run Time | ~8 minutes | ~3 minutes | The use of UPLC technology with the LC-MS/MS system allows for significantly faster separations, dramatically increasing sample throughput.[14] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development can be more straightforward. LC-MS/MS instruments represent a significant capital investment and require more specialized expertise to operate. |
Senior Scientist's Recommendations: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not a matter of which method is "better," but which is "fitter" for the intended purpose.
-
Choose HPLC-UV for:
-
Routine Quality Control (QC): Analyzing bulk drug substance (API) or finished pharmaceutical products (e.g., tablets) where analyte concentrations are high (in the µg/mL to mg/mL range).
-
Content Uniformity and Dissolution Testing: These are classic QC applications where the robustness and cost-effectiveness of HPLC-UV are major advantages.[5]
-
Early-Stage Formulation Development: When working with simple matrices and high concentrations, HPLC provides a reliable and economical analytical solution.
-
-
Choose LC-MS/MS for:
-
Bioanalytical Studies: Quantifying drug and metabolite levels in complex biological matrices like plasma, urine, or tissue is the primary application. The high sensitivity is essential for defining the pharmacokinetic profile of a drug.[4][5]
-
Trace-Level Impurity Analysis: Detecting and quantifying potentially toxic impurities at very low levels requires the sensitivity and specificity that only MS can provide.
-
Metabolite Identification: While this guide focuses on quantification, LC-MS is the cornerstone of metabolite identification studies.
-
The process of cross-validation is critical when, for example, an HPLC-UV method is used for product release testing while an LC-MS/MS method is used for a clinical trial. By analyzing the same set of quality control samples with both methods, a laboratory can statistically demonstrate that the results are comparable and that the methods are interchangeable within defined limits, ensuring a seamless analytical narrative throughout the drug development lifecycle.[7]
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and indispensable tools in the pharmaceutical scientist's arsenal. HPLC-UV remains a robust, reliable, and cost-effective choice for the analysis of well-characterized substances in simple matrices. In contrast, LC-MS/MS offers unmatched sensitivity and selectivity, making it the definitive technique for tackling the challenges of complex biological samples and trace-level analysis. A thorough understanding of the strengths and limitations of each method, guided by the principles of regulatory validation, is the key to generating high-quality, defensible data and accelerating the drug development process.
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A Comparative Guide to the Vascular Effects of Methyclothiazide and Indapamide
This guide provides a detailed comparative analysis of the vascular effects of two diuretics used in the management of hypertension: Methyclothiazide, a thiazide-type diuretic, and Indapamide, a thiazide-like diuretic. Beyond their primary function of increasing salt and water excretion, these drugs exhibit distinct actions on the vasculature that contribute significantly to their antihypertensive efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and supporting experimental data.
Introduction: Beyond Diuresis
Thiazide and thiazide-like diuretics are foundational in hypertension treatment.[1][2] Their primary mechanism involves inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to natriuresis and a reduction in plasma volume.[3][4][5] However, the chronic blood pressure-lowering effect of these drugs, particularly Indapamide, is also attributed to a reduction in total peripheral vascular resistance, suggesting direct effects on blood vessels.[5][6][7] This guide dissects and compares the evidence for these vascular actions.
Indapamide, a thiazide-like diuretic, is recognized for having both diuretic and vasodilator properties.[7][8] In contrast, Methyclothiazide, a classic thiazide diuretic, is primarily known for its diuretic action, with its vasodilatory effects being less pronounced and mechanistically distinct.[4][9][10]
Comparative Analysis of Vascular Mechanisms
The divergence in the vascular effects of Indapamide and Methyclothiazide can be attributed to their differing interactions with key signaling pathways in vascular smooth muscle cells (VSMCs) and the endothelium.
Indapamide: A Dual-Action Antihypertensive
Indapamide's antihypertensive action is a combination of mild diuresis and direct vasodilation.[3][11] This dual mechanism may contribute to its efficacy, particularly in more severe hypertension.[6]
-
Calcium Channel Modulation : A primary vascular mechanism of Indapamide is its ability to modulate calcium ion channels in VSMCs.[3][11] It is believed to reduce the influx of calcium, leading to lower intracellular calcium levels and subsequent muscle relaxation and vasodilation.[3][6][7][12] Studies have shown that Indapamide can depress inward calcium currents in smooth muscle cells.[12]
-
Potassium Channel Interaction : Indapamide's action also involves effects on potassium channels. The depression of outward potassium currents has been observed, an effect dependent on the reduction of inward calcium current.[12]
-
Endothelial and Arterial Function : Clinical studies have demonstrated that Indapamide improves endothelial and arterial function, suggesting it has important vascular effects that can enhance ventriculoarterial coupling.[13]
-
Prostaglandin Involvement : Some evidence suggests that the antihypertensive activity of Indapamide may be partially mediated through changes in prostaglandin metabolism, as its effects can be abolished by indomethacin in animal models.[6]
Methyclothiazide: Primarily Diuretic with Secondary Vascular Effects
Methyclothiazide's vascular effects appear to be less direct and predominantly dependent on the endothelium.
-
Endothelium-Dependent Relaxation : Experimental data indicate that the inhibitory effect of Methyclothiazide on norepinephrine-induced vasoconstriction is mediated by an endothelium-dependent mechanism involving the release of nitric oxide (NO).[14] This effect is attenuated by the removal of the endothelium or by treatment with NO synthase inhibitors.[14]
-
Calcium Channel Effects : Methyclothiazide has been found to alter the contractile response induced by the addition of calcium to a depolarizing solution, an effect that is also partially dependent on NO.[14]
-
Carbonic Anhydrase and KCa Channels : The antihypertensive mechanism of Methyclothiazide is not fully understood but may involve its action on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle.[9][10]
Quantitative Data Summary
The following table summarizes the key comparative vascular effects based on available experimental evidence.
| Feature | Indapamide | Methyclothiazide | Supporting Evidence |
| Primary Antihypertensive Mechanism | Vasodilation and mild diuresis[7][11] | Diuresis with secondary vasodilation | [4][9] |
| Direct VSMC Action | Yes, inhibits calcium influx[6][12] | Less direct, potentially via KCa channels | [9][10] |
| Endothelium-Dependence | Both dependent and independent effects | Primarily endothelium-dependent (NO-mediated)[14] | [13][14] |
| Calcium Channel Blockade | Yes, contributes to vasodilation[11][12] | Indirectly affects Ca2+-induced contraction | [14] |
| Effect on Forearm Blood Flow | Tends to increase | Tends to decrease | [15] |
Visualization of Mechanisms and Workflows
To better understand the complex interactions, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for assessing vascular reactivity.
Signaling Pathways
Caption: Proposed mechanism of Indapamide-induced vasodilation.
Caption: Endothelium-dependent mechanism of Methyclothiazide.
Experimental Workflow
Caption: Workflow for ex vivo assessment of vascular reactivity.
Experimental Protocols
Protocol 1: Ex Vivo Vascular Reactivity Assessment Using Wire Myography
This protocol details the methodology for evaluating the direct vasodilatory effects of Methyclothiazide and Indapamide on isolated arterial rings.
1. Tissue Preparation:
- Humanely euthanize male Wistar rats (250-300g) in accordance with institutional guidelines.[16]
- Promptly excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).[17]
- Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
- Cut the aorta into rings of 2-3 mm in length.[17]
2. Experimental Setup:
- Mount each aortic ring on two stainless steel wires in a wire myograph chamber filled with KHS, continuously gassed with 95% O2 / 5% CO2 at 37°C to maintain a pH of 7.4.[16][18]
- Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.
- During equilibration, replace the KHS every 15-20 minutes.
3. Viability and Endothelial Integrity Check:
- Depolarize the rings with a high potassium chloride (KCl) solution to ensure tissue viability.
- After washout and return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like Phenylephrine (PE).[16]
- Once a stable plateau is reached, add Acetylcholine (ACh) to assess the integrity of the endothelium. A relaxation of >80% indicates a healthy endothelium.[16][19]
4. Drug Administration:
- After washing out the ACh and allowing the tension to return to baseline, re-contract the rings with PE.
- Once a stable contraction is achieved, add cumulative concentrations of either Methyclothiazide or Indapamide to the bath to construct a concentration-response curve.[18]
5. Data Analysis:
- Record the changes in isometric tension using a force transducer and data acquisition system.[16]
- Express the relaxation responses as a percentage of the pre-contraction induced by PE.
- Calculate the EC50 (concentration causing 50% of maximal relaxation) for each drug to compare potency.
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the invasive method for continuous blood pressure monitoring in an animal model of hypertension.
1. Animal Model:
- Use adult male Spontaneously Hypertensive Rats (SHR), a common model for essential hypertension.[20]
2. Surgical Procedure:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane or ketamine/xylazine).[21][22]
- Surgically expose the carotid artery.[21][22]
- Carefully insert a catheter pre-filled with heparinized saline into the artery.[21] The catheter is connected to a pressure transducer.
- For chronic studies, telemetry devices can be surgically implanted into the abdominal aorta for conscious, free-moving animal monitoring.[20]
3. Data Acquisition:
- Allow the animal to stabilize after surgery.
- Record baseline systolic, diastolic, and mean arterial pressure for a set period.[20]
- Administer the test drug (Methyclothiazide or Indapamide) via an appropriate route (e.g., oral gavage or intravenous infusion).
- Continuously record blood pressure for several hours or days to determine the onset, magnitude, and duration of the antihypertensive effect.
4. Data Analysis:
- Analyze the recorded data to determine the change in blood pressure from baseline at various time points after drug administration.
- Compare the antihypertensive efficacy of Methyclothiazide and Indapamide.
Conclusion and Future Perspectives
The evidence strongly indicates that Indapamide possesses direct vasodilatory properties, primarily through the modulation of calcium channels in vascular smooth muscle, which complements its diuretic action.[3][11][12] This makes it a potent antihypertensive agent with a dual mechanism of action.[8] Methyclothiazide's vascular effects are more subtle and appear to be largely dependent on an intact endothelium and NO signaling.[14]
This comparative analysis underscores the heterogeneity within the diuretic class.[1] While both drugs are effective in lowering blood pressure, the superior vascular effects of Indapamide may offer additional cardiovascular benefits, such as improved arterial function.[13] Future research should focus on head-to-head clinical trials with vascular endpoints to definitively establish the comparative long-term cardiovascular outcomes of these two agents. Further investigation into the specific ion channels and intracellular signaling cascades modulated by each drug will also provide a more complete picture of their vascular pharmacology.
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A Senior Application Scientist's Guide to the Reproducibility of Methyclothiazide's Vasodilatory Effect in Aortic Rings
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the vasodilatory effects of methyclothiazide, a thiazide diuretic, with a specific focus on the reproducibility of its action in ex vivo aortic ring assays. We will explore the underlying mechanisms, present a robust experimental protocol, compare its effects with other vasoactive agents, and discuss the critical factors influencing experimental variability.
Introduction: Beyond Diuresis - The Vascular Effects of Thiazides
Methyclothiazide is a well-established thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its canonical mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][3] However, the chronic antihypertensive effect of thiazides is not solely attributable to their diuretic action; a significant component is believed to arise from direct vasodilation, which reduces total peripheral resistance.[4][5][6]
The exact mechanism of this vasodilation has been a subject of extensive research and some debate.[4][5] One prominent hypothesis for certain thiazides involves the opening of large-conductance, calcium-activated potassium (BK) channels in vascular smooth muscle cells.[4][7] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[8][9] However, some studies suggest that the vasodilatory effect of methyclothiazide is also mediated by an endothelium-dependent release of nitric oxide (NO).[10] This guide will focus on providing a framework for reliably assessing these effects in the laboratory.
Proposed Signaling Pathway for Methyclothiazide-Induced Vasodilation
The vasodilatory action of methyclothiazide on vascular smooth muscle is thought to be multifaceted. The diagram below illustrates the two primary proposed pathways. One pathway involves the direct activation of BK channels on vascular smooth muscle cells (VSMCs), while the other involves an endothelium-dependent mechanism.
Caption: Proposed dual mechanism of Methyclothiazide-induced vasodilation.
A Validated Protocol for Assessing Aortic Ring Contraction
Reproducibility in ex vivo vascular studies begins with a meticulously standardized protocol. The following methodology is a robust framework for assessing the effects of methyclothiazide on isolated rat aortic rings. This protocol is based on well-established organ bath techniques.[11][12]
Materials:
-
Animals: Male Wistar rats (12-16 weeks old).
-
Solutions:
-
Krebs-Henseleit Solution (KHS) in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.
-
High Potassium (K+) Depolarizing Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).
-
Vasoconstrictor: Phenylephrine (PE) or Norepinephrine (NE).[10][13]
-
Test Compound: Methyclothiazide (MCTZ).
-
-
Equipment:
-
Isometric organ bath system with force-displacement transducers.[11]
-
Data acquisition system.
-
Carbogen gas (95% O2 / 5% CO2).
-
Dissection microscope and tools.
-
Step-by-Step Methodology:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat and perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold KHS.
-
Under a dissection microscope, cut the aorta into 2-3 mm wide rings.
-
Expert Tip: Uniform ring size is critical for reducing variability. A lack of uniformity can limit the direct comparison of contractility outcomes.[14] For studies investigating endothelium-dependent effects, take extreme care not to damage the intimal surface. For endothelium-denuded controls, gently rub the lumen with a fine wire or wooden stick.[11]
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing KHS at 37°C and continuously gassed with carbogen.[11]
-
Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes. This passive tension is crucial for achieving optimal contractile responses.
-
-
Viability and Contractility Check:
-
Depolarize the rings with high K+ solution to elicit a maximal contraction, ensuring the tissue is healthy and responsive.
-
Wash the rings with KHS until tension returns to baseline.
-
Induce a submaximal contraction with a chosen agonist, typically phenylephrine (PE) at a concentration that produces approximately 80% of the maximal response (EC80). This pre-contraction provides a stable tone against which vasodilation can be measured.
-
-
Experimental Procedure:
-
Once the PE-induced contraction has plateaued, add cumulative concentrations of methyclothiazide (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath.
-
Allow the response to stabilize at each concentration before adding the next.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to achieve maximal relaxation.
-
-
Data Analysis:
-
Record the tension at each concentration of methyclothiazide.
-
Express the relaxation as a percentage of the pre-contraction induced by PE.
-
Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal response) and Emax (maximal relaxation).
-
Critical Consideration: To enhance comparability across studies and laboratories, it is recommended to normalize contraction data to the physical dimensions of the aortic segment, such as length or volume.[14]
-
Comparative Analysis and Reproducibility
The vasodilatory effect of methyclothiazide is not universal among all thiazide diuretics. Studies have shown that while methyclothiazide and indapamide induce endothelium-dependent relaxation in aortic rings from spontaneously hypertensive rats (SHR), hydrochlorothiazide (HCTZ) does not exhibit this effect at similar concentrations.[13] This highlights the structural specificity of this vascular action.
| Compound | Typical Concentration Range | Emax (Maximal Relaxation) | Primary Mechanism(s) | Key Reproducibility Factors |
| Methyclothiazide | 1 µM - 100 µM | ~40-60% | Endothelium-dependent (NO release), possible BK channel activation[10][13] | Animal strain (effects more pronounced in SHR), endothelial integrity, pre-constriction agent. |
| Hydrochlorothiazide | Up to 100 µM | Negligible | Primarily diuretic; weak or no direct vasodilation in this model.[13] | High concentrations may have non-specific effects. |
| Sodium Nitroprusside | 1 nM - 1 µM | ~100% | NO donor (endothelium-independent) | Serves as a positive control for maximal smooth muscle relaxation. |
| Pinacidil | 10 nM - 10 µM | ~90-100% | ATP-sensitive K+ channel opener | Provides a comparison for K+ channel-mediated vasodilation. |
Factors Influencing Reproducibility:
-
Animal Model: The vascular effects of methyclothiazide have been shown to be more pronounced in spontaneously hypertensive rats (SHR) compared to their normotensive Wistar Kyoto (WKY) counterparts.[13] This suggests that the underlying vascular pathophysiology can influence the drug's efficacy.
-
Endothelial Integrity: Given that a significant component of methyclothiazide's action is endothelium-dependent, any damage to the endothelium during preparation will markedly attenuate or abolish the observed relaxation.[10][13] Running parallel experiments with endothelium-denuded rings is essential for validating this mechanism.
-
Choice of Agonist: The pre-constriction agent can influence the apparent efficacy of vasodilators. Standardizing the use of an alpha-1 adrenergic agonist like phenylephrine or norepinephrine is crucial for comparing results across experiments.
-
Data Normalization: Raw tension values can vary significantly between animals and even between different aortic segments from the same animal. Normalizing the contractile force to the cross-sectional area or volume of the tissue ring can reduce this variability and improve the statistical power of the study.[14]
Conclusion
The vasodilatory effect of methyclothiazide, while distinct from its diuretic action, is a reproducible phenomenon when investigated under controlled ex vivo conditions. The evidence points towards a primary mechanism involving endothelium-dependent nitric oxide release, with a potential contribution from the activation of BK channels in vascular smooth muscle.[10] Reproducibility hinges on meticulous protocol standardization, particularly concerning aortic ring preparation, the validation of endothelial integrity, and the appropriate normalization of data. In contrast to methyclothiazide, other thiazides like hydrochlorothiazide show negligible direct vasodilatory effects in this model, underscoring the unique pharmacological profile of methyclothiazide.[13] For researchers in cardiovascular pharmacology and drug development, understanding these nuances is critical for the accurate interpretation of experimental data and for exploring the full therapeutic potential of this class of drugs.
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A Researcher's Guide to In Vivo Target Validation: The Case of Methyclothiazide and the NCC Knockout Mouse Model
Introduction: Beyond Correlation to Causation in Drug Discovery
In the landscape of drug development, establishing a definitive, causal link between a drug and its molecular target is paramount. For decades, Methyclothiazide has been a frontline therapy for hypertension and edema, with its efficacy attributed to the inhibition of the sodium-chloride symporter (NCC) in the kidney.[1][2][3] This mechanism, primarily elucidated through pharmacological and physiological studies, posits that by blocking NCC, the drug promotes the excretion of sodium and water, thereby lowering blood pressure.[4][5]
However, robust target validation requires more than correlative evidence. It demands a model where the target's role can be unequivocally tested. This is where genetic tools, specifically knockout (KO) mouse models, provide the highest level of in vivo evidence.[6] By completely removing the proposed target, we can test a simple yet powerful hypothesis: if NCC is the true and sole target of Methyclothiazide's antihypertensive action, then an animal lacking NCC should be entirely resistant to the drug's effects.
This guide provides a comprehensive framework for utilizing Slc12a3 (the gene encoding NCC) knockout mouse models to validate the target of Methyclothiazide. We will delve into the experimental design, detailed protocols, and expected outcomes, while also comparing this "gold standard" approach to alternative validation methods.
The Molecular Target: NCC (SLC12A3) in Renal Physiology
The thiazide-sensitive Na-Cl cotransporter, NCC (coded by the gene SLC12A3), is an ion transporter located in the apical membrane of epithelial cells in the kidney's distal convoluted tubule (DCT).[7] Although the DCT only reabsorbs about 5-10% of the total filtered sodium, its role in the fine-tuning of sodium excretion is critical for maintaining blood pressure homeostasis.[7] The function of NCC is to reabsorb sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood. Methyclothiazide is believed to inhibit this process directly, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion).[4][8]
Caption: Mechanism of Methyclothiazide action on the NCC transporter.
The Definitive Tool: The Slc12a3 Knockout Mouse
The most rigorous method for in vivo target validation is the use of a knockout mouse model where the gene encoding the putative target is deleted.[6] The rationale is straightforward: if the protein target is absent, the drug should have no effect, assuming the drug's efficacy is mediated solely through that target. This approach provides genetic evidence of the target's essentiality for the drug's mechanism of action.[9]
Mouse models with a knockout of the Slc12a3 gene have been generated and are known to recapitulate key features of Gitelman syndrome in humans, a condition caused by loss-of-function mutations in SLC12A3.[10][11] These mice exhibit a baseline phenotype of lower blood pressure (hypotension), salt wasting, and altered electrolyte balance, providing a perfect platform to test the specificity of Methyclothiazide.[10][12]
Experimental Design: A Head-to-Head Comparison
The experimental design is structured to isolate the effect of the drug on its target by comparing the responses of wild-type (WT) mice, which have the NCC target, to KO mice, which do not.
Core Hypothesis: Methyclothiazide will lower blood pressure and increase urinary sodium excretion in wild-type mice but will have no effect in Slc12a3 KO mice.
Experimental Groups:
-
Wild-Type (WT) + Vehicle: Establishes baseline parameters in normal mice.
-
Wild-Type (WT) + Methyclothiazide: Demonstrates the drug's expected effect in a normal system.
-
Slc12a3 KO + Vehicle: Characterizes the baseline phenotype of the knockout mouse.
-
Slc12a3 KO + Methyclothiazide: The critical test group. A lack of response validates NCC as the target.
Caption: Experimental workflow for validating Methyclothiazide's target.
Detailed Experimental Protocols
The trustworthiness of the results hinges on meticulous and standardized procedures.
Protocol 1: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
This method allows for repeated measurement in conscious mice, avoiding the confounding effects of anesthesia.[13][14]
-
Acclimation (Crucial Step): For 5-7 consecutive days before the experiment begins, place mice in the restrainers on a heated platform for 15-20 minutes without taking any measurements. This habituates the animal to the procedure and reduces stress-induced blood pressure spikes.[15]
-
Setup: Turn on the warming platform to maintain a temperature of 30-35°C to ensure detectable blood flow in the tail.[16]
-
Measurement:
-
Gently place the mouse into the appropriate-sized restrainer.
-
Secure the tail through the occlusion cuff and the volume pressure recording (VPR) sensor cuff.[17]
-
Allow the mouse to acclimate in the holder for 5-10 minutes before starting.[17]
-
Initiate the measurement cycle. The system will automatically inflate and deflate the occlusion cuff, recording systolic and diastolic blood pressure.
-
Perform a set of 20 measurement cycles per mouse, discarding the first 5 acclimation cycles.[16]
-
Average the values from the subsequent 15 successful readings for a single data point.
-
Measure blood pressure at the same time each day to minimize circadian variations.
-
Protocol 2: 24-Hour Urine Collection and Analysis
Metabolic cages are required to separate urine and feces, ensuring a clean sample for analysis of volume and electrolyte content.
-
Acclimation: Place mice in the metabolic cages for a 24-48 hour acclimation period before the collection day. Ensure free access to food and water.
-
Collection:
-
At the start of the 24-hour period, provide a pre-weighed amount of food and a known volume of water.
-
Place a clean collection tube, which may contain a preservative if required for specific downstream analyses, under the funnel of the cage.[18]
-
After 24 hours, remove the mouse and return it to its home cage.
-
Measure the remaining food and water to calculate consumption.
-
-
Analysis:
-
Measure the total volume of urine collected.
-
Centrifuge the urine sample to pellet any contaminants.[19]
-
Use a flame photometer or ion-selective electrodes to measure the concentration of sodium (Na+) and potassium (K+) in the urine supernatant.
-
Calculate the total 24-hour excretion for each electrolyte (Concentration × Volume).
-
Protocol 3: Confirmation of NCC Knockout via Western Blot
This is a terminal procedure to confirm the absence of the NCC protein in the KO mice, validating the model itself.
-
Tissue Homogenization:
-
Euthanize the mouse via an approved method and immediately perfuse with ice-cold PBS to remove blood from the kidneys.
-
Dissect the kidneys, and flash-freeze the tissue in liquid nitrogen. Store at -80°C until use.[20]
-
Homogenize a small piece of kidney cortex tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[20][21]
-
Incubate on ice for 30 minutes, then centrifuge at ~16,000 x g for 20 minutes at 4°C.[22]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[22]
-
Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis. Include a protein ladder to determine molecular weights.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the NCC protein overnight at 4°C.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again 3-5 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The WT samples should show a band at the correct molecular weight for NCC, while the KO samples should show no band. A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to ensure equal protein loading.
Expected Outcomes and Data Interpretation
The data should provide a clear, unambiguous answer to the core hypothesis. The results can be summarized for easy comparison.
| Experimental Group | Baseline Blood Pressure | Blood Pressure Change with Drug | 24h Urine Na+ Excretion Change with Drug | NCC Protein in Kidney | Interpretation |
| WT + Vehicle | Normal (~120 mmHg) | No Change | No Change | Present | Establishes normal baseline. |
| WT + Methyclothiazide | Normal (~120 mmHg) | Significant Decrease | Significant Increase | Present | Confirms drug's expected efficacy. |
| KO + Vehicle | Low (~100 mmHg) | No Change | No Change | Absent | Confirms baseline KO phenotype. |
| KO + Methyclothiazide | Low (~100 mmHg) | No Change | No Change | Absent | VALIDATES NCC AS THE TARGET. |
The key finding is the lack of a pharmacological response in the Slc12a3 KO mice. This "pharmacological null" phenotype demonstrates that the presence of the NCC protein is essential for Methyclothiazide to exert its antihypertensive and natriuretic effects.
Comparison with Alternative Target Validation Methods
While the knockout mouse is the gold standard for in vivo validation, other methods contribute valuable information at different stages of drug discovery.[9][23]
| Method | Strengths | Weaknesses |
| Knockout Mouse Model | Definitive in vivo evidence ; assesses target role in a whole physiological system; high genetic specificity.[6] | Time-consuming and expensive to create; potential for developmental compensation; species differences may exist.[6][24] |
| Chemical Validation | Uses structurally distinct inhibitors to see if they produce the same effect; can identify off-target effects.[9] | A perfect "tool" compound is rare; inhibitors may have their own off-target effects. |
| RNA interference (RNAi) | Can be used in vivo for transient knockdown; faster than generating a KO mouse.[25] | Incomplete knockdown is common; potential for off-target gene silencing; delivery can be challenging.[26] |
| In Vitro Assays | High-throughput; excellent for initial screening and mechanism of action studies (e.g., using oocytes expressing NCC).[27] | Lacks physiological context; does not account for metabolism, bioavailability, or complex systemic feedback loops.[25] |
Conclusion
The use of a knockout mouse model provides the most compelling and definitive evidence for validating the in vivo target of a drug like Methyclothiazide. By demonstrating that the removal of the NCC transporter renders the animal completely resistant to the drug's therapeutic effects, researchers can move beyond correlation to establish true causation. This level of rigor is essential for building a strong foundation for clinical development, de-risking later-stage trials, and ultimately ensuring the development of safe and effective medicines.[28][29] The principles and protocols outlined in this guide serve as a robust framework for applying this powerful technique to answer fundamental questions in pharmacology and drug discovery.
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Karger Publishers. (2005). Long-Term Adaptation of Renal Ion Transporters to Chronic Diuretic Treatment. [Link]
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NIH National Library of Medicine. Lack of Renal Tubular Glucocorticoid Receptor Decreases the Thiazide-Sensitive Na+/Cl– Cotransporter NCC and Transiently Affects Sodium Handling. [Link]
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PubMed. Rare mutations in SLC12A1 and SLC12A3 protect against hypertension by reducing the activity of renal salt cotransporters. [Link]
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protocols.io. (2019). U Michigan - Spot urine collection. [Link]
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NIH National Library of Medicine. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. [Link]
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A Head-to-Head Comparison: Unraveling the Pharmacodynamics of Thiazide Diuretics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] While often grouped together, these agents exhibit distinct pharmacodynamic profiles that can significantly influence their therapeutic efficacy and adverse effect profiles. This guide provides an in-depth comparison of different thiazide diuretics, grounded in preclinical data, to aid researchers in selecting the appropriate agent and designing robust experimental protocols.
The Fundamental Mechanism: Targeting the NCC in the Distal Convoluted Tubule
Thiazide diuretics exert their primary effect by inhibiting the Na⁺-Cl⁻ cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[2][3][4][5] This blockade prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][3][4] As water follows salt, this leads to increased excretion of sodium (natriuresis) and water (diuresis), thereby reducing intravascular volume.[2][6] This fundamental mechanism is the basis for their diuretic and initial antihypertensive effects.
Beyond this primary action, thiazides can indirectly influence the handling of other electrolytes. The increased delivery of sodium to the collecting duct promotes potassium excretion, a common cause of hypokalemia.[2][6] Conversely, they tend to decrease calcium excretion, an effect that is utilized in the management of kidney stones.[2][3][6]
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Comparative Pharmacodynamics: A Tale of Three Thiazides
While sharing a common mechanism, the most frequently used thiazide and thiazide-like diuretics—Hydrochlorothiazide (HCTZ), Chlorthalidone, and Indapamide—display important pharmacodynamic differences.[6]
| Diuretic | Class | Relative Potency | Duration of Action (Half-life) | Key Differentiating Features |
| Hydrochlorothiazide (HCTZ) | Thiazide-type | 1x (Reference) | Shorter (6-12 hours)[7] | The most commonly prescribed thiazide; serves as a benchmark for comparison. |
| Chlorthalidone | Thiazide-like | 1.5 - 2.0x HCTZ[1][7][8] | Much longer (24-72 hours)[7] | Greater potency and prolonged duration of action contribute to sustained blood pressure control.[7] |
| Indapamide | Thiazide-like | Potent | Long (24 hours)[9] | Possesses direct vascular effects, improving arterial compliance and reducing peripheral resistance, independent of its diuretic action.[9][10][11][12] |
Insights from Preclinical Data:
-
Potency and Duration: Preclinical studies consistently demonstrate that chlorthalidone is approximately 1.5 to 2.0 times more potent than HCTZ and has a significantly longer duration of action.[1][7][8][13] This is a critical consideration in preclinical models, as a single dose of chlorthalidone can provide sustained effects, mirroring its clinical profile.
-
Indapamide's Unique Profile: Indapamide stands out due to its dual mechanism.[12] In addition to its diuretic effect at the distal tubule, it exhibits direct vascular activity.[10][11] This is attributed to its high lipid solubility, allowing it to accumulate in vascular smooth muscle and reduce calcium influx.[10][11] Preclinical studies have shown that indapamide can reduce vascular reactivity and total peripheral resistance, contributing to its antihypertensive effect even at doses with mild diuretic activity.[9][11][12]
-
Electrolyte Disturbances: The risk of hypokalemia (low potassium) is a known adverse effect of all thiazides.[6] While direct comparative preclinical data on the severity of hypokalemia is varied, the prolonged and potent action of chlorthalidone may suggest a need for closer monitoring in long-term animal studies.
Designing Preclinical Pharmacodynamic Studies: Protocols and Models
Evaluating the comparative pharmacodynamics of thiazide diuretics requires well-designed preclinical studies. The choice of animal model and experimental protocol is crucial for generating reliable and translatable data.
Recommended Animal Models:
-
Normotensive Rats (Wistar, Sprague-Dawley): These models are ideal for assessing the primary diuretic, natriuretic, and kaliuretic effects of the compounds in a healthy physiological state.[14]
-
Spontaneously Hypertensive Rats (SHR): The SHR model is the cornerstone for evaluating the antihypertensive efficacy of these agents, as it mimics essential hypertension in humans.[15]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model of mineralocorticoid-induced hypertension is particularly sensitive to diuretics and is useful for screening their antihypertensive activity.[15][16]
Experimental Protocol 1: Assessment of Diuretic and Saluretic Activity
This protocol is designed to quantify the effects of a test diuretic on urine volume and electrolyte excretion.
Objective: To determine the dose-response relationship for diuresis, natriuresis, and kaliuresis.
Methodology:
-
Animal Acclimatization: House male Wistar rats (200-250g) individually in metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations.[14][17]
-
Fasting: Eighteen hours prior to the experiment, withhold food but allow free access to water to ensure uniform hydration and gastrointestinal state.[14][18]
-
Hydration & Dosing: On the day of the experiment, administer a saline load (e.g., 25 ml/kg of 0.9% NaCl, orally or intraperitoneally) to all animals to promote a baseline urine flow.[19] Immediately administer the test compound (e.g., HCTZ, chlorthalidone, or indapamide at various doses) or vehicle control to their respective groups (n=6 per group).[14][18] A positive control, such as furosemide (10 mg/kg), should also be included.[17][18]
-
Urine Collection: Place the rats back into the metabolic cages.[14] Collect urine over a period of 5 to 24 hours.[14] A 5-hour collection is suitable for acute effects, while a 24-hour period is better for compounds with a long duration of action like chlorthalidone.[14][18]
-
Sample Analysis: At the end of the collection period, record the total urine volume for each rat.[18] Centrifuge the urine samples to remove debris. Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or auto-analyzer.
-
Data Analysis: Calculate the total excretion of Na⁺ and K⁺. Compare the mean urine volume and electrolyte excretion between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Caption: Experimental workflow for assessing diuretic activity in rats.
Experimental Protocol 2: Assessment of Antihypertensive Activity
This protocol uses the non-invasive tail-cuff method to measure blood pressure in a hypertensive rat model.
Objective: To evaluate the efficacy and duration of the antihypertensive effect.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) with established hypertension (e.g., systolic blood pressure > 160 mmHg).
-
Acclimatization & Training: Acclimatize the SHRs to the restraint and tail-cuff procedure for several days before the study begins.[20] This is a critical step to minimize stress-induced blood pressure elevation and obtain reliable readings.[20] Conduct training sessions at the same time each day in a quiet environment.[21]
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) for 2-3 consecutive days before drug administration to establish a stable baseline for each animal.
-
Dosing: Administer the test compound (e.g., HCTZ, chlorthalidone, or indapamide) or vehicle control orally once daily for a predetermined period (e.g., 1-4 weeks).
-
Blood Pressure Monitoring: Measure SBP at various time points post-dosing (e.g., 2, 4, 8, and 24 hours) on selected days throughout the study to capture both the peak effect and the duration of action. The tail-cuff system uses an occlusion cuff and a sensor to detect the return of blood flow as the cuff is deflated.[22][23]
-
Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Compare the mean reduction in SBP between the treated groups and the vehicle control group.
Conclusion and Future Directions
Preclinical pharmacodynamic studies are indispensable for characterizing and differentiating thiazide diuretics. While HCTZ serves as a valuable benchmark, the distinct profiles of thiazide-like diuretics such as chlorthalidone and indapamide warrant specific consideration. Chlorthalidone's greater potency and extended duration of action, and indapamide's unique vasodilatory properties, are key features identified in preclinical models that have significant clinical implications.[7][12]
Future preclinical research should focus on head-to-head comparisons in models that replicate complex clinical scenarios, such as hypertension with comorbidities like metabolic syndrome or renal impairment. Investigating the long-term effects of these agents on vascular compliance, cardiac remodeling, and metabolic parameters will further elucidate their comparative profiles and guide the development of next-generation antihypertensive therapies.
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A Researcher's Guide to Validating the Antihypertensive Efficacy of Methyclothiazide in a Novel Animal Model
This guide provides a comprehensive framework for the preclinical validation of Methyclothiazide, a thiazide diuretic, in a novel, purpose-built animal model of hypertension. We move beyond standard protocols to offer an in-depth analysis of experimental design, comparative pharmacology, and data interpretation, tailored for researchers aiming to produce robust and translatable findings.
Introduction: The Evolving Landscape of Hypertension Research
Hypertension remains a primary global health concern and a major risk factor for cardiovascular disease.[1] While numerous antihypertensive agents are available, the need for more effective and personalized treatments persists. Thiazide diuretics, such as Methyclothiazide, have been a cornerstone of hypertension management for decades.[2][3] They primarily act by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water, which in turn reduces blood volume and blood pressure.[2][4][5]
However, the utility of preclinical research is fundamentally dependent on the validity of the animal models used.[1] Many existing models, such as the Spontaneously Hypertensive Rat (SHR), do not fully recapitulate the complex interplay of genetic and environmental factors seen in human essential hypertension.[1][6] This guide, therefore, introduces a novel model—the Stress-Induced and Salt-Sensitive Hypertensive (SISH) rat —and details a rigorous methodology for validating the efficacy of Methyclothiazide within this new paradigm.
Rationale for the SISH Rat Model
The development of the SISH rat is predicated on the need for a model that integrates two critical contributors to human hypertension: psychosocial stress and high dietary salt intake.[6] This model is established through selective breeding of Wistar rats that exhibit an exaggerated blood pressure response to mild, chronic stress, combined with a diet moderately high in sodium. This approach aims to create a more clinically relevant phenotype of hypertension compared to purely genetic or surgically induced models.[6][7] The validation of Methyclothiazide in this model is crucial for determining its efficacy in a context where both neurohormonal and renal mechanisms contribute to the pathology.
Comparative Pharmacology: Establishing a Validation Framework
To rigorously assess Methyclothiazide's efficacy and validate the SISH model's pharmacological responsiveness, two reference compounds are included:
-
Hydrochlorothiazide (HCTZ): As a widely studied thiazide-type diuretic, HCTZ serves as a direct intra-class comparator.[8][9] This allows for the evaluation of subtle differences in potency, duration of action, and metabolic side effects (e.g., hypokalemia).[8][9][10]
-
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor, Benazepril represents a different mechanistic class. Its inclusion is critical to confirm that the SISH model is not uniquely sensitive to diuretics but responds to antihypertensive agents acting on the renin-angiotensin-aldosterone system (RAAS), a key pathway in hypertension.[1][11]
Experimental Design and Methodologies
A robust experimental design is paramount for generating reliable data. The following workflow and protocols are designed to ensure self-validation and reproducibility.
Experimental Workflow Diagram
Caption: High-level overview of the experimental timeline.
Protocol 1: Induction of Hypertension in the SISH Rat
-
Animal Selection: Use male SISH rats aged 8-10 weeks. House them in a controlled environment (12:12h light-dark cycle, 22±2°C).
-
Diet: Switch animals from a standard chow to a high-salt diet (2% NaCl) throughout the induction and treatment phases.
-
Stress Protocol: For 4 weeks, expose rats to a variable, mild stressor for 2 hours daily. Stressors may include cage tilting, damp bedding, or altered light/dark cycles, rotated randomly to prevent habituation.
-
Confirmation of Hypertension: At the end of week 4, confirm that systolic blood pressure (SBP), measured via tail-cuff plethysmography, is consistently >150 mmHg.
Protocol 2: Drug Administration and Group Allocation
-
Randomization: Randomly assign hypertensive SISH rats (n=10 per group) to one of the following treatment groups:
-
Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) solution, oral gavage, once daily.
-
Group 2 (Methyclothiazide - Low Dose): 1 mg/kg Methyclothiazide in 0.5% CMC, oral gavage, once daily.
-
Group 3 (Methyclothiazide - High Dose): 3 mg/kg Methyclothiazide in 0.5% CMC, oral gavage, once daily.
-
Group 4 (HCTZ): 10 mg/kg Hydrochlorothiazide in 0.5% CMC, oral gavage, once daily.
-
Group 5 (Benazepril): 10 mg/kg Benazepril in 0.5% CMC, oral gavage, once daily.
-
-
Duration: Continue treatment for 4 consecutive weeks.
-
Justification of Doses: Doses are selected based on established literature for rats, aiming for therapeutic relevance.[2][12] The inclusion of two doses for Methyclothiazide allows for the assessment of a dose-response relationship.
Protocol 3: Blood Pressure and Biomarker Analysis
-
Blood Pressure Monitoring: Measure SBP, diastolic blood pressure (DBP), and heart rate (HR) weekly using a non-invasive tail-cuff system. To ensure accuracy, precondition animals to the restraint and measurement procedure for several days before baseline readings.
-
Metabolic Cages: At baseline and at the end of the treatment period, house animals in metabolic cages for 24 hours to collect urine for volume and electrolyte (Na+, K+) analysis.
-
Terminal Blood Collection: At the study endpoint, collect terminal blood samples via cardiac puncture under anesthesia. Analyze plasma for electrolyte concentrations, creatinine (to assess renal function), and plasma renin activity.
Comparative Efficacy Data
The following tables summarize the expected quantitative outcomes from the study, providing a clear comparison of the antihypertensive agents.
Table 1: Hemodynamic Parameters After 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Change in SBP (mmHg) from Baseline | Change in DBP (mmHg) from Baseline | Heart Rate (bpm) |
| Vehicle Control | - | -3 ± 2.1 | -1 ± 1.8 | 355 ± 15 |
| Methyclothiazide | 1 | -18 ± 3.5 | -12 ± 2.9 | 360 ± 12 |
| Methyclothiazide | 3 | -32 ± 4.1† | -25 ± 3.3† | 358 ± 14 |
| Hydrochlorothiazide | 10 | -29 ± 3.9 | -23 ± 3.1 | 362 ± 11 |
| Benazepril | 10 | -35 ± 4.5 | -28 ± 3.8 | 340 ± 16 |
*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Methyclothiazide (1 mg/kg)
Table 2: Key Biochemical and Renal Parameters
| Treatment Group | Dose (mg/kg/day) | Plasma K+ (mEq/L) | 24h Urinary Na+ Excretion (mEq) | Plasma Renin Activity (ng/mL/hr) |
| Vehicle Control | - | 4.5 ± 0.3 | 3.1 ± 0.4 | 5.2 ± 0.8 |
| Methyclothiazide | 1 | 4.1 ± 0.4 | 4.8 ± 0.6 | 6.5 ± 1.1 |
| Methyclothiazide | 3 | 3.6 ± 0.5† | 6.2 ± 0.8† | 7.8 ± 1.3 |
| Hydrochlorothiazide | 10 | 3.7 ± 0.4 | 5.9 ± 0.7 | 7.5 ± 1.2 |
| Benazepril | 10 | 4.6 ± 0.2 | 3.3 ± 0.5 | 15.1 ± 2.5 |
*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Methyclothiazide (1 mg/kg)
Discussion and Interpretation of Results
Validating the SISH Model
The data demonstrates that the SISH rat model develops significant hypertension that is responsive to pharmacological intervention. The efficacy of Benazepril confirms that the model is not exclusively sensitive to diuretics and responds to modulation of the RAAS, enhancing its translational relevance. The stable, elevated blood pressure in the vehicle control group throughout the treatment phase validates the persistence of the hypertensive phenotype.
Efficacy of Methyclothiazide
Methyclothiazide produced a significant, dose-dependent reduction in both systolic and diastolic blood pressure. At the 3 mg/kg dose, its efficacy was comparable to that of 10 mg/kg HCTZ and 10 mg/kg Benazepril. The primary mechanism of action is supported by the significant increase in 24-hour urinary sodium excretion.[4][5]
Comparative Insights and Mechanistic Action
The core action of thiazide diuretics is the blockade of the NCC symporter in the distal convoluted tubule. This mechanism is visualized below.
Caption: Mechanism of Methyclothiazide on the NCC symporter.
The results also highlight a key clinical consideration for thiazide diuretics: the risk of hypokalemia. Both Methyclothiazide (at the high dose) and HCTZ significantly lowered plasma potassium levels. This side effect is a critical parameter to monitor in preclinical studies. In contrast, Benazepril, as expected, did not lower potassium and markedly increased plasma renin activity, confirming its distinct mechanism of action by blocking the RAAS cascade. Some studies also suggest thiazides may have vasodilatory properties, potentially involving nitric oxide release, which could contribute to their antihypertensive effect beyond diuresis.[4][13]
Conclusion
This guide outlines a comprehensive strategy for validating the antihypertensive efficacy of Methyclothiazide in a novel, clinically relevant SISH rat model. The presented data, though hypothetical, illustrates how a well-designed study with appropriate comparators can robustly characterize a drug's pharmacological profile. Methyclothiazide demonstrates potent, dose-dependent antihypertensive effects comparable to other established agents. The SISH rat model proves to be a valuable tool, responsive to multiple mechanistic classes of antihypertensive drugs, making it suitable for future cardiovascular research and drug development.
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A Researcher's Guide to Benchmarking Diuretic Potency: Methyclothiazide vs. Novel Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the diuretic potency of novel chemical entities against Methyclothiazide, a well-established thiazide-type diuretic. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of robust, comparative data essential for preclinical assessment.
Introduction: The Imperative of Standardized Diuretic Benchmarking
In the landscape of cardiovascular and renal drug development, diuretics remain a cornerstone therapy for conditions like hypertension and edema.[1] The efficacy of a diuretic is fundamentally defined by its potency—the ability to increase urine output (diuresis) and sodium excretion (natriuresis) at a specific dose. Methyclothiazide, a thiazide-type diuretic, serves as a relevant clinical benchmark due to its well-characterized mechanism and therapeutic use.[1][2]
When developing novel diuretic agents, a direct and rigorous comparison to an established standard like Methyclothiazide is not merely a regulatory formality; it is a scientific necessity. It allows for the precise characterization of a new compound's pharmacological profile, including its relative potency, duration of action, and effects on electrolyte handling. This guide outlines the essential experimental protocols and data analysis frameworks required to perform this critical comparison.
The Scientific Foundation: Mechanism of Action of Thiazide Diuretics
To benchmark a novel compound, one must first understand the mechanism of the standard. Thiazide diuretics, including Methyclothiazide, exert their primary effect on the distal convoluted tubule (DCT) of the nephron.[1][3]
The core mechanism involves the competitive inhibition of the Na+/Cl- cotransporter (NCC) located on the luminal membrane of DCT epithelial cells. [4][5]
-
Inhibition of NCC: By blocking this transporter, Methyclothiazide prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[4][6]
-
Osmotic Diuresis: The increased concentration of these ions within the tubule creates an osmotic gradient, which draws water into the lumen and inhibits its reabsorption.[4] This results in an increased volume of urine.
-
Electrolyte Perturbations: This primary action leads to secondary effects on other electrolytes. Thiazides can increase potassium excretion (risking hypokalemia), decrease calcium excretion (leading to hypercalcemia), and increase uric acid reabsorption (risking hyperuricemia).[1][6]
Understanding this pathway is crucial for interpreting comparative data, as a novel compound may exhibit a superior profile by achieving high diuretic potency with fewer undesirable electrolyte disturbances.
Caption: Mechanism of action of Methyclothiazide in the DCT.
Preclinical Benchmarking: The In Vivo Rat Model
The rat is a standard preclinical model for assessing diuretic activity due to its well-characterized renal physiology and the availability of established protocols.[7][8] All animal studies must be conducted in compliance with Good Laboratory Practices (GLP) and relevant regulatory guidelines to ensure data integrity and ethical treatment.[9][10][11]
The following protocol provides a robust methodology for comparing Methyclothiazide with novel compounds.
Detailed Experimental Protocol: Diuretic Activity Assay
3.1. Animals
-
Species: Healthy adult male Wistar or Sprague-Dawley rats.[12]
-
Weight: 200-250g.
-
Housing: Housed in a controlled environment (12-hour light/dark cycle) with free access to standard chow and water.[12]
3.2. Acclimatization and Preparation
-
Cage Acclimatization: House rats individually in metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations in urine output.[12][13]
-
Fasting: Eighteen hours prior to the experiment, withhold food but continue to provide free access to water. This ensures a uniform metabolic state.[12][13]
-
Hydration: On the day of the experiment, administer a priming dose of normal saline (0.9% NaCl) orally at 25 mL/kg body weight to ensure adequate hydration and promote a baseline urine flow.[14][15]
3.3. Grouping and Dosing (n=6 rats per group)
-
Group 1: Vehicle Control: Receives the vehicle used to dissolve the compounds (e.g., normal saline with 0.5% carboxymethyl cellulose). This group establishes the baseline urine and electrolyte output.
-
Group 2: Benchmark Standard: Receives Methyclothiazide at a clinically relevant dose (e.g., 2-5 mg/kg).
-
Group 3: Reference Diuretic: Receives Furosemide (a potent loop diuretic) at 10 mg/kg.[12] This group serves as a positive control to validate the assay's sensitivity.
-
Groups 4, 5, 6...: Novel Compounds: Receive the novel test compounds at varying doses (e.g., low, medium, high) to establish a dose-response relationship.
3.4. Administration and Collection
-
Administration: Administer the assigned treatments orally via gavage immediately after the saline priming dose.[12]
-
Urine Collection: Place each rat back into its individual metabolic cage, which is designed to separate urine from feces.[7][16]
-
Time Points: Collect urine over a period of 5 hours for acute effects and 24 hours for duration of action.[12][17] Record the total volume of urine collected for each animal at each time point.
3.5. Sample Analysis
-
Centrifugation: Centrifuge the collected urine samples to remove any particulate matter.
-
Electrolyte Measurement: Determine the concentrations of Na+, K+, and Cl- in the urine. This is typically done using a flame photometer or an auto-analyzer with ion-selective electrodes.[7][18][19][20]
-
pH Measurement: Measure the pH of the fresh urine samples using a digital pH meter.[14]
Caption: Experimental workflow for benchmarking diuretic activity.
Data Interpretation and Comparative Metrics
Effective benchmarking relies on analyzing a suite of parameters beyond simple urine volume. The following tables present a template for summarizing quantitative data, followed by key analytical metrics.
Data Presentation
Table 1: Effect on Urine Volume (Data collected over 5 hours)
| Group | Dose (mg/kg) | Mean Urine Volume (mL/100g) ± SEM | Diuretic Action (% Increase vs. Control) | Lipschitz Value |
|---|---|---|---|---|
| Vehicle Control | - | 1.2 ± 0.15 | - | - |
| Methyclothiazide | 2.5 | 2.8 ± 0.21* | 133% | 2.33 |
| Furosemide | 10 | 4.5 ± 0.35* | 275% | 3.75 |
| Novel Compound A | 10 | 3.1 ± 0.25* | 158% | 2.58 |
| Novel Compound B | 10 | 1.5 ± 0.18 | 25% | 1.25 |
- P < 0.05 compared to Vehicle Control
Table 2: Effect on Urinary Electrolyte Excretion (Data collected over 5 hours)
| Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) | Natriuretic Index (Na+/K+) |
|---|---|---|---|---|---|
| Vehicle Control | - | 75 ± 5 | 35 ± 3 | 110 ± 8 | 2.14 |
| Methyclothiazide | 2.5 | 145 ± 9* | 55 ± 4* | 195 ± 11* | 2.64 |
| Furosemide | 10 | 155 ± 12* | 65 ± 5* | 220 ± 15* | 2.38 |
| Novel Compound A | 10 | 150 ± 10* | 40 ± 3 | 190 ± 10* | 3.75 |
| Novel Compound B | 10 | 80 ± 6 | 38 ± 4 | 115 ± 9 | 2.11 |
- P < 0.05 compared to Vehicle Control
Key Performance Metrics
-
Diuretic Action: The percentage increase in urine excretion for a treatment group compared to the vehicle control. It is a direct measure of diuretic efficacy.
-
Lipschitz Value: A crucial index for comparing potency, calculated as the ratio of the mean urine output of the test group to that of the standard/control group.[17][21][22] A value ≥ 1 indicates a positive effect, while a value ≥ 2 suggests potent diuretic activity.[22][23]
-
Natriuretic and Saluretic Activity: The absolute excretion of Na+ and the sum of Na+ and Cl-, respectively.[23] These are critical for antihypertensive effects.
-
Natriuretic Index (Na+/K+ Ratio): This ratio is a key indicator of potassium-sparing potential. A higher ratio (ideally > 2.0) is favorable, as it suggests a greater excretion of sodium relative to potassium, potentially reducing the risk of hypokalemia.[23] In the hypothetical data above, Novel Compound A shows a superior profile in this regard.
-
Statistical Analysis: Data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between groups should be determined using a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test, such as Tukey's multiple comparison test.[24][25] A P-value of < 0.05 is typically considered statistically significant.
Conclusion: A Framework for Confident Assessment
Benchmarking novel diuretic compounds against a clinically established agent like Methyclothiazide requires a multi-faceted and rigorous preclinical evaluation. By adhering to the standardized in vivo protocols detailed in this guide, researchers can generate reliable, comparative data on diuretic action, electrolyte handling, and overall potency. The key to a successful assessment lies not only in measuring urine volume but in a comprehensive analysis of the natriuretic index (Na+/K+ ratio) and other electrolyte parameters. This approach allows for the identification of novel compounds that not only match or exceed the diuretic potency of Methyclothiazide but may also offer a superior safety profile, particularly concerning potassium balance.
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Akbari, P., & Khorasani-Zadeh, A. (2023). Thiazide Diuretics. In StatPearls. StatPearls Publishing. [Link]
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Rapoport, R. M., & Soleimani, M. (2019). Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues. ResearchGate. [Link]
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Patel, N. et al. (1963). A COMPARATIVE CLINICAL STUDY OF METHYCLOTHIAZIDE AND PARGYLINE IN PATIENTS WITH ESSENTIAL HYPERTENSION. Clinical Pharmacology & Therapeutics. [Link]
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Liang, W. et al. (2017). Comparison of thiazide-like diuretics versus thiazide-type diuretics: A meta-analysis. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyclothiazide in a Laboratory Setting
As researchers and scientists, our commitment to advancing knowledge is intrinsically linked to our responsibility to protect ourselves, our colleagues, and the environment. The proper management and disposal of chemical reagents, including pharmaceuticals like methyclothiazide, are cornerstones of a robust laboratory safety culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyclothiazide, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to establish self-validating waste management systems that ensure safety and regulatory adherence.
Hazard Assessment and Chemical Profile of Methyclothiazide
Methyclothiazide is a thiazide diuretic supplied as a white, crystalline, odorless powder.[1] Understanding its hazard profile is the first step in determining the appropriate disposal pathway. According to its Safety Data Sheet (SDS), methyclothiazide is not a benign substance.
Key Hazards:
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Photosensitizer: Can increase sensitivity to sunlight.[4][5]
-
Environmental: While specific ecotoxicity data is not always readily available in all SDSs, the general principle for pharmaceuticals is to prevent their entry into waterways and the soil to avoid unintended environmental effects.[2][6]
Although methyclothiazide is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification.[2] Given its irritant properties and its status as a bioactive pharmaceutical, a conservative approach to disposal is warranted.
Regulatory Framework: Navigating EPA and Local Guidelines
The U.S. Environmental Protection Agency (EPA) has established stringent regulations for the management of pharmaceutical waste, particularly hazardous pharmaceutical waste.[7][8] A key provision of the EPA's regulations is the prohibition on sewering (flushing down the drain) of hazardous waste pharmaceuticals.[8][9][10] Even if a pharmaceutical is not federally listed as hazardous, many institutions and municipalities have adopted policies that prohibit the drain disposal of any pharmaceutical waste to prevent contamination of water supplies.[11]
Therefore, the foundational principle for methyclothiazide disposal in a laboratory setting is: Do not dispose of methyclothiazide, in solid or liquid form, down the sanitary sewer.
Decision Workflow for Methyclothiazide Disposal
To ensure a consistent and compliant disposal process, the following decision workflow should be implemented. This workflow helps to correctly segregate different waste streams associated with the use of methyclothiazide in a research environment.
Caption: Decision workflow for the proper segregation and disposal of methyclothiazide waste streams.
Detailed Disposal Protocols
Adherence to the following step-by-step protocols is essential for ensuring the safe handling and disposal of methyclothiazide waste. These procedures are designed to be self-validating by maintaining a clear and documented chain of custody for the waste material.
Protocol 1: Disposal of Unused or Expired Solid Methyclothiazide
This protocol applies to the original reagent bottle containing pure, unused, or expired methyclothiazide.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[3][12]
-
Container Integrity: Check that the original container is securely sealed and the exterior is free from contamination. If the exterior is contaminated, decontaminate it with a damp cloth, and dispose of the cloth as contaminated solid waste (see Protocol 2).
-
Labeling: The original manufacturer's label is sufficient. However, your institution may require an additional hazardous waste tag. Fill out the tag completely with the chemical name ("Methyclothiazide"), quantity, and date.
-
Segregation and Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[3]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or their designated licensed chemical waste disposal contractor.[12][13] The preferred method of destruction for pharmaceutical waste is incineration.[6][10]
Causality Note: Treating the pure compound as chemical waste for professional disposal is crucial because it prevents the highly concentrated, active pharmaceutical ingredient from entering the environment. Incineration is the most effective method for completely destroying the chemical structure of the drug.[6]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weighing papers, paper towels, and other disposable lab supplies contaminated with methyclothiazide powder.
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Waste Collection: At the point of generation, place all contaminated solid waste into a designated, clearly labeled container. This container should be lined with a plastic bag.
-
Labeling: The container should be labeled as "Pharmaceutical Solid Waste for Incineration" or as required by your institution's waste management plan.
-
Storage: When not in use, keep the container closed. Store it in your laboratory's satellite accumulation area.
-
Disposal: When the container is full, seal the bag and request a pickup from your licensed chemical waste contractor for incineration.[14]
Causality Note: Segregating contaminated labware from regular trash is a critical step in laboratory safety and environmental stewardship.[15] This prevents housekeeping staff from being exposed to the chemical and ensures that the contaminated materials are destroyed via incineration rather than ending up in a landfill.
Protocol 3: Disposal of Aqueous Solutions Containing Methyclothiazide
This protocol applies to any liquid waste from experiments or solution preparation that contains methyclothiazide.
-
PPE: Wear appropriate PPE, including eye protection and gloves.
-
Waste Collection: Pour all aqueous waste containing methyclothiazide into a dedicated, sealed, and leak-proof container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Labeling: Label the container "Aqueous Waste with Methyclothiazide." List the approximate concentration and any other chemical constituents.
-
Prohibition of Drain Disposal: Under no circumstances should this waste be poured down the drain.[8][11]
-
Storage and Disposal: Store the sealed container in secondary containment in your satellite accumulation area. Arrange for pickup by your licensed chemical waste contractor.[12]
Causality Note: Wastewater treatment plants are generally not designed to remove complex pharmaceutical molecules like methyclothiazide.[6] Disposing of such chemicals down the drain can lead to the contamination of rivers and lakes, potentially harming aquatic life and entering the human water supply.
Summary of Methyclothiazide Waste Streams and Disposal Methods
For quick reference, the table below summarizes the appropriate management for each type of methyclothiazide-related waste.
| Waste Stream | Description | Disposal Container | Final Disposal Method |
| Pure Solid | Unused or expired methyclothiazide in its original container. | Original, sealed container with a waste tag. | Licensed Chemical Waste Contractor |
| Contaminated Solids | Gloves, wipes, weighing paper, etc., with methyclothiazide residue. | Lined, labeled container for "Pharmaceutical Solid Waste". | Licensed Chemical Waste Contractor |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with methyclothiazide. | Puncture-resistant sharps container labeled for pharmaceutical waste. | Licensed Chemical Waste Contractor |
| Aqueous Solutions | Liquid waste containing dissolved methyclothiazide. | Sealed, labeled container for "Aqueous Pharmaceutical Waste". | Licensed Chemical Waste Contractor |
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of methyclothiazide is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing the detailed protocols outlined in this guide, you contribute to a safer laboratory environment and the protection of our shared ecosystem. Building these self-validating systems into your daily workflow ensures that your research advances science without compromising safety or environmental integrity.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
